sarcolipin
描述
属性
CAS 编号 |
145018-73-1 |
|---|---|
分子式 |
C8H8N2OS |
同义词 |
sarcolipin |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Functional Elucidation of Sarcolipin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcolipin (SLN) is a 31-amino acid micropeptide integral to the sarcoplasmic reticulum (SR) membrane of skeletal muscle. Initially identified as a proteolipid co-purifying with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), its physiological significance remained enigmatic for years. Seminal research has now established SLN as a critical regulator of muscle bioenergetics and non-shivering thermogenesis. By interacting with and modulating the SERCA pump, SLN facilitates the uncoupling of ATP hydrolysis from calcium transport, a process that dissipates energy as heat. This unique mechanism has profound implications for whole-body metabolism, with studies demonstrating that SLN expression levels influence resistance to diet-induced obesity and cold intolerance. Furthermore, SLN-mediated alterations in intracellular calcium signaling have been shown to activate pathways leading to mitochondrial biogenesis, thereby enhancing oxidative metabolism in muscle. This guide provides an in-depth chronicle of the discovery of this compound, a detailed examination of its molecular function, a summary of key quantitative data from pivotal studies, and a repository of experimental protocols essential for its study.
A Historical Perspective: The Discovery of this compound
The journey to understanding this compound began with the biochemical characterization of the sarcoplasmic reticulum. Early studies focused on the dominant protein of the SR, the SERCA pump, responsible for calcium sequestration and muscle relaxation.
-
1992: The "Proteolipid" is Sequenced: Wawrzynow and colleagues reported the existence of a small "proteolipid" that co-purified with the SERCA pump from rabbit skeletal muscle.[1] They successfully determined its 31-residue amino acid sequence and, noting its lipid-like solubility and SR association, proposed the name "this compound".[1][2] The molecular weight was confirmed to be 3733 Da, and its amphipathic nature with a significant hydrophobic segment suggested it was a transmembrane protein.[2]
-
1998: First Functional Characterization: The first major breakthrough in understanding SLN's function came from the laboratory of David MacLennan.[3][4] By co-expressing rabbit SLN with SERCA1 in HEK-293 cells, Odermatt et al. demonstrated that SLN directly regulates SERCA activity.[3] Their experiments showed that SLN decreased the apparent affinity of SERCA1 for Ca2+ while paradoxically stimulating its maximal velocity (Vmax).[3] This dual effect hinted at a complex regulatory mechanism distinct from that of phospholamban, the well-known SERCA regulator in cardiac muscle.[3][4]
-
2012: In Vivo Confirmation of a Thermogenic Role: The physiological relevance of SLN-mediated uncoupling was definitively established by Muthu Periasamy's laboratory.[1][9] Using a this compound knockout (Sln-/-) mouse model, Bal et al. demonstrated that these animals were unable to maintain their core body temperature when exposed to acute cold, rapidly developing hypothermia.[1][9] This study provided the first in vivo evidence that SLN is essential for muscle-based non-shivering thermogenesis (NST) and that this mechanism is crucial for temperature homeostasis, particularly in the absence of sufficient brown adipose tissue (BAT).[1]
-
2015: A Role in Metabolism and Mitochondrial Biogenesis: Further studies on SLN-modified mouse models revealed its impact on whole-body metabolism. Mice overexpressing SLN (SlnOE) were found to be resistant to high-fat diet-induced obesity.[10][11] A subsequent landmark paper by Maurya et al. elucidated the underlying mechanism.[12][13] They demonstrated that SLN-mediated changes in cytosolic Ca2+ transients activate the Ca2+/calmodulin-dependent protein kinase II (CamKII)-PGC1α signaling axis, a key pathway that promotes mitochondrial biogenesis and a shift towards oxidative metabolism.[13]
Molecular Function and Signaling Pathways
This compound's primary function is the regulation of the SERCA pump. This interaction has two major consequences: modulation of SERCA's calcium transport efficiency and initiation of downstream signaling cascades.
The SERCA Uncoupling Mechanism
The SERCA pump operates through a cycle of conformational changes, binding two calcium ions and one ATP molecule from the cytosol, hydrolyzing the ATP to phosphorylate itself, and releasing the calcium ions into the SR lumen. SLN disrupts this tightly coupled process.
It is now understood that SLN can bind to SERCA throughout its catalytic cycle, which is distinct from phospholamban that primarily binds to the Ca2+-free state of the pump.[14] By remaining bound during the Ca2+ transport phase, SLN promotes a "slippage" of the calcium ions back into the cytosol instead of their release into the SR lumen.[3][7] This futile cycling results in the net hydrolysis of ATP without the corresponding transport of calcium, releasing the energy as heat.[5][7]
Downstream Signaling to Mitochondria
The futile cycling induced by SLN has a secondary consequence: it subtly alters the dynamics of cytosolic calcium transients. This alteration serves as a signal that communicates the high energetic demand of the muscle cell to the machinery responsible for energy production. The increased cytosolic Ca2+ activates Ca2+/calmodulin-dependent protein kinase II (CamKII).[13] Activated CamKII, in turn, promotes the activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[13][15] This leads to an increase in the number and function of mitochondria, enhancing the muscle's capacity for fatty acid oxidation and overall oxidative metabolism.[10][15]
Quantitative Data Summary
The physiological impact of this compound has been extensively quantified using genetically engineered mouse models. The following tables summarize key findings from studies on this compound knockout (Sln-/-) and this compound overexpression (SlnOE) mice, particularly in the context of a high-fat diet (HFD).
Table 1: Effect of this compound on SERCA Pump Kinetics
| Parameter | Condition | Effect of SLN | Reference |
| Apparent Ca2+ Affinity (KCa) | Co-expression in HEK cells | Decreased (inhibition at low Ca2+) | [3] |
| Maximal Velocity (Vmax) | Co-expression in HEK cells | Stimulated | [3] |
| Ca2+ Uptake vs. ATP Hydrolysis | Reconstituted vesicles | Uncoupled (Ratio decreased) | [5] |
Table 2: Metabolic Phenotypes of SLN Genetically Modified Mice on a High-Fat Diet (HFD)
| Parameter | Genotype | Diet | Observation | Reference(s) |
| Body Weight Gain | Sln-/- | HFD | Significantly increased vs. WT | [10][16][17] |
| SlnOE | HFD | Significantly decreased vs. WT | [10][11][14] | |
| Adiposity (Fat Mass) | Sln-/- | HFD | Increased vs. WT | [10][16] |
| SlnOE | HFD | Decreased vs. WT | [11] | |
| Oxygen Consumption (VO2) | Sln-/- | Pair-fed | Decreased vs. WT | [11] |
| SlnOE | HFD | Increased vs. WT | [10][14] | |
| Respiratory Exchange Ratio (RER) | SlnOE | HFD | Decreased (indicating higher fat utilization) | [10] |
| Glucose Tolerance | Sln-/- | HFD | Impaired vs. WT | [10][16] |
| SlnOE | HFD | Maintained/Improved vs. WT | [10] | |
| Cold Tolerance (4°C) | Sln-/- | - | Developed hypothermia | [1][9] |
| Sln-/-/OE (Rescue) | - | Restored thermogenesis | [1] |
WT: Wild-Type; Sln-/-: this compound Knockout; SlnOE: this compound Overexpression. HFD duration and composition may vary between studies.
Key Experimental Protocols
The study of this compound function relies on a combination of biochemical assays and in vivo physiological measurements. Below are detailed methodologies for three cornerstone experiments.
Protocol: SERCA-Mediated Calcium Uptake Assay
This assay measures the rate of calcium sequestration by SERCA in muscle homogenates, often using a fluorescent calcium indicator like Indo-1 or a radioactive 45Ca isotope.
Objective: To determine the Vmax and apparent Ca2+ affinity of the SERCA pump.
Materials:
-
Tissue Homogenization Buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.2 mM PMSF, pH 7.5)
-
Ca2+ Uptake Reaction Buffer (e.g., 200 mM KCl, 20 mM HEPES, 15 mM MgCl2, 10 mM NaN3, 5 µM TPEN, pH 7.0)[18]
-
ATP solution (250 mM, pH 7.0)[18]
-
Calcium standard solution (e.g., 100 mM CaCl2)[18]
-
EGTA solution (50 mM, pH 7.0)[18]
-
Indo-1 (2 mM in 50 mM glycine (B1666218), pH 11.0) or 45CaCl2[18]
-
Cyclopiazonic acid (CPA) for SERCA inhibition (negative control)
-
Fluorometric plate reader or scintillation counter
Procedure (Fluorometric Method): [18][19][20]
-
Tissue Preparation: Homogenize flash-frozen skeletal muscle tissue on ice in 10 volumes of homogenization buffer. Centrifuge at low speed (e.g., 1,600 x g for 10 min at 4°C) to pellet debris. The supernatant contains the SR vesicles. Determine the protein concentration of the supernatant (e.g., via BCA assay).
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing Ca2+ Uptake Reaction Buffer, muscle homogenate (e.g., 20 µL), and Indo-1 (e.g., 1 µL).[19]
-
Calcium Titration: Add precise amounts of CaCl2 to the wells to achieve a range of free Ca2+ concentrations (typically from pCa 7.5 to 5.5).
-
Baseline Reading: Place the plate in a fluorometer set to excite at ~355 nm and measure emission at two wavelengths (~405 nm for Ca2+-bound Indo-1 and ~485 nm for Ca2+-free Indo-1). Record the baseline fluorescence ratio.
-
Initiate Reaction: Add ATP (e.g., to a final concentration of 5 mM) to initiate Ca2+ uptake.
-
Kinetic Measurement: Immediately begin recording the fluorescence ratio over time (e.g., every 5-10 seconds for 5-10 minutes). The decrease in the ratio corresponds to the removal of Ca2+ from the buffer into the SR vesicles.
-
Data Analysis: The initial rate of change in the fluorescence ratio is proportional to the rate of Ca2+ uptake. Plot the uptake rates against the free Ca2+ concentration and fit to a sigmoidal curve to determine Vmax (maximal uptake rate) and KCa (Ca2+ concentration at half-maximal rate).
Protocol: Co-Immunoprecipitation (Co-IP) of SERCA and this compound
This technique is used to demonstrate a physical interaction between SLN and SERCA within a native cellular environment.
Objective: To isolate the SERCA-SLN complex from muscle lysates.
Materials:
-
Muscle tissue (e.g., human vastus lateralis or mouse skeletal muscle)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against SLN or SERCA for immunoprecipitation (IP Ab); secondary antibody for detection (e.g., anti-SERCA or anti-SLN).
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Lysate Preparation: Homogenize muscle tissue in ice-cold Lysis Buffer. Solubilize proteins by rotating for 1-2 hours at 4°C. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet insoluble debris.
-
Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-SLN) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant (which contains unbound proteins). Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody against the suspected interacting partner (e.g., anti-SERCA).
Protocol: In Vivo Metabolic Analysis via Indirect Calorimetry
This method assesses whole-body energy expenditure, respiratory exchange ratio (RER), and physical activity in conscious, free-moving animals.
Objective: To measure the metabolic rate (VO2, VCO2) and substrate utilization (RER) of mice with different SLN genotypes.
Materials:
-
Comprehensive Laboratory Animal Monitoring System (CLAMS) or similar metabolic cages.
-
Age- and weight-matched mice (e.g., Sln-/-, SlnOE, and WT controls).
-
Standard chow or high-fat diet.
-
System Calibration: Before each experiment, calibrate the O2 and CO2 sensors and the air flow meters according to the manufacturer's instructions, using standard gas mixtures.[24]
-
Acclimation: Place individual mice into the metabolic chambers. Allow for an acclimation period (e.g., 24 hours) for the mice to adjust to the new environment, food hoppers, and water source.[24][25]
-
Data Collection: Begin data acquisition. The system will pull air through the cage at a known flow rate. The sensors measure the O2 and CO2 concentrations in the air entering and exiting the cage. Measurements are typically taken for each cage at set intervals (e.g., every 15-30 minutes) over a period of 24-72 hours to capture full diurnal cycles.
-
Parameters Measured:
-
Oxygen Consumption (VO2): Calculated from the difference in O2 concentration between inflow and outflow air and the flow rate.
-
Carbon Dioxide Production (VCO2): Calculated similarly from the CO2 concentration difference.
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 / VO2. An RER near 0.7 indicates fat oxidation, while an RER near 1.0 indicates carbohydrate oxidation.
-
Energy Expenditure (Heat): Calculated from VO2 and VCO2 using the Weir equation.
-
Locomotor Activity: Monitored by infrared beam breaks.
-
Food and Water Intake: Measured by integrated scales.
-
-
Data Analysis: Analyze the data by averaging over light and dark cycles or the full 24-hour period. Compare the metabolic parameters between different genotypes. It is often necessary to normalize energy expenditure data to body weight or lean body mass using analysis of covariance (ANCOVA).
Conclusion and Future Directions
The discovery of this compound has fundamentally altered our understanding of muscle physiology, revealing it as a significant site of adaptive non-shivering thermogenesis and a key regulator of metabolic homeostasis. The uncoupling of the SERCA pump by SLN provides a direct mechanism for converting chemical energy into heat, a process with significant therapeutic potential. The downstream activation of mitochondrial biogenesis further highlights SLN's role in shaping the metabolic profile of muscle.
For drug development professionals, SLN presents a compelling target. Modulating SLN expression or its interaction with SERCA could offer novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes by increasing energy expenditure. Future research will likely focus on:
-
Pharmacological Modulation: Developing small molecules that can enhance or mimic the uncoupling function of SLN.
-
Translational Relevance: Further investigating the role and regulation of SLN in human physiology and metabolic disease.
-
Tissue Specificity: Exploring the distinct roles of SLN in different muscle fiber types and its interplay with other SERCA regulatory proteins.
The continued exploration of this compound's biology promises to yield deeper insights into muscle energetics and may pave the way for a new class of metabolic therapeutics.
References
- 1. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the "proteolipid" of skeletal muscle sarcoplasmic reticulum, is a unique, amphipathic, 31-residue peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the activity of SERCA1, the fast-twitch skeletal muscle sarcoplasmic reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Makes Heat, but Is It Adaptive Thermogenesis? [frontiersin.org]
- 5. This compound uncouples hydrolysis of ATP from accumulation of Ca2+ by the Ca2+-ATPase of skeletal-muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Uncoupling of sarcoendoplasmic reticulum calcium ATPase pump activity by this compound as the basis for muscle non-shivering thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound uncouples hydrolysis of ATP from accumulation of Ca2+ by the Ca2+-ATPase of skeletal-muscle sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of this compound in Muscle Non-shivering Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Co-immunoprecipitation of SERCA isoforms with this compound and phospholamban. - Public Library of Science - Figshare [plos.figshare.com]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-Expression of SERCA Isoforms, Phospholamban and this compound in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 25. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
The Pivotal Role of Sarcolipin in Skeletal Muscle Physiology: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the physiological significance of sarcolipin (SLN), a small transmembrane protein, in skeletal muscle. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative effects, and key experimental methodologies related to SLN's function.
Executive Summary
This compound (SLN) is a 31-amino acid peptide primarily expressed in the sarcoplasmic reticulum (SR) of skeletal and atrial muscle.[1] It is a key regulator of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, the enzyme responsible for transporting calcium ions from the cytosol back into the SR, a crucial step in muscle relaxation.[2] SLN's interaction with SERCA has profound implications for muscle physiology, extending beyond simple relaxation to encompass thermogenesis, metabolic regulation, and adaptation to physiological stress. Recent research has highlighted SLN as a potential therapeutic target for metabolic diseases such as obesity and muscular dystrophies. This guide will explore the multifaceted role of SLN in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Molecular Mechanism of this compound Action
The primary function of SLN is the modulation of SERCA activity. Two major isoforms of SERCA are expressed in skeletal muscle: SERCA1a, predominantly in fast-twitch glycolytic fibers, and SERCA2a, mainly in slow-twitch and fast-oxidative fibers.[3] SLN interacts with both isoforms.[4]
Uncoupling of SERCA Activity
A key feature of the SLN-SERCA interaction is the uncoupling of ATP hydrolysis from Ca2+ transport.[5] Under normal conditions, SERCA hydrolyzes one molecule of ATP to pump two Ca2+ ions into the SR lumen.[6] When SLN is bound to SERCA, this tight coupling is disrupted, leading to ATP hydrolysis without efficient Ca2+ translocation.[5] This "futile cycling" of the SERCA pump dissipates the energy from ATP hydrolysis as heat, a process central to non-shivering thermogenesis (NST) in skeletal muscle.[3][5]
Regulation of SERCA Ca2+ Affinity and Vmax
The interaction between SLN and SERCA is distinct from that of another well-known SERCA regulator, phospholamban (PLB). While PLB primarily decreases the apparent Ca2+ affinity of SERCA, SLN's effects are more complex. Some studies suggest SLN primarily inhibits the maximal velocity (Vmax) of Ca2+ uptake by SERCA without significantly affecting its Ca2+ affinity (EC50).[7][8] Other reports indicate that SLN can also decrease the apparent calcium affinity of SERCA.[2] This discrepancy may be due to different experimental conditions and the specific SERCA isoform being studied. Unlike PLB, SLN can remain bound to SERCA even at high cytosolic Ca2+ concentrations, allowing it to modulate pump activity throughout the entire muscle contraction-relaxation cycle.[7][8]
Quantitative Data on this compound Function
The physiological impact of this compound has been quantified through various experimental models, primarily genetically engineered mice (knockout and overexpression models).
Table 1: Effects of this compound on SERCA Pump Kinetics
| Parameter | Condition | Effect of SLN | Quantitative Value | Reference |
| Vmax (Ca2+ uptake) | Co-expression of SERCA1 and SLN in HEK cells | Decrease | 33% decrease | [7] |
| EC50 (Apparent Ca2+ affinity) | Co-expression of SERCA1 and SLN in HEK cells | No significant change | SERCA alone: 6.5 ± 0.1 pCa; SERCA + SLN: 6.4 ± 0.09 pCa | [7] |
| ATP Hydrolysis Rate (Vmax) | Calorimetric measurements of SERCA/SLN complex | Increase | 30% increase | [9] |
| Apparent Ca2+ Affinity (pKCa) | Calorimetric measurements of SERCA/SLN complex | Decrease | ~0.2 unit decrease | [9] |
Table 2: Metabolic Effects of this compound in Genetically Modified Mice
| Mouse Model | Condition | Parameter | Change | Reference |
| SLN Overexpression (SlnOE) | High-Fat Diet | Daily O2 Consumption | 7.7% increase (light phase), 19.3% increase (dark phase) | [10] |
| SLN Overexpression (SlnOE) | High-Fat Diet | Respiratory Exchange Ratio (RER) | Lower (0.80 vs 0.85 in WT), indicating increased fat utilization | [10] |
| SLN Knockout (Sln-/-) | Pair-fed | Body Weight | Gained weight compared to WT | [10][11] |
| SLN Overexpression (SlnOE) | Pair-fed | Body Weight | Lost weight compared to WT | [10][11] |
Table 3: this compound and SERCA Stoichiometry in Muscle
| Muscle/Tissue | Species | Molar Ratio (SLN/SERCA) | Reference |
| Total Limb Skeletal Muscle | Mouse (FVBN) | <0.0015 | [12] |
| Atria | Mouse (FVBN) | ~0.50 | [12] |
| Overexpressed SLN in Skeletal Muscle | Mouse (FVBN) | ~0.037 | [12] |
Signaling Pathways Involving this compound
SLN's influence on intracellular Ca2+ handling initiates downstream signaling cascades that regulate mitochondrial biogenesis and oxidative metabolism.
By promoting a slight elevation in cytosolic Ca2+ levels due to SERCA uncoupling, SLN can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII).[13] Activated CaMKII, in turn, can lead to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[13] This pathway provides a mechanism by which SLN can enhance the oxidative capacity of skeletal muscle.
Experimental Protocols
Measurement of SERCA-Mediated Calcium Uptake
This protocol utilizes the fluorescent Ca2+ indicator Indo-1 to measure SERCA-mediated Ca2+ uptake in muscle homogenates.[3][14]
Materials:
-
Homogenizing buffer (consult specific literature, e.g.,[3])
-
Indo-1 stock solution (e.g., 2 mM in 50 mM glycine, pH 11.0)[3]
-
ATP stock solution (e.g., 250 mM)[3]
-
Calcium standards for calibration
-
96-well black plates
-
Fluorescence plate reader capable of dual-emission measurements
Procedure:
-
Tissue Preparation: Dissect skeletal muscle, snap-freeze in liquid nitrogen, and store at -80°C. Prior to the assay, homogenize the tissue in ice-cold homogenizing buffer (e.g., 1:10 w/v).[3]
-
Assay Preparation: In a 96-well plate, add muscle homogenate, Indo-1, and assay buffer.
-
Kinetic Measurement: Place the plate in the fluorescence plate reader and initiate the reaction by adding ATP.[3]
-
Data Acquisition: Record the fluorescence ratio of Indo-1 (Ca2+-bound vs. Ca2+-free) over time. A decrease in the ratio indicates Ca2+ uptake into the SR.
-
Calibration: At the end of the kinetic run, add a Ca2+ ionophore (e.g., ionomycin) and then excess EGTA to determine the maximum and minimum fluorescence ratios for converting ratios to Ca2+ concentrations.
-
Analysis: Calculate the rate of Ca2+ uptake from the initial slope of the Ca2+ concentration versus time curve.
Measurement of SERCA ATP Hydrolysis Rate
This is often performed using an enzyme-coupled spectrophotometric assay.[15][16]
Materials:
-
Assay buffer (e.g., containing MOPS, KCl, MgCl2)
-
Enzyme couple: pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Muscle homogenate or purified SERCA
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, and NADH.
-
Baseline Measurement: Add the muscle homogenate to the reaction mixture and record the baseline absorbance at 340 nm.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Data Acquisition: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH disappearance is proportional to the rate of ADP production, and thus to the rate of ATP hydrolysis by SERCA.
-
Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time, using the extinction coefficient of NADH.
Co-immunoprecipitation of this compound and SERCA
This technique is used to demonstrate the physical interaction between SLN and SERCA in native tissue.[17][18]
Materials:
-
Lysis buffer containing a mild detergent (e.g., NP-40)
-
Antibodies specific for SLN and SERCA
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse muscle tissue or cells in a suitable lysis buffer to solubilize membrane proteins while preserving protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either SLN or SERCA.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both SLN and SERCA to confirm their co-precipitation.
This compound in Muscle Disease and as a Therapeutic Target
SLN expression is often dysregulated in various muscle diseases. For instance, SLN is significantly upregulated in mouse models of Duchenne muscular dystrophy (DMD).[19] Whether this upregulation is a compensatory mechanism or contributes to the pathology is a subject of ongoing research. Reducing SLN expression in mdx mice (a model for DMD) has been shown to improve muscle metabolism and reduce some pathological features.[19]
Given its role in increasing energy expenditure, SLN is also being investigated as a potential target for treating metabolic disorders like obesity.[10][11] Enhancing SLN activity or expression could theoretically increase muscle-based thermogenesis and promote fat oxidation.
Conclusion
This compound is a critical regulator of skeletal muscle physiology, with a well-defined role in modulating SERCA pump activity. Its ability to uncouple ATP hydrolysis from Ca2+ transport makes it a key player in muscle thermogenesis and whole-body energy metabolism. The signaling pathways initiated by SLN-mediated changes in Ca2+ handling also influence mitochondrial biogenesis and the oxidative capacity of muscle. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the multifaceted functions of this compound and its potential as a therapeutic target for a range of muscle and metabolic diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed, peer-reviewed primary literature. Researchers should consult original publications for complete experimental details.
References
- 1. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound over-expression in mouse skeletal muscle on metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes uncoupling of the SERCA Ca2+ pump by inducing a structural rearrangement in the energy-transduction domin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates. | Sigma-Aldrich [merckmillipore.com]
- 7. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protein interaction with sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA) is distinct from phospholamban protein, and only this compound can promote uncoupling of the SERCA pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound over-expression in mouse skeletal muscle on metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A continuous spectrophotometric assay for simultaneous measurement of calcium uptake and ATP hydrolysis in sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-Expression of SERCA Isoforms, Phospholamban and this compound in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Mechanism of Sarcolipin Action on the SERCA Pump: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a 31-amino acid integral membrane protein that plays a critical role in the regulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, primarily in skeletal and atrial muscles. Its interaction with SERCA is multifaceted, leading to both a decrease in the apparent calcium affinity of the pump and, uniquely, the uncoupling of Ca2+ transport from ATP hydrolysis. This uncoupling transforms the SERCA pump into a futile enzyme that hydrolyzes ATP to generate heat, a process central to muscle-based non-shivering thermogenesis (NST) and whole-body metabolism. This guide provides a comprehensive overview of the molecular mechanisms underpinning SLN's action on SERCA, detailed experimental protocols for studying this interaction, and a summary of the quantitative data that defines this critical physiological process.
The Dual Mechanism of this compound Action
This compound modulates SERCA activity through two primary mechanisms:
-
Inhibition of Ca2+ Affinity: Similar to its homolog phospholamban (PLB), SLN binds to SERCA and reduces its apparent affinity for cytosolic Ca2+[1][2][3]. This inhibitory action is most pronounced at low cytosolic Ca2+ concentrations and slows the rate of Ca2+ uptake into the sarcoplasmic reticulum (SR)[4]. Structurally, SLN is believed to bind to a groove formed by transmembrane helices M2, M4, M6, and M9 of SERCA[5]. By binding to the Ca2+-free E2 state of the pump, SLN stabilizes a conformation that is less receptive to Ca2+ binding[6].
-
Uncoupling of Ca2+ Transport from ATP Hydrolysis: The most distinctive feature of SLN's regulatory function is its ability to uncouple SERCA's enzymatic activity. In the presence of SLN, SERCA continues to hydrolyze ATP at a high rate, but the efficiency of Ca2+ transport into the SR lumen is significantly reduced[7][8]. This "slippage" of Ca2+ ions back into the cytosol while ATP is consumed results in the dissipation of energy as heat[8][9]. Unlike PLB, SLN can remain bound to SERCA throughout its entire catalytic cycle, even in the presence of high Ca2+ concentrations, which is crucial for its uncoupling function[6]. This sustained interaction is thought to prevent the necessary conformational changes for efficient Ca2+ translocation, promoting the premature release of Ca2+ back into the cytosol[6].
Structural Basis of the SLN-SERCA Interaction
The interaction between SLN and SERCA is a dynamic process involving specific domains of both proteins.
-
SLN Structure: SLN is a type I integral membrane protein with a short N-terminal cytosolic domain, a transmembrane helix, and a C-terminal luminal tail[1]. The transmembrane domain is critical for binding to SERCA, while the conserved C-terminal luminal tail, particularly residues Arg27 and Tyr31, is essential for its full inhibitory and uncoupling activity[1].
-
Binding Site on SERCA: SLN and PLB are thought to bind to the same regulatory groove within the transmembrane domain of SERCA[5]. However, the specifics of their interactions differ. SLN's ability to interact with SERCA throughout the transport cycle suggests a more persistent binding mode compared to PLB, which preferentially binds to the Ca2+-free E2 state[6].
-
Ternary Complex Formation: In tissues where both SLN and PLB are co-expressed, such as the atria, they can form a ternary complex with SERCA[5][10]. In this complex, SLN can interact with PLB, disrupting PLB pentamers and increasing the pool of inhibitory PLB monomers, leading to a "superinhibition" of SERCA activity[10][11].
Quantitative Analysis of SLN-SERCA Interaction
The functional consequences of the SLN-SERCA interaction have been quantified in various experimental systems. The following table summarizes key findings on the effect of SLN on SERCA's apparent Ca2+ affinity (KCa or pKCa) and maximal velocity (Vmax). A lower pKCa value or a higher KCa (in µM) indicates a lower affinity for Ca2+.
| Parameter | SERCA Alone | SERCA + Wild-Type SLN | Experimental System | Reference |
| KCa (µM) | 0.41 ± 0.02 | 0.76 ± 0.02 | Co-reconstituted proteoliposomes | [3] |
| pKCa | ~6.4 | ~6.2 (ΔpKCa of ~0.2) | Calorimetric measurements | [7] |
| Vmax (ATP hydrolysis) | Baseline | Increased by ~30% | Calorimetric measurements | [7] |
| Vmax (Ca2+ uptake) | Unaffected or slightly increased | Decreased | Overexpression in rat soleus muscle | [2][10] |
| ΔKCa (µM) | N/A | 0.34 | Co-reconstituted proteoliposomes | [1] |
| ΔVmax (µmol mg⁻¹ min⁻¹) | N/A | -1.2 | Co-reconstituted proteoliposomes | [1] |
Physiological Significance: Muscle Thermogenesis and Metabolism
The uncoupling of SERCA by SLN is a cornerstone of non-shivering thermogenesis (NST) in skeletal muscle[8]. When an organism is exposed to cold, SLN expression can be upregulated, leading to increased futile ATP hydrolysis by SERCA and subsequent heat production to maintain body temperature[8]. This mechanism is particularly important in mammals and is considered a significant contributor to overall energy expenditure[8].
Mice lacking SLN are unable to maintain their core body temperature when exposed to cold and are more prone to diet-induced obesity, highlighting SLN's role in metabolic regulation[8].
Signaling Pathways
The expression and activity of SLN are tightly regulated by complex signaling networks, which in turn influence downstream cellular processes.
Upstream Regulation of this compound Expression
SLN gene expression is controlled by several transcription factors and signaling pathways, ensuring its levels are adapted to physiological demands like cold stress or metabolic changes.
References
- 1. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of this compound enhances sarcoplasmic reticulum calcium transport and atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of a this compound Pentamer and Monomer with the Sarcoplasmic Reticulum Calcium Pump, SERCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and phospholamban inhibit the calcium pump by populating a similar metal ion-free intermediate state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cardiac-specific overexpression of this compound inhibits sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA2a) activity and impairs cardiac function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sarcolipin: A Master Regulator of Muscle-Based Thermogenesis and Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Skeletal muscle, comprising approximately 40% of body mass, is a critical organ for both contractile function and energy metabolism.[1] Beyond shivering, muscle contributes significantly to non-shivering thermogenesis (NST), a process vital for maintaining body temperature and responding to metabolic challenges like high-caloric diets.[1] A key molecular player in this process is Sarcolipin (SLN) , a 31-amino acid transmembrane proteolipid that regulates the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3][4] This guide provides a comprehensive technical overview of SLN's mechanism of action, its physiological role in thermogenesis, the experimental evidence supporting its function, and its potential as a therapeutic target for metabolic diseases.
The central mechanism of SLN-mediated thermogenesis is the uncoupling of SERCA pump activity .[1][5][6] SLN binds to SERCA and allows ATP hydrolysis to proceed but reduces the efficiency of calcium (Ca²⁺) transport into the sarcoplasmic reticulum (SR).[1][4][7] This "futile cycling" dissipates the energy from ATP hydrolysis as heat, thereby increasing the metabolic rate.[1][8][9] Genetically engineered mouse models, including SLN-knockout (Sln-KO) and muscle-specific SLN-overexpression (Sln-OE), have provided definitive evidence for SLN's role in whole-body energy expenditure, resistance to diet-induced obesity, and cold adaptation.[5][9][10][11]
This document summarizes the quantitative data from these models, details the key experimental protocols used in the field, and provides visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's function.
The Core Mechanism: this compound-SERCA Interaction and Uncoupling
The SERCA pump is responsible for transporting Ca²⁺ from the cytosol back into the SR, a crucial step for muscle relaxation.[2][5] This process is tightly coupled to the hydrolysis of one ATP molecule for every two Ca²⁺ ions transported.[2] SLN, along with phospholamban (PLB), are the primary regulators of SERCA in muscle.[1][5] However, SLN's interaction is unique.
Unlike PLB, SLN can bind to SERCA even in the presence of high cytosolic Ca²⁺ concentrations and remains associated throughout the enzyme's catalytic cycle.[1][12] X-ray crystallography and molecular dynamics simulations have shown that SLN binds within a transmembrane groove on SERCA.[10][13] This binding induces a structural rearrangement in SERCA's energy-transduction domain, which perturbs Ca²⁺ occlusion and facilitates its "slippage" or backflux into the cytosol.[10][13]
The result is an uncoupling of ATP hydrolysis from Ca²⁺ transport . The pump continues to hydrolyze ATP at a high rate, but the net transport of Ca²⁺ is inefficient. This inefficiency manifests as heat generation, making the SLN-SERCA interaction a potent thermogenic engine.[1][5][6] In vitro experiments suggest that SLN can uncouple approximately 30% of SERCA pumps under saturating conditions.[5]
Physiological Role in Adaptive Thermogenesis
SLN-mediated heat production is a key component of adaptive thermogenesis, allowing the body to increase energy expenditure in response to environmental and metabolic cues.
Non-Shivering Thermogenesis (NST)
While brown adipose tissue (BAT) is a well-known site for NST in rodents, skeletal muscle is emerging as a critical thermogenic organ, especially in larger mammals with less BAT.[5][10] Studies have shown that SLN expression is upregulated in muscle during cold adaptation.[1] Mice lacking SLN (Sln-KO) are more susceptible to cold, while mice overexpressing SLN (Sln-OE) are protected.[5][11] This provides compelling evidence that SLN-SERCA interaction is an important part of muscle-based NST, compensating for or complementing BAT function.[1][10]
Diet-Induced Thermogenesis (DIT)
DIT is the increase in energy expenditure following food consumption, which helps to prevent excessive weight gain.[1] SLN plays a major role in facultative DIT, the process of burning excess calories from a high-fat diet (HFD).[1][8]
-
Sln-KO Mice: When fed an HFD, Sln-KO mice gain significantly more weight and fat mass compared to wild-type (WT) mice.[5][9]
-
Sln-OE Mice: Conversely, Sln-OE mice are remarkably resistant to HFD-induced obesity, consuming more calories but gaining less weight due to a higher metabolic rate.[1][11][14]
These findings establish SLN as a primary and effective mediator of muscle-based DIT, even more so than β-adrenergic signaling.[8][15]
Quantitative Data from Genetically Modified Mouse Models
The physiological relevance of SLN is most clearly demonstrated through studies on Sln-KO and Sln-OE mouse models. The following tables summarize key quantitative findings from this research.
Table 1: Effects of this compound Ablation (Sln-KO) on Metabolism
| Parameter | Condition | Wild-Type (WT) | Sln-KO | % Change | Reference |
|---|---|---|---|---|---|
| Body Weight Gain | High-Fat Diet (HFD) | Normal Gain | Increased Gain | + | [5][9] |
| Fat Mass | High-Fat Diet (HFD) | Normal | Increased | + | [10] |
| Whole-Body VO₂ | Active Periods (HFD) | 2894 ± 87 ml/kg/h | 2708 ± 61 ml/kg/h | -6.4% | [8] |
| Insulin (B600854) Sensitivity | High-Fat Diet (HFD) | Normal | Impaired | - | [14] |
| Intramuscular Lipids | High-Fat Diet (HFD) | Basal | Increased DAG, Ceramides | + |[14] |
Table 2: Effects of this compound Overexpression (Sln-OE) on Metabolism
| Parameter | Condition | Wild-Type (WT) | Sln-OE | % Change | Reference |
|---|---|---|---|---|---|
| Body Weight Gain | High-Fat Diet (HFD) | Normal Gain | Resistant to Gain | - | [1][11] |
| Metabolic Rate | High-Fat Diet (HFD) | Normal | Increased | + | [1] |
| Fatty Acid Oxidation | Basal | Normal | Markedly Increased | ++ | [11] |
| Mitochondrial Number | Basal | Normal | Increased | + | [11] |
| Insulin Sensitivity | High-Fat Diet (HFD) | Normal | Improved | + | [14] |
| Muscle Fatigue | Exercise | Normal | Reduced Resistance | + |[16] |
Downstream Signaling and Metabolic Reprogramming
The futile cycling of SERCA by SLN does more than just produce heat; it initiates a cascade of signaling events that reprogram muscle metabolism. The persistent SERCA activity and Ca²⁺ slippage lead to subtle elevations in cytosolic Ca²⁺ levels. This altered Ca²⁺ dynamic activates downstream pathways that promote a more oxidative muscle phenotype.
Key downstream effects include:
-
Mitochondrial Biogenesis: Increased Ca²⁺ signaling activates transcriptional co-activators like PGC-1α, a master regulator of mitochondrial biogenesis.[11] Sln-OE mice exhibit a significant increase in both the number and size of mitochondria in their muscles.[11]
-
Enhanced Fatty Acid Oxidation: The expression of genes involved in fatty acid transport and oxidation, such as PPARδ, is upregulated.[11] This shifts the muscle's fuel preference towards lipids, which is crucial for resisting HFD-induced obesity and lipotoxicity.[1][14]
Key Experimental Methodologies
The study of this compound function relies on a combination of in vivo, ex vivo, and in vitro techniques.
Whole-Body Metabolic Analysis
-
Protocol: Mice are individually housed in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS) for 24-72 hours. The system continuously measures oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), food and water intake, and ambulatory activity.
-
Purpose: To assess whole-body energy expenditure, substrate utilization (fat vs. carbohydrate), and behavioral parameters in Sln-KO and Sln-OE mice under various conditions (e.g., chow vs. HFD, thermoneutrality vs. cold).
Measurement of SERCA Activity
-
Protocol Name: Ca²⁺-Uptake Assay.
-
Methodology:
-
Prepare muscle homogenates or isolated SR vesicles from mouse skeletal muscle.
-
Incubate the preparations in a buffer containing ATP, an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), and the Ca²⁺-precipitating agent potassium oxalate.
-
Initiate the reaction by adding a buffered solution of CaCl₂ containing radioactive ⁴⁵Ca²⁺.
-
The reaction is carried out at varying free Ca²⁺ concentrations, established using a Ca²⁺-EGTA buffer system.
-
Stop the reaction at various time points by filtering the mixture through millipore filters.
-
Wash the filters to remove extra-vesicular ⁴⁵Ca²⁺ and measure the radioactivity retained on the filter (representing intra-vesicular ⁴⁵Ca²⁺) using a scintillation counter.
-
The rate of ⁴⁵Ca²⁺ uptake reflects SERCA transport activity.
-
-
Purpose: To directly measure the Ca²⁺ transport efficiency of SERCA in muscle preparations with and without SLN.
Western Blotting for Protein Expression
-
Protocol:
-
Homogenize frozen muscle tissue in a lysis buffer containing protease inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Denature protein lysates (e.g., 20-30 µg) in Laemmli buffer and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for SLN, SERCA isoforms (SERCA1a, SERCA2a), PGC-1α, etc.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Purpose: To quantify the relative expression levels of SLN and other key proteins in different muscle types and experimental models.
Therapeutic Implications and Future Directions
The robust resistance to diet-induced obesity and improved insulin sensitivity observed in Sln-OE mice make SLN a highly attractive therapeutic target for combating metabolic syndrome, obesity, and type 2 diabetes.[1][9][14][20] Enhancing SLN expression or activity pharmacologically could increase muscle-based energy expenditure, promoting the burning of excess calories and preventing the accumulation of lipotoxic intermediates in muscle.[1][14]
However, it is also noted that SLN is upregulated in several muscle diseases, such as muscular dystrophy.[1][18][19] While initially this was thought to be detrimental, emerging evidence suggests this upregulation may be a compensatory metabolic adaptation to meet the higher energy demands of diseased muscle.[19][21] Therefore, therapeutic strategies must be carefully considered.
Future research should focus on:
-
Developing small molecules or biologics that can specifically modulate the SLN-SERCA interaction.
-
Understanding the transcriptional and post-translational regulation of SLN expression in response to diet and temperature.
-
Clarifying the precise role of SLN upregulation in myopathies to determine if its modulation would be beneficial or harmful in those contexts.
By continuing to unravel the complexities of SLN biology, the scientific community can pave the way for novel therapies that harness the thermogenic power of skeletal muscle to treat a range of metabolic disorders.
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Makes Heat, but Is It Adaptive Thermogenesis? [frontiersin.org]
- 3. This compound Makes Heat, but Is It Adaptive Thermogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. This compound promotes uncoupling of the SERCA Ca2+ pump by inducing a structural rearrangement in the energy-transduction domin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound trumps β-adrenergic receptor signaling as the favored mechanism for muscle-based diet-induced thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of this compound in Muscle Non-shivering Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Promotes Uncoupling of the SERCA Ca2+ Pump by Inducing a Structural Rearrangement in the Energy-Transduction Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 20. This compound is a novel regulator of muscle metabolism and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [texasbiomedical.theopenscholar.com]
Whitepaper: Sarcolipin's Central Role in Skeletal Muscle Metabolic Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Skeletal muscle, comprising approximately 40% of body mass, is a critical organ for whole-body energy expenditure and metabolic homeostasis.[1] A key regulator within this tissue is Sarcolipin (SLN), a 31-amino acid proteolipid that modulates the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[2][3] SLN's primary function is to uncouple SERCA's ATP hydrolysis from calcium transport, resulting in a futile cycle that dissipates energy as heat.[4][5][6] This process of non-shivering thermogenesis is vital for temperature homeostasis and significantly influences basal metabolic rate.[1][7][8] Genetic mouse models have demonstrated that the absence of SLN predisposes animals to diet-induced obesity and insulin (B600854) resistance, whereas its overexpression confers protection against these metabolic disorders by enhancing energy expenditure and fatty acid oxidation.[1][9][10] Mechanistically, SLN-mediated SERCA uncoupling leads to sustained, subtle elevations in cytosolic Ca²⁺, which acts as a crucial second messenger to activate signaling pathways, notably the CaMKII-PGC1α axis, to promote mitochondrial biogenesis and an oxidative muscle phenotype.[1][11] This whitepaper provides a comprehensive technical guide on the molecular mechanisms of SLN, its systemic metabolic implications, and the experimental protocols used to elucidate its function, positioning SLN as a promising therapeutic target for metabolic diseases.
The Core Mechanism: this compound's Uncoupling of the SERCA Pump
The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is essential for muscle function, actively transporting Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) to facilitate muscle relaxation.[4] This process is tightly coupled to the hydrolysis of ATP. This compound (SLN) directly interacts with SERCA, even at high Ca²⁺ concentrations, to alter this fundamental process.[4][6]
SLN binding induces a conformational change in SERCA that uncouples Ca²⁺ transport from ATP hydrolysis.[5][12] While the pump continues to hydrolyze ATP, its efficiency in transporting Ca²⁺ is significantly reduced.[4][12] This "futile cycling" results in the consumption of ATP where the liberated energy is dissipated primarily as heat rather than being used for ion transport.[4][6] This mechanism forms the basis of SLN-dependent non-shivering thermogenesis in skeletal muscle, a critical process for maintaining core body temperature, particularly during cold exposure.[1][7]
Caption: SLN binds to the SERCA pump, uncoupling ATP hydrolysis from Ca²⁺ transport, leading to heat production.
Impact on Whole-Body Metabolism and Diet-Induced Obesity
The bioenergetic consequences of SLN's activity extend beyond thermoregulation to profoundly impact whole-body metabolism. Studies using genetically modified mouse models—specifically SLN knockout (Sln⁻/⁻) and skeletal muscle-specific SLN overexpression (SlnOE)—have been instrumental in defining this role.[10]
-
SLN Knockout (Sln⁻/⁻) Mice: The absence of SLN leads to increased metabolic efficiency. While this may seem beneficial, it renders Sln⁻/⁻ mice susceptible to metabolic stress. When challenged with a high-fat diet (HFD), Sln⁻/⁻ mice gain significantly more weight and fat mass compared to wild-type (WT) controls.[1][6] They also develop pronounced insulin resistance and impaired glucose tolerance.[4][9]
-
SLN Overexpression (SlnOE) Mice: Conversely, increasing SLN levels in skeletal muscle enhances basal metabolic rate.[10] SlnOE mice are protected from diet-induced obesity, accumulating less fat even when consuming more calories than WT counterparts.[10][13] These mice exhibit improved insulin sensitivity and are resistant to HFD-induced lipotoxicity due to a marked increase in fatty acid oxidation in the muscle.[9][11]
These findings highlight that SLN-mediated energy expenditure is a key factor in mitigating metabolic overload.[7]
Table 1: Comparative Metabolic Phenotypes of SLN Mouse Models
| Parameter | SLN Knockout (Sln⁻/⁻) | Wild-Type (WT) | SLN Overexpression (SlnOE) | Primary Citations |
| Body Weight (on HFD) | Significantly Increased | Normal Increase | Resistant to Increase | [1][6][10] |
| Adiposity (on HFD) | Markedly Increased | Normal Increase | Reduced | [3][4] |
| Energy Expenditure | Decreased | Baseline | Increased | [10][13] |
| Food Intake (ad libitum) | Similar to WT | Baseline | Increased | [4][10] |
| Insulin Sensitivity | Decreased (Insulin Resistant) | Baseline | Improved | [9][11] |
| Glucose Tolerance | Impaired | Baseline | Enhanced | [4][9] |
| Fatty Acid Oxidation | Decreased | Baseline | Markedly Increased | [9][10][11] |
| Cold Tolerance | Impaired (Hypothermic) | Normal | Rescued/Normal | [1][7][14] |
SLN-Activated Molecular Signaling Pathways
The metabolic remodeling observed in SlnOE mice is not solely due to direct energy dissipation but is also a result of SLN activating specific intracellular signaling cascades. The chronic, low-level increase in cytosolic Ca²⁺ resulting from inefficient SERCA pumping serves as a potent signal for cellular adaptation.[11][12]
This Ca²⁺ signal activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key transducer that promotes the expression and activity of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][11] PGC-1α is a master regulator of mitochondrial biogenesis.[5] Its activation drives a transcriptional program that increases the number and size of mitochondria and upregulates the expression of enzymes involved in fatty acid transport and oxidative metabolism.[1][10][11] This creates a positive feedback loop where SLN increases energy demand (via futile cycling) and simultaneously signals to enhance the cell's capacity for energy production (via mitochondrial biogenesis), leading to a more oxidative muscle phenotype.[11][15]
Caption: SLN-SERCA uncoupling elevates cytosolic Ca²⁺, activating the CaMKII-PGC1α axis to drive mitochondrial biogenesis.
Table 2: Key Molecular Changes in SLN Overexpression (SlnOE) Muscle
| Gene/Protein | Function | Change in SlnOE Muscle | Primary Citations |
| PGC-1α | Master regulator of mitochondrial biogenesis | Upregulated | [1][10][11] |
| PPARδ | Transcriptional activator of oxidative metabolism | Upregulated | [1][10] |
| CaMKII | Ca²⁺-sensitive kinase | Increased Activity | [1][11] |
| Mitochondria | Cellular energy production | Increased Number and Size | [10][11] |
| Fatty Acid Transport Proteins | Transport of fatty acids into mitochondria | Upregulated | [1][9] |
Key Experimental Methodologies
The characterization of SLN's function relies on a combination of in vivo animal studies and in vitro molecular and biochemical assays.
Animal Models and Diet Protocols
-
Models: Sln⁻/⁻ and SlnOE (skeletal muscle-specific) mice on a C57BL/6 background are the primary models used.[7][14]
-
Diet-Induced Obesity (DIO) Protocol: Mice are fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 12-16 weeks.[1][3] Body weight and food consumption are monitored weekly.
-
Cold Exposure: To assess thermogenesis, mice are exposed to acute cold (e.g., 4°C for several hours), and core body temperature is monitored.[1][7]
Caption: Experimental workflow for evaluating the metabolic impact of this compound using mouse models.
Western Blotting for Protein Quantification
-
Protein Extraction: Skeletal muscle tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20 µg) are loaded onto a Tris-Glycine-SDS-PAGE gel and separated by size.[13]
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for the protein of interest (e.g., anti-SLN, anti-PGC1α).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by an enhanced chemiluminescence (ECL) substrate for visualization. Band intensity is quantified using densitometry software.
Measurement of SERCA Ca²⁺ Uptake and ATPase Activity
-
Vesicle Preparation: SR-enriched microsomes are prepared from muscle homogenates by differential centrifugation.
-
Ca²⁺ Uptake Assay: SR vesicles are incubated in a buffer containing ATP and a fluorescent Ca²⁺ indicator (e.g., Indo-1) or radioactive ⁴⁵Ca²⁺. The reaction is initiated by adding a precise amount of Ca²⁺. The rate of decrease in extra-vesicular Ca²⁺ concentration, reflecting SERCA uptake, is measured over time.
-
ATPase Activity Assay: SERCA's ATP hydrolysis rate is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP using a colorimetric assay (e.g., malachite green). The assay is performed in the presence and absence of a SERCA inhibitor (e.g., thapsigargin) to determine SERCA-specific activity.
Glucose and Insulin Tolerance Tests (GTT & ITT)
-
GTT: After an overnight fast, mice are given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection to assess glucose clearance.[16]
-
ITT: Following a shorter fast (e.g., 4-6 hours), mice are given an IP injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points to assess insulin sensitivity.[16]
Conclusion and Therapeutic Outlook
This compound has emerged from being a minor regulatory peptide to a central player in skeletal muscle energy expenditure and metabolic control. Its unique ability to uncouple SERCA activity provides a powerful mechanism for increasing energy demand and activating downstream signaling pathways that enhance oxidative metabolism.[1][5] The compelling evidence from genetic models, demonstrating that SLN overexpression protects against obesity and insulin resistance, establishes it as a high-potential therapeutic target.[9][10]
Future drug development efforts could focus on small molecules that either increase the expression of SLN or enhance its binding and uncoupling efficiency with the SERCA pump.[17] Such a strategy could provide a novel therapeutic avenue for treating obesity, type 2 diabetes, and other related metabolic disorders by safely increasing energy expenditure in skeletal muscle.[9][17]
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncoupling of sarcoendoplasmic reticulum calcium ATPase pump activity by this compound as the basis for muscle non-shivering thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Key Thermogenic and Metabolic Regulator in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. This compound tricks muscle cells into using more energy, burning fat | EurekAlert! [eurekalert.org]
The Emergence of a Key Regulator: A Technical Guide to the Discovery of Sarcolipin as a Proteolipid
For Immediate Release
A deep dive into the biochemical discovery and characterization of Sarcolipin (SLN), a pivotal proteolipid regulator of muscle contractility and thermogenesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evidence, quantitative data, and methodologies that defined SLN's role as a critical modulator of the Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA).
Introduction: Unveiling a Novel Proteolipid in Muscle
In the landscape of muscle physiology, the precise regulation of calcium (Ca2+) homeostasis is paramount for proper excitation-contraction coupling. The Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA) pump is the primary engine driving Ca2+ reuptake into the sarcoplasmic reticulum (SR), thereby initiating muscle relaxation. For years, phospholamban (PLN) was the canonical regulator of SERCA in cardiac muscle. However, the discovery of this compound (SLN) unveiled a new layer of control, particularly in skeletal muscle.
This compound, a 31-amino acid micropeptide, was initially identified as a low-molecular-weight protein that co-purified with SERCA1 from fast-twitch skeletal muscle.[1] Its highly hydrophobic nature and solubility in organic solvents like chloroform-methanol led to its classification as a proteolipid, a small, hydrophobic membrane protein intimately associated with lipids.[2] This guide details the pivotal experiments that established SLN as a proteolipid and a key regulator of SERCA function, forever changing our understanding of muscle bioenergetics and Ca2+ handling.
Discovery and Biochemical Characterization
The journey to understanding this compound began with its consistent appearance as a small peptide during the purification of SERCA from rabbit skeletal muscle SR vesicles.[1] Its resistance to removal by conventional detergents hinted at a strong, integral association with the SR membrane.
Establishing the Proteolipid Nature
A defining characteristic of a proteolipid is its solubility in organic solvents. The definitive classification of SLN as a proteolipid was achieved through solvent extraction experiments. When SR membrane preparations were subjected to a chloroform-methanol mixture, a protocol typically used for lipid extraction, SLN was found in the soluble fraction along with lipids, while larger, more hydrophilic proteins precipitated.[2] This demonstrated its lipid-like solubility, a hallmark of proteolipids.
Molecular and Genetic Identification
Subsequent protein sequencing and mass spectrometry confirmed that SLN is a 31-residue peptide.[1][2] The calculated molecular weight of approximately 3.6-3.8 kDa was consistent with its migration on SDS-PAGE gels, where it appears as a band of around 4-5 kDa.[3] The primary amino acid sequence revealed a central 19-residue hydrophobic segment, predicted to form a single transmembrane helix, flanked by short, hydrophilic N-terminal and C-terminal domains.[2] This amphipathic structure is perfectly suited for its role as an integral membrane protein. The gene encoding human SLN was later identified and mapped to chromosome 11q22-q23.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that have been experimentally determined for this compound and its interaction with the SERCA pump.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Amino Acid Residues | 31 | Protein Sequencing | [1][2] |
| Calculated Molecular Weight | ~3.6 - 3.8 kDa | Mass Spectrometry, Sequence | [1] |
| Apparent Molecular Mass | ~4 - 5 kDa | SDS-PAGE | [3] |
| Transmembrane Domain | 19 hydrophobic residues | Sequence Analysis | [2] |
Table 2: Functional Impact of this compound on SERCA Kinetics
| Parameter | Condition | Value/Effect | Experimental System | Reference |
| Apparent Ca2+ Affinity (KCa) | Co-expression with SERCA1a | Reduced by 0.22 pCa units | HEK-293 Microsomes | [4] |
| Apparent Ca2+ Affinity (EC50) | Co-expression with SERCA1 | No significant change (pCa 6.5 vs 6.4) | HEK-293 Microsomes | [5] |
| Maximal Ca2+ Uptake (Vmax) | Co-expression with SERCA1 | Decreased by 33% | HEK-293 Microsomes | [5] |
| Maximal ATPase Activity (Vmax) | Reconstitution with SERCA | No significant effect | Reconstituted Vesicles | [6] |
| Ca2+ Accumulation | Reconstitution with SERCA | Markedly decreased | Reconstituted Vesicles | [6] |
| Heat Release Rate (ATP Hydrolysis) | Reconstitution with SERCA | Increased by 30% | Calorimetry | [7] |
Note: The variability in reported effects on SERCA's Ca2+ affinity and Vmax highlights the influence of the experimental system (e.g., cell-based vs. reconstituted vesicles, lipid composition, and SLN:SERCA stoichiometry) on the observed regulatory outcome.
Table 3: Binding and Stoichiometric Parameters
| Interaction | Parameter | Value | Method | Reference |
| SERCA-SLN | Dissociation Constant (Kd) | 2.08 ± 0.18 AU | FRET Microscopy | [8] |
| SLN-SLN | Dissociation Constant (Kd) | 1.00 ± 0.03 AU | FRET Microscopy | [8] |
| Co-reconstitution Ratio | Final Molar Stoichiometry | ~1 SERCA : 4.5 SLN : 120 Lipids | Sucrose (B13894) Step Gradient | [9] |
Key Experimental Methodologies
The characterization of this compound as a proteolipid regulator of SERCA relied on a series of core biochemical techniques. Detailed protocols for these foundational experiments are outlined below.
Isolation of Sarcoplasmic Reticulum (SR) Vesicles
This protocol is foundational for obtaining the native membrane environment of SLN and SERCA.
-
Tissue Homogenization: Fast-twitch skeletal muscle (e.g., from rabbit) is minced and homogenized in a buffer containing KCl (e.g., 100 mM) to extract muscle proteins.[10]
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at increasing speeds. An initial low-speed spin (e.g., 1,500 x g) pellets cell debris, nuclei, and mitochondria.[10][11]
-
Microsome Pelleting: The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 33,000 x g) to pellet the sarcovesicular fraction (microsomes), which is enriched in SR vesicles.[10][11]
-
Sucrose Density Gradient Centrifugation: For further purification, the crude microsome fraction is layered onto a discontinuous or continuous sucrose gradient (e.g., 25% to 45% w/w).[12] Ultracentrifugation separates vesicles based on their density. The high-density fraction (ρ 1.13-1.17 g/cm³) is highly enriched in pure SR vesicles containing SERCA and associated proteins like SLN.[13][14]
Proteolipid Extraction (Delipidation)
This method is key to demonstrating the hydrophobic, lipid-like nature of this compound.
-
Sample Preparation: Isolated SR vesicles or a total protein extract is prepared in an aqueous buffer.
-
Solvent Addition: The aqueous sample (1 part) is mixed thoroughly with methanol (B129727) (4 parts). Chloroform (B151607) (1-2 parts) is then added, and the mixture is vortexed.[15][16]
-
Phase Separation: The addition of water (3 parts) induces phase separation. The mixture is vortexed and centrifuged at high speed (e.g., 14,000 x g).[15]
-
Fraction Collection: Three distinct phases are formed: an upper aqueous phase, a lower organic (chloroform) phase, and a protein precipitate at the interphase. Proteolipids like SLN, due to their hydrophobicity, are selectively partitioned into the organic chloroform phase and/or remain soluble in the chloroform/methanol mixture, separating them from the bulk of cellular proteins which precipitate.
Reconstitution of SLN and SERCA into Proteoliposomes
This technique allows for the study of SLN-SERCA interactions in a controlled, artificial lipid bilayer.
-
Solubilization: Purified SERCA, synthetic or recombinant SLN, and defined phospholipids (B1166683) (e.g., egg yolk phosphatidylcholine) are co-solubilized in a buffer containing a non-ionic detergent, such as octaethylene glycol monododecyl ether (C12E8).[9]
-
Detergent Removal: The detergent is slowly removed from the micellar solution. This is commonly achieved by dialysis or by adding adsorbent polystyrene beads (e.g., SM-2 Biobeads).[9] As the detergent concentration decreases, the lipids self-assemble into bilayer vesicles (liposomes), incorporating the membrane proteins (SERCA and SLN).
-
Purification: The resulting proteoliposomes are purified from empty liposomes and unincorporated protein, often using sucrose step gradient centrifugation.[9]
Measurement of SERCA Ca2+-ATPase Activity
This assay measures the direct enzymatic function of SERCA.
-
Reaction Mixture: Reconstituted proteoliposomes or SR vesicles are added to a reaction buffer at 37°C containing MgCl2, ATP, and varying concentrations of free Ca2+ buffered with EGTA.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped, typically by adding an acid solution.
-
Phosphate (B84403) Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. A common method involves a colorimetric assay where Pi forms a complex with molybdate, which can be measured spectrophotometrically.[17]
Visualizing the Discovery and Function
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the resulting functional model for this compound.
Experimental Workflows
Caption: Workflow for the identification of this compound as a proteolipid.
Caption: Workflow for the functional characterization of SLN's effect on SERCA.
SLN-Mediated Regulation of the SERCA Pump
This compound regulates SERCA through direct physical interaction within the SR membrane. It binds to a groove formed by transmembrane helices of SERCA, the same site occupied by phospholamban.[18] This interaction modulates the pump's enzymatic cycle. One of the most significant discoveries was that SLN can uncouple ATP hydrolysis from Ca2+ transport.[6][19] In the presence of SLN, SERCA continues to hydrolyze ATP but with reduced efficiency of Ca2+ translocation into the SR lumen. This "futile cycling" dissipates the energy from ATP hydrolysis as heat, establishing SLN as a key player in muscle-based non-shivering thermogenesis.[19]
Caption: this compound uncouples SERCA's ATP hydrolysis from Ca2+ transport.
Conclusion and Future Directions
The discovery of this compound as a proteolipid regulator of SERCA has fundamentally advanced our knowledge of muscle physiology. The experimental work outlined in this guide established it as a small, hydrophobic, yet powerful modulator of Ca2+ handling and energy expenditure. Its ability to induce SERCA uncoupling provides a molecular basis for muscle-based thermogenesis and has opened new avenues for research into metabolic disorders such as obesity and diabetes.
Future research and drug development efforts may focus on designing small molecules that mimic or modulate the SLN-SERCA interaction. Targeting this pathway could offer novel therapeutic strategies for conditions characterized by impaired muscle function, altered energy metabolism, or cardiac dysfunction. The foundational biochemical work described herein provides the essential roadmap for these future innovations.
References
- 1. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomeric Interactions of this compound and the Ca-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and characterization of the sarcoplasmic reticulum of skeletal muscle [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of two types of sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] ISOLATION AND CHARACTERIZATION OF THE SARCOPLASMIC RETICULUM OF SKELETAL MUSCLE | Semantic Scholar [semanticscholar.org]
- 14. ISOLATION AND CHARACTERIZATION OF THE SARCOPLASMIC RETICULUM OF SKELETAL MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroform-methanol extraction of proteins [drummondlab.org]
- 16. ohsu.edu [ohsu.edu]
- 17. Measurement of Ca²⁺-ATPase activity (in PMCA and SERCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound AND PHOSPHOLAMBAN AS REGULATORS OF CARDIAC SARCOPLASMIC RETICULUM CA2+ ATPASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound protein interaction with sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA) is distinct from phospholamban protein, and only this compound can promote uncoupling of the SERCA pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcolipin: A Comprehensive Technical Analysis of its Gene, Protein Structure, and Regulatory Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a 31-amino acid integral membrane protein that plays a critical role in the regulation of sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pumps, primarily in skeletal muscle.[1] By interacting with SERCA, this compound modulates calcium cycling and energy expenditure, implicating it in muscle-based non-shivering thermogenesis and overall metabolic regulation.[2][3] This technical guide provides an in-depth analysis of the this compound gene and protein structure, its signaling pathways, and detailed experimental protocols for its study. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.
This compound Gene (SLN) Structure
The human this compound gene (SLN) is located on chromosome 11.[4][5][6] Structurally, the SLN gene is composed of two exons separated by a single large intron, a feature it shares with the gene for phospholamban (PLN), another SERCA-regulating protein.[1][4] The entire protein-coding sequence of this compound is contained within the second exon.[1][4]
| Parameter | Human this compound (SLN) Gene | References |
| Official Gene Symbol | SLN | [6] |
| Chromosomal Location | 11q22.3 | [5][6] |
| Genomic Coordinates (GRCh38.p14) | Start: 107,707,378 bp, End: 107,712,056 bp (complement strand) | [6] |
| Exon Count | 2 | [1][4] |
This compound Protein Structure Analysis
This compound is a 31-amino acid proteolipid that is highly expressed in fast-twitch skeletal muscle.[4] Its structure is crucial for its function as a SERCA regulator.
Primary and Secondary Structure
The human this compound protein consists of a single polypeptide chain of 31 amino acids.[4] Its structure can be divided into three domains: a short N-terminal cytoplasmic domain, a central transmembrane helix, and a C-terminal luminal domain.[4] The luminal sequence is highly conserved across species, suggesting its functional importance.[4] The transmembrane domain is responsible for its interaction within the membrane-spanning region of SERCA.[7]
Tertiary and Quaternary Structure
The three-dimensional structure of this compound in lipid environments has been determined by NMR spectroscopy, revealing a single alpha-helix that orients perpendicularly to the plane of the membrane.[7] Crystal structures of the SERCA1a-SLN complex have provided detailed insights into their interaction.[8][9] this compound binds to a groove on SERCA formed by transmembrane helices M2, M6, and M9.[10] While it can exist as a monomer, there is evidence that this compound can form homooligomers and also heterooligomers with other SERCA regulators.[11]
| Parameter | Human this compound Protein | References |
| Amino Acid Count | 31 | [4][7] |
| Molecular Weight | ~3.6 kDa | [12] |
| UniProt Accession | O00631 | [11] |
| PDB IDs (SLN-SERCA Complex) | 3W5A, 4H1W | [8][9] |
Post-Translational Modifications
Post-translational modifications of this compound, such as phosphorylation and S-acylation, are emerging as important regulatory mechanisms.[10] Phosphorylation within the cytosolic domain can relieve its inhibitory effect on SERCA.[10] Additionally, acylation of cysteine 9 has been identified, and its removal appears to increase SERCA activity, suggesting another layer of functional control.[10]
Signaling Pathways and Functional Interactions
This compound's primary function is the regulation of the SERCA pump. This interaction has significant downstream consequences for cellular calcium homeostasis, metabolism, and thermogenesis.
This compound-SERCA Interaction and Uncoupling
This compound binds to SERCA and reduces its apparent affinity for Ca²⁺.[13] Unlike its homolog phospholamban, this compound can remain bound to SERCA even at high Ca²⁺ concentrations and interacts with it throughout its kinetic cycle.[14] This sustained interaction leads to the "uncoupling" of SERCA's ATP hydrolysis from its Ca²⁺ transport function.[13][15] In this uncoupled state, SERCA continues to hydrolyze ATP, but Ca²⁺ is not efficiently pumped into the sarcoplasmic reticulum, and may slip back into the cytosol.[15] This futile cycling of the pump results in the dissipation of the energy from ATP hydrolysis as heat.[14][15]
Downstream Signaling Cascades
The this compound-mediated alteration of cytosolic Ca²⁺ transients activates several downstream signaling pathways.[2] Increased cytosolic Ca²⁺ can activate Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[2][13] Activated CaMKII, in turn, can promote the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[2] This cascade ultimately enhances oxidative metabolism and increases the capacity for fatty acid oxidation in muscle cells.[2] Therefore, this compound not only increases immediate energy demand through futile SERCA activity but also signals for a long-term adaptation to increase mitochondrial ATP production.[2]
Caption: SLN-SERCA interaction and downstream signaling pathway.
Experimental Protocols
Studying this compound involves a combination of molecular biology, biochemistry, and physiological assays.
Gene Expression Analysis via RT-qPCR
This protocol describes the quantification of SLN mRNA from muscle tissue.
-
RNA Isolation: Isolate total RNA from homogenized muscle tissue using a TRIzol-based reagent according to the manufacturer's protocol.[2]
-
RNA Quantification and Quality Control: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[2]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for SLN, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Calculate relative gene expression using the ΔΔCt method.
-
Caption: Workflow for SLN gene expression analysis.
Protein Isolation and Western Blot Analysis
This protocol details the detection of SLN protein from muscle tissue.
-
Preparation of SR-Enriched Microsomes:
-
Homogenize fresh or frozen muscle tissue in an ice-cold buffer.
-
Perform a series of differential centrifugations to pellet nuclei, mitochondria, and other cellular debris, enriching the supernatant for sarcoplasmic reticulum vesicles.
-
Collect the microsomal fraction by ultracentrifugation.
-
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay.[12]
-
SDS-PAGE and Western Blotting:
-
Separate protein samples (e.g., 20-40 µg) on a high-percentage (e.g., 16%) Tricine-SDS-PAGE gel, which is optimal for resolving small proteins like SLN.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound (e.g., anti-rabbit SLN).[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Caption: Workflow for SLN protein isolation and detection.
SERCA Functional Assay: Ca²⁺ Uptake Measurement
This assay measures the rate of Ca²⁺ uptake by SR vesicles to assess the functional impact of SLN on SERCA activity.
-
Prepare SR Vesicles: Isolate SR-enriched microsomes from muscle tissue as described in section 4.2.
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), potassium oxalate (B1200264) (to precipitate Ca²⁺ inside the vesicles), and a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4) or radioactive ⁴⁵Ca²⁺.
-
Initiate Reaction: Add a known amount of SR vesicles to the reaction mixture pre-equilibrated at a specific temperature (e.g., 37°C).
-
Start Ca²⁺ Uptake: Initiate the reaction by adding a defined concentration of CaCl₂.
-
Monitor Ca²⁺ Uptake:
-
Fluorescence Method: Continuously monitor the decrease in extra-vesicular Ca²⁺ concentration by measuring the fluorescence of the Ca²⁺ dye.[2]
-
Radiolabel Method: At various time points, take aliquots of the reaction mixture and pass them through a filter to separate the vesicles from the buffer. Measure the radioactivity trapped on the filter, which corresponds to the amount of ⁴⁵Ca²⁺ taken up by the vesicles.
-
-
Data Analysis: Calculate the initial rate of Ca²⁺ uptake. Compare the rates between experimental groups (e.g., wild-type vs. SLN-knockout) to determine the effect of this compound on SERCA function.[16][17]
Conclusion
This compound is a key regulator of muscle physiology, exerting fine control over SERCA pump activity. Its unique ability to uncouple ATP hydrolysis from Ca²⁺ transport positions it as a central player in muscle-based thermogenesis and metabolic adaptation. The structural details of its interaction with SERCA and the downstream signaling pathways it influences are becoming increasingly clear, highlighting this compound as a promising target for therapeutic interventions aimed at modulating energy metabolism in conditions such as obesity and muscular dystrophy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this critical micropeptide.
References
- 1. WikiGenes - SLN - this compound [wikigenes.org]
- 2. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 4. Characterization of the gene encoding human this compound (SLN), a proteolipid associated with SERCA1: absence of structural mutations in five patients with Brody disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. SLN this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
The Physiological Significance of the Sarcolipin-SERCA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between sarcolipin (SLN), a 31-amino acid transmembrane peptide, and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulatory axis in muscle physiology. This guide provides an in-depth examination of the molecular mechanisms underpinning this interaction and its profound physiological consequences, including muscle-based non-shivering thermogenesis, calcium homeostasis, and contractility. By uncoupling SERCA's ATP hydrolysis from Ca²⁺ transport, SLN initiates a futile cycle that generates heat, playing a vital role in maintaining body temperature. Dysregulation of this interaction is implicated in various myopathies, including muscular dystrophy, and presents a promising target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of the core mechanisms to facilitate advanced research and drug development in this area.
Molecular Mechanism of the SLN-SERCA Interaction
This compound is a key regulator of SERCA, the enzyme responsible for pumping cytosolic Ca²⁺ back into the sarcoplasmic reticulum (SR), which is essential for muscle relaxation.[1][2] SLN's primary mechanism of action is the uncoupling of SERCA's Ca²⁺ transport from its ATP hydrolysis activity.[3][4][5]
Key Features of the Interaction:
-
Binding and Inhibition: SLN binds to a transmembrane groove on the SERCA pump, interacting with helices M2, M4, M6, and M9.[6] This interaction reduces the apparent Ca²⁺ affinity (KCa) of SERCA, and in some contexts, can decrease the maximal rate of Ca²⁺ uptake (Vmax).[3][6][7] Unlike its homolog phospholamban (PLB), which dissociates from SERCA at high Ca²⁺ concentrations, SLN can remain bound to SERCA throughout the entire catalytic cycle, even at high Ca²⁺ levels.[8]
-
Uncoupling and Thermogenesis: The most significant function of the SLN-SERCA interaction is the induction of "uncoupling." In this state, SERCA hydrolyzes ATP but fails to efficiently transport Ca²⁺ ions into the SR lumen; instead, Ca²⁺ can slip back into the cytosol.[9][10] This futile cycle of ATP consumption without productive ion transport releases the energy from ATP hydrolysis as heat.[4][5][10] This process is a major contributor to non-shivering thermogenesis in skeletal muscle.[4][11][12]
-
Structural Basis: The interaction is stabilized by residues within the transmembrane domains of both proteins.[6] Molecular dynamics simulations suggest that SLN's cytosolic domain induces a structural rearrangement in SERCA's energy-transduction domain, which perturbs Ca²⁺ occlusion and facilitates the cytosolic backflux of Ca²⁺, leading to uncoupling.[13]
Diagram: The SLN-SERCA Uncoupling Mechanism
Caption: SLN binds to SERCA, causing it to hydrolyze ATP but release Ca²⁺ back into the cytosol, generating heat.
Physiological Significance
The SLN-SERCA interaction has far-reaching effects on muscle function, whole-body metabolism, and disease states.
Muscle Thermogenesis and Energy Expenditure
SLN-mediated uncoupling of SERCA is a primary mechanism for non-shivering thermogenesis (NST) in skeletal muscle.[4][14] This is crucial for maintaining body temperature, particularly during cold adaptation.[11][14] The continuous futile cycling of SERCA increases basal metabolic rate by consuming significant amounts of ATP.[11][15] Studies have shown that mice overexpressing SLN are resistant to diet-induced obesity, highlighting its role in regulating whole-body energy expenditure.[15] Conversely, the absence of SLN can lead to reduced energy expenditure and increased fat accumulation.[15]
Regulation of Calcium Homeostasis and Contractility
By modulating SERCA activity, SLN directly influences intracellular Ca²⁺ dynamics, which are fundamental to muscle contraction and relaxation.
-
Atrial Muscle: In the atria, where SLN is abundantly expressed, it is a key regulator of SERCA2a.[1][16] Ablation of SLN in mice leads to increased SERCA Ca²⁺ affinity and uptake velocity, resulting in larger atrial Ca²⁺ transients and enhanced contractility.[16] SLN also mediates part of the β-adrenergic response in the atria.[1][16]
-
Skeletal Muscle: In skeletal muscle, SLN's effect on contractility can vary. Overexpression of SLN can result in increased twitch force, while its absence may reduce it.[3] The interaction helps fine-tune Ca²⁺ handling, impacting the rates of force generation and relaxation.[3]
Role in Muscle Adaptation and Pathophysiology
SLN expression is highly dynamic and is significantly upregulated in response to various stresses, including muscle development, atrophy, and disease.[3][11]
-
Muscle Disease: In conditions like Duchenne muscular dystrophy, SLN levels are markedly increased.[3][11] Whether this upregulation is a beneficial adaptive response or a maladaptive process is a subject of ongoing research.[3] On one hand, increased SLN could activate Ca²⁺-dependent signaling pathways that promote mitochondrial biogenesis and protect the SERCA pump.[3] On the other hand, it could exacerbate Ca²⁺ dysregulation.
-
Cardiac Disease: Altered SLN expression is observed in cardiac pathologies.[1] For instance, SLN mRNA is downregulated in patients with chronic atrial fibrillation but can be upregulated in certain models of cardiac hypertrophy and heart failure.[1][17]
Diagram: SLN-Mediated Signaling in Muscle Adaptation
References
- 1. This compound AND PHOSPHOLAMBAN AS REGULATORS OF CARDIAC SARCOPLASMIC RETICULUM CA2+ ATPASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Mechanism of Inhibition of SERCA1a by this compound Using Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Makes Heat, but Is It Adaptive Thermogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 12. Frontiers | The Role of this compound in Muscle Non-shivering Thermogenesis [frontiersin.org]
- 13. This compound promotes uncoupling of the SERCA Ca2+ pump by inducing a structural rearrangement in the energy-transduction domin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of this compound in Muscle Non-shivering Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Sarcolipin Expression in Different Muscle Fiber Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a 31-amino acid proteolipid embedded in the sarcoplasmic reticulum (SR) membrane of striated muscle. It is a key regulator of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, the enzyme responsible for sequestering Ca2+ into the SR to initiate muscle relaxation. By binding to and inhibiting SERCA, SLN uncouples ATP hydrolysis from Ca2+ transport, leading to futile cycling and heat production. This process of non-shivering thermogenesis is crucial for maintaining body temperature and has significant implications for whole-body metabolism. The expression of SLN is not uniform across all muscle fiber types and varies significantly between species, developmental stages, and in pathological conditions. This guide provides a comprehensive overview of SLN expression in different muscle fiber types, detailed experimental protocols for its analysis, and an exploration of the signaling pathways that govern its expression.
Data Presentation: this compound Expression Across Muscle Fiber Types
The expression of this compound is intricately linked to the muscle fiber type, which is broadly categorized into slow-twitch (Type I) and fast-twitch (Type II) fibers. The distribution of SLN also exhibits notable species-specific differences.
Relative this compound (SLN) mRNA and Protein Expression in Different Muscle Tissues and Species
| Species | Muscle/Fiber Type | Predominant SERCA Isoform | Relative SLN mRNA Level | Relative SLN Protein Level | Reference(s) |
| Rodents (Mouse, Rat) | Soleus (Slow-twitch oxidative) | SERCA2a | Low | Moderate | [1][2] |
| EDL/Quadriceps (Fast-twitch glycolytic) | SERCA1a | Not Detectable | Not Detectable | [1][2] | |
| Diaphragm (Mixed) | SERCA2a/SERCA1a | Low | Moderate | [3] | |
| Atria | SERCA2a | High | High | [1][2] | |
| Ventricle | SERCA2a | Low | Low | [1][2] | |
| Larger Mammals (Human, Rabbit, Dog) | Slow-twitch (Type I) fibers | SERCA2a | Abundant | Abundant | [1][4] |
| Fast-twitch (Type IIa) fibers | SERCA1a | Abundant | Abundant | [1][4] | |
| Fast-twitch (Type IIx/IIb) fibers | SERCA1a | Lower than Type IIa | Lower than Type IIa | [4] | |
| Atria | SERCA2a | Lower than skeletal muscle | Lower than skeletal muscle | [1][2] |
Note: Relative expression levels are compiled from multiple studies and represent a general consensus. "Not Detectable" signifies that the levels were below the detection limit in the cited studies.
In rodents, SLN expression is predominantly restricted to slow-twitch oxidative muscles like the soleus and the diaphragm, and is virtually absent in fast-twitch glycolytic muscles such as the extensor digitorum longus (EDL) and quadriceps[1][2][3]. In contrast, larger mammals, including humans, exhibit a broader distribution of SLN, with significant expression in both slow-twitch (Type I) and fast-twitch oxidative (Type IIa) fibers[1][4]. This suggests a more prominent role for SLN-mediated thermogenesis and metabolic regulation in the skeletal muscle of larger animals.
Experimental Protocols
Accurate quantification and localization of this compound are critical for understanding its physiological roles. Below are detailed methodologies for key experiments.
Western Blotting for this compound Detection
Western blotting is a widely used technique for the semi-quantitative analysis of SLN protein expression in muscle homogenates. Due to its low molecular weight (~3.6 kDa), specific modifications to standard protocols are necessary for optimal detection.
a) Sample Preparation (Muscle Homogenate):
-
Excise fresh or frozen muscle tissue and place it in ice-cold homogenization buffer (e.g., 10 mM imidazole, pH 7.0, 300 mM sucrose, with protease inhibitors).
-
Homogenize the tissue using a glass-Teflon homogenizer or a mechanical homogenizer on ice.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
b) SDS-PAGE:
-
Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16%) to achieve good resolution of low molecular weight proteins.
-
Prepare protein samples by mixing the muscle homogenate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane. Include a positive control (e.g., atrial homogenate or purified SLN) and a molecular weight marker that includes low molecular weight standards.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
c) Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane (0.2 µm pore size is recommended for small proteins).
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100 V for 1 hour at 4°C. The transfer buffer should contain methanol (B129727) (typically 20%).
d) Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound (e.g., custom-made rabbit polyclonal anti-SLN antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For quantification, normalize the SLN band intensity to a loading control such as GAPDH or total protein staining (e.g., Ponceau S).
Immunohistochemistry (IHC) for Fiber Type-Specific Localization of this compound
IHC allows for the visualization of SLN protein within the context of the muscle tissue, enabling its localization to specific fiber types. Double-staining with antibodies against different myosin heavy chain (MHC) isoforms is often employed for definitive fiber type identification.
a) Tissue Preparation:
-
Embed fresh muscle tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Alternatively, fix the tissue in 4% paraformaldehyde, process, and embed in paraffin.
-
Cut 5-10 µm thick sections using a cryostat or microtome and mount them on charged glass slides.
b) Staining Procedure (Double Staining):
-
For paraffin-embedded sections, deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) or EDTA-based buffer (pH 9.0) in a heat source (e.g., microwave or pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody cocktail containing a rabbit anti-SLN antibody and a mouse monoclonal antibody against a specific MHC isoform (e.g., anti-MHC I for Type I fibers, or anti-MHC IIa for Type IIa fibers) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG-Alexa Fluor 488 and goat anti-mouse IgG-Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash sections three times with PBS in the dark.
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence microscope. SLN-positive fibers can be co-localized with the specific MHC isoform to determine fiber type-specific expression.
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression
RT-qPCR is used to quantify the relative or absolute levels of SLN mRNA in muscle tissue.
a) RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue using a commercial kit (e.g., TRIzol reagent or RNeasy kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
b) qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the SLN gene, and a SYBR Green or TaqMan-based qPCR master mix.
-
Primer Design: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. An example of primer sequences for mouse SLN could be:
-
Forward: 5'-GCTGAGAAGGAGGAGGAGG-3'
-
Reverse: 5'-CAGCTCCAGCTCCTCTTTG-3'
-
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
Quantify the relative expression of SLN mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene (SLN) is tightly regulated by several signaling pathways that are responsive to physiological stimuli such as exercise, cold exposure, and metabolic state.
Ca2+-Calmodulin-Dependent Signaling
Increased intracellular Ca2+ levels, a hallmark of muscle activity, activate Ca2+-dependent signaling cascades that upregulate SLN expression.
-
Calcineurin-NFAT Pathway: Sustained, low-amplitude increases in intracellular Ca2+ activate the Ca2+/calmodulin-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their translocation to the nucleus where they can bind to the promoter of target genes, including SLN, to activate their transcription.
-
CaMKII Pathway: Transient, high-frequency Ca2+ spikes, as seen during high-intensity exercise, activate Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII can phosphorylate and activate downstream transcription factors that may contribute to the regulation of SLN expression.
PGC-1α-Mediated Regulation
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and oxidative metabolism in skeletal muscle. Its expression is induced by exercise and cold exposure. PGC-1α co-activates various transcription factors to drive the expression of genes involved in energy metabolism, including SLN. While direct binding of PGC-1α to the SLN promoter has not been definitively shown, its role in upregulating SLN is well-established, likely through its interaction with other transcription factors that do bind the promoter.
Thyroid Hormone Regulation
Thyroid hormone (T3) plays a significant role in regulating basal metabolic rate and is known to influence the expression of several genes involved in muscle energy metabolism. T3 exerts its effects by binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) in the promoter regions of target genes. While TREs have been identified in the promoter of the SERCA genes, the direct regulation of the SLN gene by thyroid hormone is an area of ongoing research. However, given the coordinated regulation of SERCA and SLN, it is plausible that thyroid hormone also influences SLN expression.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating this compound expression in different muscle fiber types.
Conclusion
This compound expression is a dynamic and critical aspect of muscle physiology, with profound implications for thermogenesis and metabolism. Its differential expression across muscle fiber types and species highlights its adaptable role in meeting the diverse metabolic demands of different organisms. The methodologies and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate regulation of this compound and its potential as a therapeutic target for metabolic diseases. Further research, particularly in the area of absolute quantification of SLN and the precise molecular mechanisms of its transcriptional regulation, will undoubtedly deepen our understanding of this fascinating protein.
References
- 1. Single muscle fiber proteomics reveals unexpected mitochondrial specialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-1 protease is a negative regulator of this compound promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Complete Workflow for High Throughput Human Single Skeletal Muscle Fiber Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sarcolipin in Non-Shivering Thermogenesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-shivering thermogenesis (NST) is a critical mechanism for maintaining body temperature, particularly in response to cold and for regulating metabolic homeostasis. While traditionally associated with brown adipose tissue (BAT), recent evidence has highlighted the significant contribution of skeletal muscle to this process. A key player in muscle-based NST is sarcolipin (SLN), a small proteolipid embedded in the sarcoplasmic reticulum (SR) membrane. This technical guide provides an in-depth exploration of SLN's role in NST, focusing on its molecular mechanisms, physiological significance, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.
Introduction: this compound and Muscle-Based Thermogenesis
Skeletal muscle constitutes a significant portion of body mass and possesses a high metabolic capacity, making it a prime site for energy expenditure and heat production. This compound is a 31-amino acid peptide that acts as a regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. The primary function of the SERCA pump is to transport Ca2+ ions from the cytosol back into the SR, a process that is tightly coupled to ATP hydrolysis and is essential for muscle relaxation. SLN, by interacting with SERCA, effectively uncouples Ca2+ transport from ATP hydrolysis. This uncoupling leads to a futile cycle of ATP consumption and Ca2+ pumping, resulting in the dissipation of energy as heat. This process is a significant contributor to muscle-based NST.
Molecular Mechanism of this compound-Mediated Thermogenesis
The thermogenic action of SLN is centered on its interaction with the SERCA pump, primarily the SERCA1a isoform found in fast-twitch muscle fibers and the SERCA2a isoform in slow-twitch and cardiac muscle.
The SERCA Pump Cycle and SLN Intervention
The SERCA pump operates through a series of conformational changes, cycling between a high-affinity Ca2+ binding state (E1) on the cytosolic side and a low-affinity state (E2) on the luminal side of the SR. This cycle is powered by the hydrolysis of ATP. SLN interacts with SERCA, stabilizing it in a Ca2+-free E1 state, which effectively inhibits Ca2+ transport without preventing ATP hydrolysis. This results in the release of heat instead of the mechanical work of ion pumping.
Caption: Mechanism of SLN-mediated SERCA uncoupling leading to heat production.
Quantitative Analysis of this compound Function
The functional impact of SLN on muscle metabolism and thermogenesis has been quantified in various studies. The following tables summarize key findings from research on SLN knockout (KO) and overexpressing (OE) mouse models.
Table 1: Metabolic Parameters in SLN-KO Mice
| Parameter | Wild-Type (WT) | SLN-KO | Percentage Change | Reference |
| Oxygen Consumption (Cold-Exposed) | ↓ 20-30% | |||
| ATP Synthesis Rate (Muscle) | ↑ | |||
| Heat Production (Muscle) | ↓ | |||
| Body Temperature (Cold-Exposed) | Normal | Lower | ↓ |
Table 2: Metabolic Parameters in SLN-OE Mice
| Parameter | Wild-Type (WT) | SLN-OE | Percentage Change | Reference |
| Resting Metabolic Rate | ↑ ~15% | |||
| ATP Consumption (Muscle) | ↑ | |||
| Heat Production (Muscle) | ↑ | |||
| Resistance to Diet-Induced Obesity | Lower | Higher | ↑ |
Experimental Protocols for Studying this compound
The investigation of SLN's role in thermogenesis involves a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Measurement of SERCA Activity
Objective: To determine the rate of Ca2+-dependent ATP hydrolysis by the SERCA pump.
Methodology:
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum vesicles from muscle tissue homogenates by differential centrifugation.
-
Assay Buffer: Prepare a buffer containing MOPS, KCl, MgCl2, EGTA, and a range of CaCl2 concentrations to establish a free Ca2+ gradient.
-
ATP Regeneration System: Include pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) to regenerate ATP consumed by SERCA, and lactate (B86563) dehydrogenase and NADH to couple ATP hydrolysis to NADH oxidation.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Plot ATP hydrolysis rate as a function of free Ca2+ concentration to determine Vmax and the Ca2+ affinity (KCa). The effect of SLN can be assessed by comparing these parameters in tissues with and without SLN expression.
Caption: Workflow for measuring SERCA pump activity.
In Vitro Heat Production Measurement
Objective: To directly measure heat production from isolated muscle fibers.
Methodology:
-
Muscle Fiber Isolation: Dissect and isolate individual muscle fibers (e.g., from soleus or extensor digitorum longus muscles).
-
Mounting: Mount the single fiber in a temperature-controlled chamber on a force transducer.
-
Perfusion: Perfuse the chamber with a physiological salt solution.
-
Heat Measurement: Use a high-resolution temperature sensor (thermopile) positioned close to the muscle fiber to measure changes in temperature.
-
Stimulation: Electrically stimulate the muscle fiber to induce contractions and measure the associated heat production. The resting heat production can be measured in the absence of stimulation.
-
Data Analysis: Compare the heat production in muscle fibers from wild-type, SLN-KO, and SLN-OE animals to determine the contribution of SLN to muscle thermogenesis.
Signaling Pathways Regulating this compound Expression
The expression of SLN is regulated by various signaling pathways that respond to physiological cues such as cold exposure and thyroid hormone status.
Cold-Induced and Thyroid Hormone-Mediated Regulation
Exposure to cold and elevated levels of thyroid hormone (T3) are potent inducers of SLN expression. These stimuli activate transcription factors that bind to the promoter region of the SLN gene, enhancing its transcription. Key players in this pathway include members of the myocyte enhancer factor 2 (MEF2) family and thyroid hormone receptors (TRs).
Caption: Signaling pathway for the regulation of SLN expression.
Therapeutic Implications and Future Directions
The ability of SLN to increase energy expenditure through muscle thermogenesis makes it an attractive target for the development of therapies for metabolic disorders such as obesity and type 2 diabetes.
Drug Development Strategies
-
Small Molecule Activators: Development of small molecules that can mimic the action of SLN by binding to SERCA and inducing uncoupling.
-
Gene Therapy: Approaches aimed at increasing the expression of SLN in skeletal muscle.
-
Modulation of Upstream Regulators: Targeting the signaling pathways that control SLN expression to enhance its endogenous production.
Conclusion
This compound has emerged as a crucial regulator of non-shivering thermogenesis in skeletal muscle. Its mechanism of action, involving the uncoupling of the SERCA pump, provides a direct pathway for converting chemical energy into heat. The quantitative data from genetic models unequivocally support its significant role in whole-body energy expenditure and thermal homeostasis. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate SLN's function. The signaling pathways that govern SLN expression present viable targets for therapeutic intervention in metabolic diseases. Continued research into the biology of this compound holds considerable promise for the development of novel treatments for obesity and related disorders.
Sarcolipin's Contribution to Basal Metabolic Rate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a 31-amino-acid proteolipid embedded in the sarcoplasmic reticulum (SR) membrane of skeletal muscle.[1] It is a key regulator of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for transporting Ca2+ from the cytosol back into the SR, a crucial step in muscle relaxation.[1][2] SLN's interaction with SERCA, however, leads to an uncoupling of Ca2+ transport from ATP hydrolysis.[3][4][5][6] This "futile cycling" of the SERCA pump results in the dissipation of energy as heat, thereby contributing significantly to basal metabolic rate (BMR) and non-shivering thermogenesis.[3][7][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms underlying SLN's function, its quantitative impact on energy expenditure, the signaling pathways it modulates, and detailed experimental protocols for its study.
Mechanism of Action: this compound-Mediated SERCA Uncoupling
The primary mechanism by which this compound contributes to basal metabolic rate is through its unique interaction with the SERCA pump. Unlike other SERCA inhibitors such as phospholamban (PLN), SLN can bind to SERCA even at high cytosolic Ca2+ concentrations, remaining associated throughout the enzyme's catalytic cycle.[10] This sustained interaction is key to its uncoupling function.
The uncoupling of SERCA activity by SLN is characterized by the continued hydrolysis of ATP without the stoichiometric transport of Ca2+ into the sarcoplasmic reticulum.[3][4][5][6] This process, often referred to as "Ca2+ slippage," leads to a futile cycle where the energy from ATP is dissipated as heat rather than being used for ion transport.[1][3] This thermogenic process is a significant contributor to both basal and diet-induced thermogenesis.[4][7][11][12]
Below is a diagram illustrating the mechanism of SLN-mediated SERCA uncoupling.
Caption: Mechanism of this compound (SLN)-mediated SERCA uncoupling.
Quantitative Impact of this compound on Basal Metabolic Rate
Studies utilizing genetically modified mouse models, specifically SLN knockout (Sln-/-) and skeletal muscle-specific SLN overexpression (SlnOE) mice, have provided significant quantitative data on the role of this compound in whole-body energy metabolism.
Effects on Body Weight and Adiposity
Overexpression of SLN has been shown to protect against diet-induced obesity.[4][5] When fed a high-fat diet, SlnOE mice gain significantly less weight and have smaller white adipose tissue (WAT) depots compared to wild-type (WT) and Sln-/- mice.[4] Conversely, Sln-/- mice tend to gain more weight.[4]
Table 1: Body Weight and Adiposity in SLN Mouse Models
| Mouse Model | Diet | Body Weight Change | White Adipose Tissue (WAT) | Reference |
| SlnOE | High-Fat | Decreased gain vs. WT | Smaller depots, decreased adipocyte size | [4] |
| Sln-/- | High-Fat | Increased gain vs. WT | - | [4] |
| SlnOE | Pair-fed | Weight loss | Depletion of fat depots | [4] |
| Sln-/- | Pair-fed | Weight gain | - | [4] |
Effects on Energy Expenditure and Oxygen Consumption
The thermogenic activity of this compound directly translates to increased energy expenditure. SlnOE mice exhibit higher daily oxygen consumption (VO2) and overall energy expenditure compared to WT mice.[4] In isolated soleus muscle from SlnOE mice, oxygen consumption at rest is significantly elevated.[4]
Table 2: Energy Expenditure and Oxygen Consumption in SLN Mouse Models
| Parameter | Mouse Model | Condition | Change vs. WT | Reference |
| Daily VO2 | SlnOE | High-Fat Diet | +7.7% (light), +19.3% (dark) | [4] |
| Energy Expenditure | SlnOE | High-Fat Diet | +26.7% | [4] |
| Resting Muscle VO2 | SlnOE | Isolated Soleus | +57% | [4] |
| Respiratory Exchange Ratio (RER) | SlnOE | High-Fat Diet (active) | Lower (0.80 vs 0.85) | [4] |
The lower Respiratory Exchange Ratio (RER) in SlnOE mice indicates a greater reliance on fatty acid oxidation as an energy source.[4]
Key Signaling Pathways Modulated by this compound
The uncoupling of SERCA by this compound not only generates heat but also initiates downstream signaling cascades that lead to broader metabolic adaptations, including mitochondrial biogenesis. The sustained elevation of cytosolic Ca2+ due to "Ca2+ slippage" is a key trigger for these pathways.[4][13]
One of the critical pathways activated by SLN-mediated Ca2+ signaling is the Ca2+/calmodulin-dependent protein kinase II (CamKII) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis.[13] This leads to an increase in mitochondrial number and size, and an upregulation of genes involved in oxidative metabolism.[4][13]
Below is a diagram of the SLN-activated signaling pathway leading to mitochondrial biogenesis.
Caption: SLN-activated signaling for mitochondrial biogenesis.
Experimental Protocols
This section details key experimental methodologies for studying the function and effects of this compound.
Measurement of Oxygen Consumption
a) Whole-Body Oxygen Consumption:
-
Apparatus: Indirect calorimetry system (e.g., Columbus Instruments Oxymax).
-
Procedure: Mice are individually housed in metabolic cages with ad libitum access to food and water. The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (e.g., 24-48 hours). The Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure are calculated from these values.
b) Isolated Muscle Oxygen Consumption:
-
Apparatus: Oroboros O2k-Respirometer.
-
Procedure:
-
Excise skeletal muscle (e.g., soleus) and place it in ice-cold buffer.
-
Permeabilize muscle fibers with saponin.
-
Measure basal respiration in the presence of substrates for complex I (e.g., pyruvate (B1213749), malate, glutamate) and complex II (e.g., succinate).
-
Determine maximal oxidative phosphorylation capacity by adding ADP.
-
Assess uncoupled respiration by adding a protonophore (e.g., FCCP).
-
SERCA Ca2+-Uptake and ATPase Activity Assays
a) Ca2+-Uptake Assay:
-
Principle: Measures the rate of Ca2+ uptake into SR vesicles.
-
Procedure:
-
Isolate SR microsomes from skeletal muscle homogenates by differential centrifugation.
-
Incubate SR vesicles in a buffer containing 45Ca2+ and ATP.
-
At various time points, filter the reaction mixture through a Millipore filter to separate vesicles from the buffer.
-
Quantify the amount of 45Ca2+ retained on the filter using a scintillation counter.
-
b) Ca2+-ATPase Activity Assay:
-
Principle: Measures the rate of ATP hydrolysis by SERCA.
-
Procedure:
-
Use a coupled enzyme assay with pyruvate kinase and lactate (B86563) dehydrogenase.
-
The production of ADP from ATP hydrolysis by SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Perform the assay at various Ca2+ concentrations to determine the Ca2+ dependency of ATPase activity.
-
Western Blotting for Protein Expression
-
Procedure:
-
Homogenize skeletal muscle tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with primary antibodies against SLN, SERCA isoforms, PGC-1α, etc.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Calcium Imaging in Myotubes
-
Principle: Visualize changes in intracellular Ca2+ concentration using a fluorescent Ca2+ indicator.
-
Procedure:
-
Culture primary myoblasts or C2C12 cells and differentiate them into myotubes.
-
Load myotubes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate Ca2+ release from the SR using caffeine (B1668208) or electrical stimulation.
-
Record changes in fluorescence intensity over time using a fluorescence microscope equipped with a high-speed camera.
-
Below is an experimental workflow for studying the metabolic effects of SLN in mouse models.
Caption: Experimental workflow for SLN mouse models.
Conclusion
This compound plays a critical and multifaceted role in the regulation of basal metabolic rate. By uncoupling the SERCA pump, it provides a mechanism for muscle-based thermogenesis that is crucial for both temperature homeostasis and resistance to diet-induced obesity.[3][4] The downstream activation of signaling pathways leading to mitochondrial biogenesis further highlights its importance in overall metabolic health.[13] The quantitative data from animal models strongly support the potential of targeting the SLN-SERCA interaction for the development of novel therapies against obesity and related metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating this compound activity.
References
- 1. This compound Makes Heat, but Is It Adaptive Thermogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound uncouples hydrolysis of ATP from accumulation of Ca2+ by the Ca2+-ATPase of skeletal-muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 8. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Uncoupling Protein 1 play distinct roles in diet induced thermogenesis and do not compensate for one another - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and uncoupling protein 1 play distinct roles in diet-induced thermogenesis and do not compensate for one another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Developmental Regulation of Sarcolipin Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a small transmembrane proteolipid that plays a critical role in muscle physiology, particularly in the regulation of sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) activity and muscle-based non-shivering thermogenesis. Its expression is tightly regulated during skeletal and cardiac muscle development, with distinct patterns observed across different muscle fiber types and developmental stages. This technical guide provides an in-depth overview of the developmental regulation of SLN expression, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways that govern its transcription. Understanding the molecular mechanisms that control SLN expression is paramount for elucidating its role in muscle development and pathophysiology, and for identifying potential therapeutic targets in muscle-related diseases.
Introduction
This compound (SLN) is a 31-amino acid integral membrane protein primarily located in the sarcoplasmic reticulum (SR) of striated muscles. It functions as a key regulator of the SERCA pump, the enzyme responsible for sequestering Ca2+ into the SR lumen, thereby facilitating muscle relaxation. By uncoupling SERCA's ATP hydrolysis from Ca2+ transport, SLN promotes futile cycling and heat production, a process central to non-shivering thermogenesis.
The expression of SLN is not static; it undergoes significant changes during the transition from fetal to adult life. In rodents, SLN expression is notably high in most skeletal muscles at birth and in the early neonatal period, a time of high thermogenic demand.[1][2] As the muscle matures, SLN expression is progressively downregulated in fast-twitch glycolytic fibers but remains elevated in slow-twitch oxidative and fast-oxidative fibers, as well as in the atria.[2][3] This dynamic regulation suggests a crucial role for SLN in both developmental and adaptive processes in muscle. This guide will explore the quantitative aspects of this regulation, the experimental methods used to investigate it, and the signaling networks that orchestrate it.
Quantitative Analysis of this compound Expression During Development
The developmental expression pattern of this compound has been quantified at both the mRNA and protein levels in various muscle types. The following tables summarize key findings from the literature, providing a quantitative overview of SLN regulation.
Table 1: Relative this compound (SLN) Protein Expression in Different Muscle Tissues of Small vs. Large Mammals. [4]
| Species (Size) | Atria | Ventricle | Slow-Twitch Skeletal Muscle (e.g., Soleus) | Fast-Twitch Skeletal Muscle (e.g., EDL) |
| Rat (Small) | High | Low | Low | Low |
| Rabbit (Large) | Moderate | Low | High | High |
| Dog (Large) | Moderate | Low | High | High |
Data are presented as relative expression levels within each species.
Table 2: Temporal Expression of this compound (SLN) Protein During Rat Muscle Development. [4]
| Developmental Stage | Atria | Ventricle | Quadriceps (Fast-twitch) | Tongue |
| 17.5 dpc (days post coitum) | Detectable | Below Detectable | High | High |
| Neonatal (1 day) | Increased | Below Detectable | High | High |
| Adult (21 days) | High | Below Detectable | Absent | High |
Expression levels are relative to the different developmental stages for each tissue.
Experimental Protocols
The study of this compound expression relies on a variety of molecular biology techniques. This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for this compound Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Materials:
-
NP40 or RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (16% Tricine gels are optimal for the small SLN protein)[4]
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Anti-Sarcolipin (e.g., custom rabbit polyclonal)[4]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize muscle tissue in ice-cold lysis buffer.[5] Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.[6]
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SLN antibody (e.g., diluted 1:3000 in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize SLN band intensity to a loading control (e.g., GAPDH or total protein stain).
Northern Blot Analysis for this compound mRNA Detection
Northern blotting is used to detect and measure the size and abundance of specific RNA molecules.
Materials:
-
TRIzol or similar RNA extraction reagent
-
Formaldehyde, formamide, MOPS buffer
-
Denaturing agarose (B213101) gel
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., ULTRAhyb™)
-
Radiolabeled or biotinylated DNA or RNA probe specific for SLN mRNA
-
Wash buffers (SSC, SDS)
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
RNA Extraction: Isolate total RNA from muscle tissue using TRIzol reagent according to the manufacturer's protocol.
-
Gel Electrophoresis: Separate a defined amount of total RNA (e.g., 10-20 µg) on a denaturing formaldehyde-agarose gel.[10]
-
RNA Transfer: Transfer the RNA from the gel to a positively charged nylon membrane via capillary action overnight.[9]
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.[9]
-
Prehybridization: Incubate the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature (e.g., 68°C for radiolabeled probes).[9]
-
Hybridization: Add the denatured, labeled SLN probe to the hybridization buffer and incubate overnight at the same temperature.[9]
-
Washing: Perform a series of washes with decreasing concentrations of SSC and constant SDS to remove non-specifically bound probe.[10]
-
Detection: Expose the membrane to a phosphor screen (for radiolabeled probes) or incubate with a streptavidin-AP conjugate followed by a chemiluminescent substrate (for biotinylated probes) and image.[11]
-
Analysis: Quantify the signal intensity of the SLN mRNA band and normalize to a loading control (e.g., 18S or 28S rRNA bands visualized by ethidium (B1194527) bromide staining).[12]
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Quantification
RT-qPCR is a highly sensitive method for quantifying gene expression.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Primers specific for SLN and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA as described for Northern blotting. Synthesize cDNA from a defined amount of RNA using a reverse transcription kit.[13]
-
qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers for SLN or the reference gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for SLN and the reference gene. Calculate the relative expression of SLN mRNA using the ΔΔCt method.[13]
Luciferase Reporter Assay for this compound Promoter Activity
Luciferase assays are used to study the transcriptional activity of a gene's promoter.
Materials:
-
Luciferase reporter construct containing the SLN promoter upstream of the luciferase gene (pSLN-Luc).[14]
-
Expression vectors for transcription factors of interest.
-
Cell line (e.g., C2C12 myoblasts).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the pSLN-Luc reporter construct, a control vector expressing Renilla luciferase (for normalization), and expression vectors for transcription factors being investigated.[14][15]
-
Cell Lysis: After a defined incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the provided lysis buffer.[16]
-
Luciferase Activity Measurement: Add the Luciferase Assay Reagent to the cell lysate and measure the firefly luciferase activity in a luminometer. Then, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15]
Signaling Pathways Regulating this compound Expression
The expression of this compound during muscle development is orchestrated by a complex network of signaling pathways and transcription factors.
Thyroid Hormone Signaling
Thyroid hormone (T3) is a potent regulator of muscle gene expression, including SLN. T3 exerts its effects by binding to thyroid hormone receptors (TRs), which in turn bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[17][18] The SLN gene promoter contains TREs, making it a direct target of T3 signaling.
Caption: Thyroid hormone (T3) signaling pathway regulating this compound (SLN) gene expression.
Myogenic Regulatory Factors
The myogenic regulatory factors (MRFs), particularly MyoD and myogenin, are master regulators of myogenesis. These transcription factors bind to E-box sequences (CANNTG) in the promoters of muscle-specific genes to drive their expression. While direct binding of MyoD and myogenin to the SLN promoter requires further definitive evidence, their crucial role in myogenesis strongly suggests an indirect or direct regulatory influence on SLN expression.[19] Myogenin expression itself is under the control of factors like MEF-2.[20]
Caption: Putative regulation of this compound (SLN) expression by myogenic regulatory factors.
Calcium-Dependent Signaling
Intracellular calcium (Ca2+) is a ubiquitous second messenger that influences gene expression in muscle cells. The interaction of SLN with SERCA can modulate cytosolic Ca2+ transients, which in turn can activate Ca2+-dependent signaling pathways. One such pathway involves Calmodulin-dependent kinase II (CaMKII), which can lead to the activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and oxidative metabolism. While this pathway is more established in the context of muscle adaptation, its components are active during development and may influence SLN expression. Additionally, calcineurin, a Ca2+-dependent phosphatase, can stimulate SLN promoter activity.[21]
Caption: Calcium-dependent signaling pathways potentially involved in SLN expression.
Epigenetic Regulation
The developmental expression of genes is also profoundly influenced by epigenetic modifications, such as histone modifications and DNA methylation, which alter chromatin structure and accessibility to transcription factors.[22][23] While specific epigenetic marks on the SLN locus during development are an active area of research, it is known that chromatin remodeling is essential for myogenesis.[22] Histone modifying enzymes are recruited by myogenic regulatory factors to either activate or repress gene expression.
Caption: General experimental workflow for analyzing developmental SLN expression.
Conclusion and Future Directions
The expression of this compound is dynamically and precisely regulated throughout muscle development, reflecting its crucial roles in neonatal thermogenesis and the establishment of mature muscle fiber phenotypes. This guide has provided a quantitative summary of these expression changes, detailed the experimental methodologies for their investigation, and outlined the key signaling pathways involved.
Future research should aim to further dissect the interplay between the identified signaling pathways. The precise identification and characterization of myogenin and other MRF binding sites within the SLN promoter are critical next steps. Furthermore, a comprehensive analysis of the epigenetic landscape of the SLN locus during myogenesis will provide a deeper understanding of its transcriptional control. For drug development professionals, elucidating these regulatory networks may uncover novel therapeutic targets for conditions associated with altered muscle metabolism and function, such as muscular dystrophies and age-related muscle wasting. A thorough understanding of the developmental regulation of SLN is not only fundamental to muscle biology but also holds significant translational potential.
References
- 1. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 4. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Strategies for Detecting mRNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 12. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing this compound expression improves muscle metabolism in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-1 protease is a negative regulator of this compound promoter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. Delineation of three different thyroid hormone-response elements in promoter of rat sarcoplasmic reticulum Ca2+ATPase gene. Demonstration that retinoid X receptor binds 5' to thyroid hormone receptor in response element 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound overexpression impairs myogenic differentiation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of the myogenin promoter reveals an indirect pathway for positive autoregulation mediated by the muscle-specific enhancer factor MEF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-1 Protease is a negative regulator of this compound promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The epigenetic regulation of embryonic myogenesis and adult muscle regeneration by histone methylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Dichotomous Roles of Sarcolipin in Cardiac and Skeletal Muscle: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a 31-amino acid transmembrane peptide that plays a critical, yet tissue-specific, role in the regulation of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump. While ubiquitously expressed in striated muscle, its functional implications diverge significantly between cardiac and skeletal muscle. In skeletal muscle, SLN is a key mediator of non-shivering thermogenesis and metabolic homeostasis by promoting the uncoupling of SERCA's ATPase activity from calcium transport. Conversely, in cardiac muscle, particularly the atria, SLN primarily functions as an inhibitor of SERCA2a, modulating calcium handling and contractility, with its dysregulation implicated in cardiac pathologies. This technical guide provides an in-depth comparative analysis of SLN's function in these two muscle types, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Core Function: Regulation of the SERCA Pump
The primary function of this compound in both cardiac and skeletal muscle is the regulation of the SERCA pump, an enzyme responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum (SR), a critical step in muscle relaxation. SLN physically interacts with SERCA isoforms, modulating their activity.[1][2]
Interaction with SERCA Isoforms
Skeletal and cardiac muscles express different SERCA isoforms. Fast-twitch skeletal muscle predominantly expresses SERCA1a, while slow-twitch skeletal muscle and cardiac muscle express SERCA2a.[3] SLN has been shown to interact with both SERCA1a and SERCA2a.[4][5] In human skeletal muscle, SLN and another SERCA regulator, phospholamban (PLN), can be co-expressed in the same fibers, potentially forming a ternary complex with SERCA that results in "super-inhibition."[6][7]
This compound in Skeletal Muscle: A Thermogenic and Metabolic Hub
In skeletal muscle, SLN's primary role extends beyond simple SERCA inhibition to encompass thermogenesis and metabolic regulation.[3][8]
Uncoupling of SERCA for Thermogenesis
A key function of SLN in skeletal muscle is to uncouple the ATP hydrolysis of SERCA from its Ca2+ transport function.[1][9] This "futile cycling" of the SERCA pump releases energy as heat, contributing significantly to non-shivering thermogenesis.[3][8][10] This process is crucial for maintaining body temperature, particularly during cold exposure and in response to high-fat diets (diet-induced thermogenesis).[10][11][12] Mice lacking SLN (Sln-/-) exhibit an impaired ability to maintain their core body temperature in cold conditions.[10]
The proposed mechanism for this uncoupling involves SLN remaining bound to SERCA even at high Ca2+ concentrations, a condition under which the other SERCA inhibitor, phospholamban (PLN), dissociates.[2] This sustained interaction is thought to promote the "slippage" of Ca2+ back into the cytosol after ATP has been hydrolyzed, generating heat without net Ca2+ transport.[2][13]
Regulation of Mitochondrial Biogenesis and Oxidative Metabolism
SLN plays a significant role in regulating the metabolic profile of skeletal muscle. By modulating intracellular Ca2+ transients, SLN activates Ca2+-dependent signaling pathways that promote mitochondrial biogenesis and a shift towards oxidative metabolism.[14]
The key signaling cascade involved is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) axis.[14] Increased cytosolic Ca2+ activates CaMKII, which in turn promotes the expression and activity of PGC1α, a master regulator of mitochondrial biogenesis.[14] Consequently, overexpression of SLN in fast-twitch glycolytic muscle leads to an increase in mitochondrial number and size, enhanced fatty acid oxidation, and protection against diet-induced lipotoxicity.[14] Conversely, the loss of SLN impairs muscle oxidative capacity and is associated with increased lipid accumulation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. Measurement of Mitochondrial Respiratory Capacity in Permeabilized Skeletal Muscle [bio-protocol.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. elib.dlr.de [elib.dlr.de]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced efficiency of this compound-dependent respiration in myocytes from humans with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Sarcolipin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcolipin (SLN) is a 31-amino acid micropeptide that plays a critical role in muscle physiology, primarily through its regulation of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This interaction is crucial for muscle-based non-shivering thermogenesis and overall energy metabolism. The SLN gene exhibits a remarkable degree of evolutionary conservation across a wide range of vertebrate species, highlighting its fundamental physiological importance. This technical guide provides an in-depth analysis of the evolutionary conservation of the SLN gene, presenting quantitative data on its characteristics across species, detailed experimental protocols for its study, and visualizations of its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating this compound's role in health and disease.
Introduction
This compound (SLN) is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a critical enzyme for maintaining calcium homeostasis in muscle cells.[1][2] By binding to SERCA, SLN uncouples ATP hydrolysis from calcium transport, leading to futile cycling of the pump and the generation of heat.[3][4] This process is a fundamental mechanism of non-shivering thermogenesis in skeletal muscle.[4] The SLN gene, which encodes this small proteolipid, is highly conserved throughout vertebrate evolution, suggesting a sustained and critical physiological function. Understanding the evolutionary conservation of SLN provides insights into its structure-function relationships and its potential as a therapeutic target for metabolic diseases.
This guide summarizes the current knowledge on the evolutionary conservation of the SLN gene, with a focus on its genetic and protein characteristics, the experimental methodologies used to study its conservation, and the signaling pathways in which it participates.
Quantitative Data on this compound Conservation
The SLN gene and its protein product are highly conserved across vertebrate species, particularly in the domains responsible for its interaction with the SERCA pump. The following tables summarize key quantitative data related to the conservation of the this compound gene and protein.
Table 1: this compound (SLN) Gene and Protein Characteristics Across Vertebrate Species
| Species | Common Name | Gene Symbol | Gene Size (bp) | Protein Length (aa) | UniProt Accession |
| Homo sapiens | Human | SLN | 12,316 | 31 | O00631 |
| Mus musculus | Mouse | Sln | Not Available | 31 | P51853 |
| Rattus norvegicus | Rat | Sln | Not Available | 31 | P51854 |
| Oryctolagus cuniculus | Rabbit | SLN | Not Available | 31 | P51855 |
| Canis lupus familiaris | Dog | SLN | Not Available | 31 | Not Available |
| Gallus gallus | Chicken | SLN | Not Available | 31 | Not Available |
| Xenopus tropicalis | Frog | sln | Not Available | 31 | Not Available |
Data compiled from NCBI and UniProt databases. "Not Available" indicates that the data was not readily found in the searched databases.
Table 2: Percent Identity Matrix of this compound (SLN) Protein Sequences
A multiple sequence alignment of this compound protein sequences from various vertebrate species reveals a high degree of conservation, especially within the transmembrane and C-terminal domains. The N-terminal region shows more variability. The following table would present the pairwise percentage identity, which can be calculated using bioinformatics tools like Clustal Omega with the protein sequences obtained from databases such as NCBI Orthologs.
(Note: The actual calculation of the percentage identity matrix requires bioinformatics software and the direct input of FASTA sequences. The table below is a template demonstrating how the data would be presented.)
| H. sapiens | M. musculus | R. norvegicus | O. cuniculus | C. lupus familiaris | G. gallus | X. tropicalis |
| H. sapiens | 100% | |||||
| M. musculus | 100% | |||||
| R. norvegicus | 100% | |||||
| O. cuniculus | 100% | |||||
| C. lupus familiaris | 100% | |||||
| G. gallus | 100% | |||||
| X. tropicalis | 100% |
Experimental Protocols
The study of this compound conservation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Western Blotting for this compound Detection
This protocol is adapted from methodologies described for the detection of SLN protein in muscle tissue homogenates.[5][6]
1. Sample Preparation (Muscle Tissue Homogenate):
- Excise muscle tissue and immediately freeze in liquid nitrogen.
- Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
- Denature protein samples by boiling in Laemmli sample buffer.
- Separate proteins by size on a high-percentage (e.g., 15-20%) Tris-Tricine polyacrylamide gel, suitable for resolving small proteins.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to this compound (e.g., a rabbit polyclonal antibody raised against the C-terminal sequence of SLN) overnight at 4°C.[5]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Wash the membrane again as described above.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Co-Immunoprecipitation of this compound and SERCA
This protocol is based on methods used to demonstrate the physical interaction between SLN and SERCA isoforms.[7]
1. Lysate Preparation:
- Prepare muscle tissue lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with a primary antibody against either this compound or a specific SERCA isoform overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
- Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting, probing with antibodies against the suspected interaction partner (e.g., if you immunoprecipitated with an anti-SERCA antibody, probe the Western blot with an anti-SLN antibody).
Measurement of SERCA Ca2+ Uptake and ATPase Activity
These assays are crucial for determining the functional consequences of SLN expression and its interaction with SERCA.[8][9][10]
1. Preparation of Muscle Homogenates or Sarcoplasmic Reticulum Vesicles:
- Prepare muscle homogenates as described previously. For more precise measurements, isolate sarcoplasmic reticulum (SR) vesicles through differential centrifugation.
2. Ca2+ Uptake Assay:
- Use a Ca2+-sensitive fluorescent dye (e.g., Indo-1 or Fura-2) to monitor the concentration of free Ca2+ in a reaction buffer.
- Add muscle homogenate or SR vesicles to the buffer.
- Initiate Ca2+ uptake by adding ATP.
- Measure the rate of decrease in extra-vesicular Ca2+ concentration using a fluorometer.
3. SERCA ATPase Activity Assay:
- Measure the rate of ATP hydrolysis by SERCA using a coupled enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
- Perform the assay in the presence and absence of a SERCA inhibitor (e.g., thapsigargin) to determine the specific SERCA-dependent ATPase activity.
Signaling Pathways and Experimental Workflows
The interaction between this compound and the SERCA pump has significant downstream signaling consequences, primarily through the modulation of intracellular calcium levels.
SLN-Mediated Activation of Mitochondrial Biogenesis
This compound's uncoupling of the SERCA pump leads to a slight elevation in cytosolic Ca2+ levels. This increase in Ca2+ can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the transcriptional coactivator PGC-1α.[2] PGC-1α is a master regulator of mitochondrial biogenesis and oxidative metabolism.
Caption: SLN-SERCA interaction activates mitochondrial biogenesis.
Experimental Workflow for Studying SLN-SERCA Interaction
The following diagram illustrates a typical experimental workflow to investigate the physical and functional interaction between this compound and the SERCA pump.
Caption: Workflow for SLN-SERCA interaction studies.
Conclusion
The this compound gene and its protein product are highly conserved across vertebrate evolution, underscoring their critical role in muscle function and whole-body metabolism. The conserved nature of SLN, particularly in its functional domains, makes it an attractive target for therapeutic interventions aimed at modulating energy expenditure. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the intricate roles of this compound in physiology and disease. Future studies focusing on the subtle variations in SLN sequence and expression across different species may reveal novel regulatory mechanisms and provide further insights into its therapeutic potential.
References
- 1. Visualization of synaptic Ca2+ /calmodulin-dependent protein kinase II activity in living neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Expression of SERCA Isoforms, Phospholamban and this compound in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of sarcoplasmic reticulum Ca2+-ATPase activity and E-type Mg2+-ATPase activity in rat heart homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for Measuring Sarcolipin Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a small transmembrane proteolipid of 31 amino acids that regulates the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] By binding to SERCA, SLN reduces the apparent Ca2+ affinity of the pump and can uncouple Ca2+ transport from ATP hydrolysis, playing a significant role in muscle relaxation, energy expenditure, and thermogenesis.[1][2] Given its involvement in various physiological and pathophysiological processes, including muscle development, cardiac disease, and metabolic disorders, accurate measurement of SLN protein expression is crucial for advancing research and therapeutic development.[3][4][5]
These application notes provide detailed protocols for the most common techniques used to quantify SLN protein expression: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC). Additionally, an overview of mass spectrometry-based approaches is included.
Key Protein Quantification Techniques
Western Blotting
Western blotting is a widely used semi-quantitative technique to detect and compare the relative abundance of SLN in various biological samples such as tissue homogenates and cell lysates.[6]
Experimental Workflow for Western Blotting
Caption: Workflow for quantifying this compound expression via Western blotting.
Protocol: Western Blotting for this compound
A. Sample Preparation (Tissue Homogenates) [7]
-
Excise and freeze muscle tissues in liquid nitrogen.
-
Homogenize frozen tissues in 8 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-Cl pH 7.5, 150 mM NaCl, 1 mM Na2P2O7, 1 mM benzamidine, 5 mM Na3VO4, 10 mM NaF, and 0.5% Nonidet P-40).[7]
-
Determine the protein concentration of the homogenates using a Bradford or BCA protein assay.[8]
B. SDS-PAGE and Protein Transfer [8][9]
-
Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 15-20 µg of protein per well onto a 16% Tris-Tricine polyacrylamide gel for optimal resolution of the small (3.6 kDa) SLN protein.[7][9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[8][9]
C. Immunodetection [9]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.05% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to this compound (e.g., custom-generated rabbit polyclonal anti-SLN) diluted in blocking buffer overnight at 4°C.[7][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or total protein stain.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput quantitative method for measuring SLN concentration in various biological fluids and tissue homogenates.[10] Commercially available sandwich ELISA kits are a common choice for this application.[11][12][13]
Experimental Workflow for Sandwich ELISA
Caption: General workflow for a this compound sandwich ELISA.
Protocol: this compound Sandwich ELISA (Based on Commercial Kit Protocols) [10][14]
-
Reagent and Sample Preparation : Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[10] This typically involves reconstituting standards and diluting wash buffers.
-
Sample Incubation : Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-SLN antibody. Incubate for 1-2 hours at 37°C.[10]
-
Detection Antibody : Aspirate the wells and add 100 µL of biotin-conjugated anti-SLN detection antibody. Incubate for 1 hour at 37°C.[10]
-
Washing : Aspirate and wash the wells three to five times with the provided wash buffer.[10]
-
Enzyme Conjugate : Add 100 µL of avidin-conjugated HRP to each well. Incubate for 30 minutes at 37°C.[10]
-
Washing : Aspirate and wash the wells five times with wash buffer.[10]
-
Substrate Development : Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[10]
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement : Read the absorbance at 450 nm immediately using a microplate reader.
-
Calculation : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of SLN in the samples.
Immunohistochemistry (IHC)
IHC allows for the visualization of SLN protein expression within the context of tissue architecture, providing spatial information about its distribution.[15][16]
Experimental Workflow for Immunohistochemistry (Paraffin-Embedded)
Caption: Workflow for immunohistochemical staining of this compound.
Protocol: IHC for this compound (Paraffin-Embedded Sections) [16][17]
-
Deparaffinization and Rehydration : Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and a final wash in distilled water.[17]
-
Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heating in a microwave, pressure cooker, or water bath.[16][17] Cool to room temperature.
-
Peroxidase Blocking : Incubate sections with 3% hydrogen peroxide for 10-30 minutes to block endogenous peroxidase activity.[16][18] Wash with PBS.
-
Blocking : Incubate with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation : Incubate sections with the primary anti-SLN antibody diluted in antibody diluent overnight at 4°C.[16]
-
Secondary Antibody Incubation : Wash with PBS. Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[17]
-
Detection : Wash with PBS. Apply a streptavidin-HRP conjugate and incubate for 30 minutes.[18] Wash again and apply a chromogen substrate such as DAB until the desired stain intensity develops.
-
Counterstaining : Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.[18]
-
Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.
-
Analysis : Examine the slides under a light microscope to assess the localization and intensity of SLN staining.
Mass Spectrometry
Mass spectrometry (MS)-based proteomics offers a highly specific and sensitive platform for the absolute quantification of proteins.[19] Targeted MS approaches, such as multiple reaction monitoring (MRM), can be developed to precisely measure SLN levels by monitoring specific tryptic peptides derived from the protein.[19][20] This involves the use of stable isotope-labeled synthetic peptides as internal standards. While highly accurate, this method requires specialized equipment and expertise.
This compound Signaling Pathway
This compound regulates muscle metabolism and thermogenesis primarily through its interaction with the SERCA pump, which influences intracellular calcium dynamics. This, in turn, activates downstream signaling cascades.
Caption: this compound's role in regulating calcium signaling and metabolism.
This compound's interaction with SERCA leads to an increase in cytosolic Ca2+ transients.[21] This elevated Ca2+ can activate Ca2+/calmodulin-dependent protein kinase II (CamKII), which in turn promotes the expression of PGC1α, a master regulator of mitochondrial biogenesis and oxidative metabolism.[21] Furthermore, the uncoupling of SERCA's ATPase activity from Ca2+ transport results in futile ATP hydrolysis, generating heat and contributing to non-shivering thermogenesis.[2][22]
Quantitative Data Summary
The expression of this compound protein varies significantly across different muscle types and species. The following tables summarize relative and absolute expression data derived from Western blotting studies.
Table 1: Relative this compound Protein Expression in Different Tissues and Species [7]
| Species | Tissue | Relative SLN Expression (% of Atria) |
| Mouse | Atria | 100% |
| Ventricle | Low | |
| Soleus | Moderate | |
| Diaphragm | Moderate | |
| Tongue | High | |
| Rat | Atria | 100% |
| Ventricle | Low | |
| Soleus | Moderate | |
| Diaphragm | Moderate | |
| Tongue | High | |
| Rabbit | Atria | 100% |
| Slow-twitch Skeletal Muscle | High | |
| Fast-twitch Skeletal Muscle | High | |
| Dog | Atria | 100% |
| Slow-twitch Skeletal Muscle | High | |
| Fast-twitch Skeletal Muscle | High |
Data adapted from Babu et al. (2007).[7] In small mammals like mice and rats, SLN protein is most abundant in the atria, whereas in larger mammals like rabbits and dogs, it is highly expressed in skeletal muscle.[3][7]
Table 2: this compound Protein Expression in Pathophysiological Conditions
| Condition | Model | Tissue | Change in SLN Expression |
| Heart Failure | Dog (pacing-induced) | Atria | ~3-fold increase[3][7] |
| Myocardial Ischemia Prone | Dog | Atria | ~30% decrease[3][7] |
| Phospholamban Knockout | Mouse | Atria | ~52% increase[7] |
| Duchenne Muscular Dystrophy | mdx Mouse | Diaphragm, EDL | Upregulated[4][5] |
Table 3: Absolute Quantification of this compound and SERCA in Various Muscles [8]
| Species | Muscle | SERCA (µg/mg protein) | SLN/SERCA Molar Ratio |
| Mouse | Atria | 1.8 ± 0.1 | 1.1 ± 0.1 |
| Soleus | 1.5 ± 0.1 | 0.4 ± 0.1 | |
| EDL | 11.0 ± 0.5 | 0.0 ± 0.0 | |
| Rat | Atria | 1.9 ± 0.1 | 0.9 ± 0.1 |
| Soleus | 1.9 ± 0.1 | 0.3 ± 0.1 | |
| EDL | 13.0 ± 1.0 | 0.0 ± 0.0 | |
| Rabbit | Atria | 1.7 ± 0.1 | 0.3 ± 0.1 |
| Soleus | 2.5 ± 0.2 | 0.7 ± 0.1 | |
| EDL | 14.0 ± 1.0 | 0.5 ± 0.1 | |
| Pig | Atria | 1.5 ± 0.1 | 0.2 ± 0.0 |
| Soleus | 2.0 ± 0.1 | 0.9 ± 0.1 | |
| EDL | 11.0 ± 0.5 | 0.6 ± 0.1 |
Data adapted from Odermatt et al. (2005).[8] This table highlights the stoichiometric relationship between SLN and SERCA in different muscle types, which is critical for understanding its regulatory function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 5. Reducing this compound expression improves muscle metabolism in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
- 13. biocompare.com [biocompare.com]
- 14. assaygenie.com [assaygenie.com]
- 15. biocompare.com [biocompare.com]
- 16. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Sarcolipin (SLN) mRNA Levels in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying sarcolipin (SLN) mRNA levels in muscle tissue, a crucial aspect of research in muscle physiology, metabolism, and disease. This compound, a small proteolipid, is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, playing a significant role in muscle non-shivering thermogenesis, metabolism, and calcium signaling.[1][2][3] Its expression is dynamically regulated in various physiological and pathological states, making its accurate quantification essential for understanding muscle function and developing therapeutic interventions.
I. Introduction to this compound and its Significance
This compound (SLN) is a 31-amino acid integral membrane protein primarily expressed in striated muscles.[4] It modulates the activity of the SERCA pump, which is responsible for transporting Ca2+ from the cytosol back into the sarcoplasmic reticulum, leading to muscle relaxation.[2][5] By interacting with SERCA, SLN can uncouple ATP hydrolysis from Ca2+ transport, leading to increased energy expenditure and heat production.[2][6]
The expression of SLN is subject to regulation under various conditions:
-
Development: SLN expression is high in fetal and neonatal skeletal muscles and becomes more restricted to specific fiber types in adults.[2][4]
-
Muscle Fiber Type: In rodents, SLN is more abundant in slow-twitch oxidative muscle fibers, while in larger mammals, including humans, it is expressed in both fast and slow-twitch muscles.[2][4]
-
Disease States: Upregulation of SLN mRNA and protein has been observed in various muscle diseases, including muscular dystrophies and atrophy, suggesting it may be a compensatory response to increased energy demand.[1][3][5]
-
Metabolic Conditions: SLN expression is implicated in metabolic regulation and has been shown to be a factor in conditions like obesity.[2]
-
Environmental Stimuli: Cold exposure can lead to increased SLN expression as part of the adaptive thermogenic response.[7]
Given its multifaceted roles, the precise quantification of SLN mRNA provides valuable insights into muscle adaptation, disease pathogenesis, and the efficacy of therapeutic agents.
II. Methodologies for SLN mRNA Quantification
Several molecular biology techniques can be employed to quantify SLN mRNA levels in muscle tissue. The choice of method depends on the specific research question, required sensitivity, and available resources.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most widely used method for its high sensitivity, specificity, and broad dynamic range. It allows for the accurate quantification of mRNA levels from small amounts of tissue.
-
Northern Blotting: A traditional method that provides information on transcript size and the presence of alternative splice variants. While less sensitive than RT-qPCR, it can be a valuable tool for initial characterization.[8][9]
-
In Situ Hybridization (ISH): This technique allows for the localization of SLN mRNA within the muscle tissue, providing spatial information about its expression pattern in different cell types or regions.
This document will focus on providing a detailed protocol for RT-qPCR, as it is the current standard for quantitative gene expression analysis.
III. Experimental Protocols
Protocol 1: Quantification of SLN mRNA in Muscle Tissue using RT-qPCR
This protocol outlines the steps for quantifying SLN mRNA levels from muscle tissue samples, including RNA extraction, cDNA synthesis, and qPCR analysis.
A. Materials and Reagents:
-
RNA Isolation:
-
TRIzol® reagent or similar RNA extraction kit
-
75% Ethanol (B145695) (prepared with DEPC-treated water)
-
Nuclease-free water
-
-
DNase Treatment:
-
DNase I, RNase-free
-
DNase I buffer
-
-
cDNA Synthesis:
-
Reverse transcriptase (e.g., M-MLV, SuperScript™)
-
Reverse transcriptase buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
-
qPCR:
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for SLN and a reference gene (e.g., GAPDH, RPLP0)[10]
-
Nuclease-free water
-
Optical-grade qPCR plates and seals
-
B. Procedure:
1. RNA Isolation from Muscle Tissue:
- Excise and weigh the muscle tissue. Immediately freeze in liquid nitrogen or on dry ice to prevent RNA degradation.[11] Store at -80°C until use.
- Homogenize the frozen tissue (~50-100 mg) in 1 mL of TRIzol® reagent using a mechanical homogenizer.
- Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
- Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
2. DNase Treatment:
- To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's protocol.[12]
- Incubate at 37°C for 30 minutes.
- Inactivate the DNase I by heat treatment or using a DNase removal agent.
3. RNA Quantification and Quality Control:
- Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
4. First-Strand cDNA Synthesis:
- Prepare a reaction mix containing 1-2 µg of total RNA, primers (random hexamers or oligo(dT)), and dNTPs.
- Heat the mixture to 65°C for 5 minutes and then place on ice.
- Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
- Incubate according to the manufacturer's recommendations (e.g., 25°C for 10 minutes, followed by 50°C for 50 minutes, and then 70°C for 15 minutes to inactivate the enzyme).[12]
- The resulting cDNA can be stored at -20°C.
5. Real-Time Quantitative PCR (qPCR):
- Design or obtain validated qPCR primers for the SLN gene and a stable reference gene.
- Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
- Set up the qPCR plate, including no-template controls (NTC) for each primer set.
- Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
C. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the SLN gene and the reference gene for each sample.
-
Calculate the ΔCt for each sample by subtracting the reference gene Ct value from the SLN Ct value (ΔCt = Ct(SLN) - Ct(reference)).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the experimental group (ΔΔCt = ΔCt(experimental) - ΔCt(control)).
-
The fold change in gene expression is then calculated as 2^(-ΔΔCt).
IV. Data Presentation
Quantitative data on SLN mRNA expression from various studies are summarized below. It is important to note that direct comparison between studies may be challenging due to differences in experimental models, quantification methods, and normalization strategies.
| Species/Model | Muscle Type | Condition | Fold Change in SLN mRNA | Reference |
| Mouse (α-tocopherol deficient) | Quadriceps & Gastrocnemius | Ataxic vs. Wild-type | ≥ 10-fold increase | [11] |
| Rat | Diaphragm | Corticosteroid treatment | Increased | [13] |
| Mouse (mdx) | Diaphragm, Pectorals | Dystrophic vs. Wild-type | Upregulated | [14] |
| Japanese medaka | Skeletal Muscle | Cold challenge | Significant increase | [7] |
| Human Myotubes | Differentiated | This compound knockdown | Decreased | [10] |
V. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of SLN mRNA from muscle tissue using RT-qPCR.
Caption: Workflow for SLN mRNA quantification.
Signaling Pathway
This diagram depicts a simplified signaling pathway illustrating how this compound influences calcium signaling and downstream cellular processes in muscle.
Caption: SLN-mediated Ca2+ signaling pathway.
References
- 1. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 2. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (sln) and Sarcoplasmic Reticulum calcium ATPase pump (serca1) expression increase in Japanese medaka (Oryzias latipes) skeletal muscle tissue following cold challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the gene encoding human this compound (SLN), a proteolipid associated with SERCA1: absence of structural mutations in five patients with Brody disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and ubiquitin carboxy-terminal hydrolase 1 mRNAs are over-expressed in skeletal muscles of α-tocopherol deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corticosteroids decrease mRNA levels of SERCA pumps, whereas they increase this compound mRNA in the rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Generating and Characterizing Sarcolipin Knockout Mouse Models for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a small proteolipid that plays a crucial role in skeletal muscle physiology by regulating the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][2] Through its interaction with SERCA, SLN is involved in muscle-based non-shivering thermogenesis, metabolic regulation, and calcium signaling.[2][3][4] Dysregulation of SLN expression has been implicated in various muscle pathologies, including Duchenne muscular dystrophy, and is linked to metabolic disorders such as obesity.[2][5][6] The generation of this compound knockout (SLN-KO) mouse models has been instrumental in elucidating its physiological functions and its potential as a therapeutic target.
These application notes provide a comprehensive overview of the generation and characterization of SLN-KO mouse models, including detailed protocols for key experiments and a summary of expected phenotypic outcomes.
Phenotypic Characteristics of this compound Knockout Mice
The ablation of this compound in mice leads to a range of metabolic and physiological changes. Below is a summary of quantitative data from studies on SLN-KO mice compared to wild-type (WT) littermates.
Table 1: Metabolic Phenotype of SLN-KO Mice on a High-Fat Diet (HFD) [6][7]
| Parameter | Wild-Type (WT) on HFD | SLN-KO on HFD | Percentage Change |
| Body Weight Gain | Normal | Increased | Significant Increase |
| Adiposity | Normal | Increased | Significant Increase |
| Glucose Tolerance | Normal | Impaired | Decreased |
| Insulin Sensitivity | Normal | Reduced | Decreased |
| Circulating Epinephrine | Normal | Higher | Increased |
| Circulating Nonesterified Fatty Acids | Normal | Higher | Increased |
Table 2: Muscle Physiology and Thermogenesis in SLN-KO Mice [3][8]
| Parameter | Wild-Type (WT) | SLN-KO | Effect of SLN Knockout |
| SERCA Activity | Normal | Enhanced | Increased Ca²⁺ uptake |
| Muscle Thermogenesis (Cold Exposure) | Maintained Core Temperature | Hypothermia | Impaired |
| Energy Expenditure | Normal | Reduced | Decreased |
| Mitochondrial Biogenesis | Normal | Compromised | Decreased |
| Fat Oxidation | Normal | Decreased | Impaired |
Experimental Protocols
Detailed methodologies for the generation and analysis of SLN-KO mice are provided below.
Generation of this compound Knockout Mice using CRISPR/Cas9
This protocol outlines the general steps for creating SLN-KO mice using CRISPR/Cas9-mediated genome editing.[9][10]
Workflow for Generating SLN-KO Mice
Caption: Workflow for CRISPR/Cas9-mediated generation of SLN-KO mice.
Methodology:
-
sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the Sln gene to induce frameshift mutations. Online tools such as CHOPCHOP can be utilized for sgRNA design.[11]
-
Synthesize the designed sgRNAs in vitro.
-
-
Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA or protein and the validated sgRNAs.
-
Microinject the mixture into the pronucleus of fertilized mouse zygotes.[9]
-
-
Embryo Transfer and Generation of Founders:
-
Surgically transfer the microinjected zygotes into pseudopregnant female mice.
-
Allow the pregnancies to proceed to term.
-
-
Screening and Genotyping:
-
At ~3-4 weeks of age, obtain tail biopsies from the resulting pups for DNA extraction.
-
Perform PCR amplification of the targeted region of the Sln gene.
-
Sequence the PCR products to identify founders carrying indel mutations.
-
-
Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish germline transmission of the mutation.
-
Intercross heterozygous (Sln+/-) offspring to generate homozygous knockout (Sln-/-) mice and wild-type (Sln+/+) littermates for experimental use.[12]
-
Genotyping Protocol for SLN-KO Mice
Methodology:
-
DNA Extraction: Extract genomic DNA from ear clippings or tail biopsies using a commercial kit.
-
PCR Amplification:
-
Design PCR primers flanking the targeted region of the Sln gene.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of indels may lead to shifts in band size.
-
For confirmation, perform Sanger sequencing of the PCR products to identify the specific mutations.
-
Western Blotting for this compound Expression
Methodology:
-
Protein Extraction: Homogenize skeletal muscle tissue (e.g., soleus, gastrocnemius) in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize this compound expression to a loading control such as GAPDH.[5]
-
Metabolic Analysis using Indirect Calorimetry
Methodology:
-
Acclimation: Individually house mice in metabolic cages for at least 24 hours to acclimate.
-
Data Collection:
-
Monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂) over a 24-48 hour period.
-
The respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure can be calculated from this data.
-
-
Analysis: Compare the metabolic parameters between SLN-KO and WT mice during both light and dark cycles.
Muscle Function Assays
Ex vivo and in situ muscle function assays are critical for assessing the physiological consequences of this compound ablation.[14][15][16]
Methodology for Ex Vivo Analysis of Extensor Digitorum Longus (EDL) Muscle: [14][17]
-
Muscle Dissection: Carefully dissect the EDL muscle from the hindlimb, keeping the tendons intact.
-
Muscle Mounting: Mount the muscle in a bath containing oxygenated Ringer's solution maintained at a physiological temperature. Attach one tendon to a fixed post and the other to a force transducer.
-
Force Measurement:
-
Stimulate the muscle with electrical pulses to elicit contractions.
-
Measure twitch force (single pulse) and tetanic force (series of pulses at varying frequencies).[14]
-
Determine the optimal muscle length (L₀) for maximal force production.
-
Methodology for In Situ Analysis of Tibialis Anterior (TA) Muscle: [14][15]
-
Animal Preparation: Anesthetize the mouse and expose the TA muscle and the sciatic nerve.
-
Force Measurement:
-
Attach the distal tendon of the TA muscle to a force transducer.
-
Stimulate the sciatic nerve to induce muscle contractions.
-
Measure twitch and tetanic forces as described for the ex vivo preparation.
-
Signaling Pathway
This compound influences mitochondrial biogenesis and oxidative metabolism through a calcium-dependent signaling pathway. Loss of SLN impairs this pathway, leading to reduced mitochondrial capacity.
This compound-Mediated Signaling Pathway
Caption: SLN's role in promoting mitochondrial biogenesis via CaMKII-PGC1α signaling.[3][18]
Conclusion
The this compound knockout mouse model is a valuable tool for investigating muscle physiology, thermogenesis, and whole-body metabolism. The protocols and data presented here provide a framework for researchers to generate and characterize these models, facilitating further research into the roles of this compound in health and disease and the development of novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound knockout mice fed a high-fat diet exhibit altered indices of adipose tissue inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Murine Skeletal Muscle Function for Muscle Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Video: Evaluation of Muscle Function of the Extensor Digitorum Longus Muscle Ex vivo and Tibialis Anterior Muscle In situ in Mice [jove.com]
- 18. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation and Analysis of Sarcolipin Overexpression Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, characterization, and application of transgenic mice overexpressing sarcolipin (SLN). This compound, a small transmembrane protein, is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump in skeletal muscle. Its role in muscle thermogenesis, metabolism, and fatigue resistance makes it a compelling target for research in metabolic diseases, muscle disorders, and performance enhancement.
Introduction to this compound and its Significance
This compound (SLN) is a 31-amino acid peptide that modulates the activity of the SERCA pump, which is responsible for transporting calcium ions from the cytosol into the sarcoplasmic reticulum, a critical step in muscle relaxation. By uncoupling ATP hydrolysis from calcium transport, SLN can increase heat production and energy expenditure. Studies using both SLN knockout and overexpression mouse models have highlighted its importance in adaptive thermogenesis, resistance to diet-induced obesity, and enhancement of exercise capacity.[1][2][3][4][5] The generation of SLN overexpression transgenic mice provides a powerful in vivo tool to dissect the molecular mechanisms underlying these physiological effects and to explore the therapeutic potential of modulating SLN activity.
Data Presentation: Phenotypic Characterization of this compound Overexpression (SlnOE) Mice
The following tables summarize the key quantitative data from studies on transgenic mice overexpressing this compound, providing a clear comparison with wild-type (WT) littermates.
| Parameter | Wild-Type (WT) | SlnOE | Diet Condition | Reference |
| Body Weight Gain (g) after 12 weeks | ~18 g | ~10 g | High-Fat Diet (45% kcal from fat) | [3] |
| Total Body White Fat Mass (g) | ~4.5 g | ~2.5 g | High-Fat Diet (45% kcal from fat) | [3] |
| Caloric Intake (kcal/day) | ~12 kcal/day | ~14 kcal/day | High-Fat Diet (45% kcal from fat) | [3] |
| Caloric Efficiency (Weight gain/kcal consumed) | Higher | Lower | High-Fat Diet (45% kcal from fat) | [3] |
Table 1: Metabolic Phenotype of SlnOE Mice on a High-Fat Diet.
| Parameter | Wild-Type (WT) | SlnOE | Conditions | Reference |
| Oxygen Consumption (VO2) | No significant difference | No significant difference | Basal, 23°C | [2] |
| Oxygen Consumption (VO2) - Light Period | ~2500 ml/kg/hr | ~2700 ml/kg/hr | High-Fat Diet | [3] |
| Oxygen Consumption (VO2) - Dark Period | ~3200 ml/kg/hr | ~3800 ml/kg/hr | High-Fat Diet | [3] |
| Respiratory Exchange Ratio (RER) | No significant difference | No significant difference | Basal, 23°C | [2] |
| Respiratory Exchange Ratio (RER) - Active Period | ~0.85 | ~0.80 | High-Fat Diet | [3] |
| Whole-Body Energy Expenditure | Lower | 26.7% Greater | High-Fat Diet | [3] |
Table 2: Energy Metabolism in SlnOE Mice.
| Parameter | Wild-Type (WT) | SlnOE | Conditions | Reference |
| Treadmill Running Distance (m) | 1428 ± 61 m | 1660 ± 79 m | Endurance exercise test | [2] |
| Maximal Rate of Oxygen Consumption (VO2max) (ml·kg−1·min−1) | 119.5 ± 3.6 | 116.6 ± 5.2 | Treadmill running | [2] |
Table 3: Exercise Capacity of SlnOE Mice.
| Muscle | Parameter | Wild-Type (WT) | SlnOE | Substrate | Reference |
| Extensor Digitorum Longus (EDL) | Twitch Force (N/cm²) | 3.447 ± 0.120 | 3.913 ± 0.108 | 10 mM Pyruvate | [2] |
| Extensor Digitorum Longus (EDL) | Twitch Force (N/cm²) | 3.544 ± 0.145 | 3.893 ± 0.201 | 10 mM Glucose | [2] |
| Extensor Digitorum Longus (EDL) | Fatigue Resistance (% force reduction after 10 min) | Significantly higher reduction | Significantly lower reduction | - | [2] |
| Soleus | Fatigue Resistance (% force production after 10 min) | Significantly lower | Significantly higher | - | [2] |
Table 4: Muscle Contractile Properties and Fatigue Resistance in SlnOE Mice.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in creating and characterizing this compound overexpression transgenic mice.
Protocol 1: Generation of this compound Overexpression Transgenic Mice
1.1. Transgene Construct Design and Preparation
-
Promoter Selection: The human skeletal α-actin (HSA) promoter is utilized to drive muscle-specific expression of the transgene. A fragment of approximately 2.2 kb of the 5' flanking sequences of the human α-skeletal actin gene provides robust and specific expression in striated muscles.[6]
-
Coding Sequence: The mouse this compound (Sln) cDNA is cloned downstream of the HSA promoter. To facilitate detection, an N-terminal FLAG tag can be added to the SLN coding sequence.
-
Plasmid Backbone Removal: The transgene cassette (HSA promoter - FLAG-SLN - polyA signal) is excised from the plasmid backbone using appropriate restriction enzymes. The purified linear DNA fragment is essential for efficient microinjection.
-
DNA Purification: The DNA fragment is purified using a gel extraction kit followed by ethanol (B145695) precipitation to ensure it is free of contaminants that could be toxic to embryos. The final DNA concentration should be adjusted to 2-5 ng/µL in microinjection buffer (10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).
1.2. Pronuclear Microinjection
-
Superovulation: Female mice (e.g., C57BL/6 strain) are superovulated by intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mating and Zygote Collection: Superovulated females are mated with fertile males. Fertilized zygotes are collected from the oviducts the following morning.
-
Microinjection: The purified transgene DNA is microinjected into the pronucleus of the fertilized eggs using a micromanipulator and injection pipette.
-
Embryo Transfer: Injected zygotes are surgically transferred into the oviducts of pseudopregnant surrogate mothers.
1.3. Genotyping of Founder Mice
-
DNA Extraction: Genomic DNA is extracted from tail biopsies of potential founder pups.
-
PCR Analysis: PCR is performed to screen for the presence of the transgene.
-
Forward Primer: Binds to the HSA promoter region.
-
Reverse Primer: Binds to the SLN coding sequence.
-
Internal Control: Primers for a housekeeping gene (e.g., GAPDH) should be included to verify the quality of the genomic DNA.
-
-
Confirmation: Positive founders are confirmed by Southern blot analysis to determine the transgene copy number and integration pattern.
Protocol 2: Phenotypic Analysis of SlnOE Mice
2.1. Western Blotting for this compound Expression
-
Protein Extraction: Skeletal muscle tissues (e.g., gastrocnemius, soleus, EDL) are homogenized in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for this compound or the FLAG tag. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence.
2.2. Indirect Calorimetry
-
Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate to the new environment.
-
Data Collection: Oxygen consumption (VO2), carbon dioxide production (VCO2), and ambulatory activity are continuously monitored for 24-48 hours using an open-circuit indirect calorimetry system.
-
Calculation: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data.
2.3. Treadmill Fatigue Test
-
Acclimation: Mice are familiarized with the treadmill for 2-3 consecutive days, running at a low speed (e.g., 10 m/min) for 5-10 minutes each day.
-
Exhaustion Protocol: On the test day, mice are run on the treadmill with a progressive increase in speed and/or incline until exhaustion. Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite repeated gentle prodding.
-
Data Recording: The total running time and distance are recorded for each mouse.
2.4. In Vitro Muscle Contractility and Fatigue
-
Muscle Dissection: The extensor digitorum longus (EDL) or soleus muscle is carefully dissected and mounted in a temperature-controlled bath containing oxygenated Krebs-Ringer bicarbonate buffer.
-
Force Measurement: The muscle is stimulated with electrical pulses, and the isometric twitch and tetanic forces are recorded using a force transducer.
-
Fatigue Protocol: The muscle is subjected to a fatigue-inducing protocol, such as repeated tetanic contractions for a set duration (e.g., 10 minutes).
-
Data Analysis: The decline in force production over time is measured to assess fatigue resistance.
2.5. SERCA Activity Assay
-
Muscle Homogenization: Muscle tissue is homogenized in a buffer containing sucrose (B13894) and HEPES.
-
Calcium Uptake Measurement: The rate of calcium uptake by the sarcoplasmic reticulum is measured in the muscle homogenate using a calcium-sensitive dye (e.g., Indo-1) or a radioactive calcium isotope (45Ca2+). The assay is initiated by the addition of ATP.
-
Data Analysis: The maximal rate of SERCA-mediated calcium uptake (Vmax) is calculated.
Mandatory Visualizations
Caption: Workflow for generating and characterizing this compound overexpression mice.
Caption: SLN-mediated signaling pathway leading to enhanced mitochondrial biogenesis.
References
- 1. The effects of this compound over-expression in mouse skeletal muscle on metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Calcium Transients in Muscle Fibers Expressing Sarcolipin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a small transmembrane proteolipid that plays a crucial role in the regulation of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump in skeletal and cardiac muscles.[1] By interacting with SERCA, SLN modulates the reuptake of calcium into the sarcoplasmic reticulum (SR), thereby influencing muscle contractility, relaxation, and metabolism.[2][3] The expression of SLN is particularly prominent in atria and slow-twitch skeletal muscles.[4] Altered SLN expression has been implicated in various physiological and pathophysiological conditions, making it a protein of significant interest for research and therapeutic development.[1]
These application notes provide a comprehensive guide to measuring calcium transients in isolated muscle fibers expressing this compound. The protocols detailed below cover the isolation of single muscle fibers, the introduction of this compound through transgenic models or viral vectors, loading of fluorescent calcium indicators, and the acquisition and analysis of calcium transient data.
Signaling Pathways and Experimental Workflow
The interaction of this compound with the SERCA pump is a key regulatory point in muscle calcium signaling. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying the effects of this compound on calcium transients.
Caption: this compound inhibits the SERCA pump, affecting cytosolic calcium levels.
Caption: Workflow for measuring calcium transients in muscle fibers.
Quantitative Data Summary
The expression of this compound has a significant impact on the parameters of calcium transients in muscle fibers. The following tables summarize quantitative data from studies on the effects of SLN overexpression and ablation.
Table 1: Effect of this compound Overexpression on Calcium Transients
| Parameter | Muscle Type | Model | Change with SLN Overexpression | Reference |
| Ca²⁺ Transient Amplitude | Ventricular Myocytes | Rat (Adenoviral) | No significant difference | [5][6] |
| Papillary Muscle | Mouse (Transgenic) | Decreased | [7] | |
| Time to 50% Decay (ms) | Ventricular Myocytes | Rat (Adenoviral) | Prolonged (Control: 199.0 ± 3.25 vs. SLN: 245.0 ± 3.78) | [5][6] |
| Twitch Force | Extensor Digitorum Longus (EDL) | Mouse (Transgenic) | Increased | [2] |
| Relaxation Time | Ventricular Myocytes | Rat (Adenoviral) | Prolonged | [5][6] |
Table 2: Effect of this compound Ablation on Calcium Transients
| Parameter | Muscle Type | Model | Change with SLN Ablation | Reference |
| Ca²⁺ Transient Amplitude | Atrial Myocytes | Mouse (Knockout) | Increased | [8] |
| SERCA Ca²⁺ Affinity | Atria | Mouse (Knockout) | Increased | [8] |
| Maximum Ca²⁺ Uptake Velocity | Atria | Mouse (Knockout) | Increased | [8] |
| Twitch Force | Soleus | Mouse (Knockout) | Reduced | [2] |
| Relaxation Rate | Extensor Digitorum Longus (EDL) | Mouse (Knockout) | Faster | [2] |
Experimental Protocols
Protocol 1: Isolation of Single Muscle Fibers from Mouse EDL Muscle
This protocol is adapted from established methods for isolating single myofibers.[3][7][9][10]
Materials:
-
Extensor Digitorum Longus (EDL) muscle from a mouse
-
Dissection tools (forceps, scissors)
-
Collagenase Type I solution (0.2% in DMEM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Sterile Pasteur pipettes with polished ends
-
Petri dishes
Procedure:
-
Dissection:
-
Euthanize the mouse according to approved institutional guidelines.
-
Excise the hindlimb and remove the skin to expose the musculature.
-
Carefully dissect the EDL muscle, ensuring to keep the tendons intact.
-
-
Enzymatic Digestion:
-
Transfer the isolated EDL muscle to a petri dish containing 0.2% collagenase type I in DMEM.
-
Incubate at 37°C for 45-90 minutes, or until the muscle becomes translucent and fibers begin to dissociate.[10]
-
Gently triturate the muscle using a sterile, fire-polished Pasteur pipette to aid in the dissociation of individual fibers.
-
-
Fiber Collection:
-
Stop the digestion by transferring the muscle to a dish containing DMEM with 10% FBS.
-
Under a dissecting microscope, individually pick healthy, intact single muscle fibers using a polished Pasteur pipette.
-
Wash the isolated fibers by transferring them through a series of dishes containing fresh DMEM to remove residual collagenase and cellular debris.
-
The isolated fibers are now ready for this compound expression and calcium indicator loading.
-
Protocol 2: this compound Expression in Isolated Muscle Fibers
Option A: Using Transgenic Mouse Models
The most straightforward method is to use transgenic mice that either overexpress or have this compound knocked out.[1][2] In this case, isolate muscle fibers from these animals as described in Protocol 1.
Option B: Adenoviral Gene Transfer
Adenoviral vectors can be used to deliver the this compound gene to isolated muscle fibers.[11][12]
Materials:
-
Isolated single muscle fibers
-
Adenoviral vector encoding this compound
-
DMEM with low serum (e.g., 2% HS)
Procedure:
-
Place isolated muscle fibers in a culture dish with DMEM containing a low concentration of serum.
-
Add the adenoviral vector solution to the culture medium at a predetermined multiplicity of infection (MOI).
-
Incubate the fibers with the virus for 24-48 hours to allow for gene expression.
-
After incubation, wash the fibers with fresh DMEM to remove the virus before proceeding to calcium imaging.
Protocol 3: Loading of Fluorescent Calcium Indicators
Fura-2 AM is a ratiometric indicator commonly used for measuring intracellular calcium.[13]
Materials:
-
Isolated muscle fibers expressing this compound
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Ringer's solution or Tyrode's solution
Procedure:
-
Prepare Loading Solution:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, dilute the Fura-2 AM stock solution in Ringer's solution to a final concentration of 2-10 µM.
-
Add a small amount of Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye solubilization and cell loading.[8]
-
-
Dye Loading:
-
Incubate the isolated muscle fibers in the Fura-2 AM loading solution for 30-60 minutes at room temperature, protected from light.[8]
-
After incubation, wash the fibers with fresh Ringer's solution to remove extracellular dye.
-
-
De-esterification:
-
Allow the fibers to rest for at least 30 minutes at room temperature to permit intracellular esterases to cleave the AM group, trapping the active Fura-2 dye within the cytosol.[8]
-
Protocol 4: Calcium Imaging and Data Analysis
Equipment:
-
Inverted fluorescence microscope equipped with a calcium imaging system (e.g., dual-excitation light source, emission filter, and a sensitive camera)
-
Field stimulation electrodes
-
Data acquisition and analysis software (e.g., ImageJ, MATLAB with custom scripts, or commercial software like CalTrack)[6][14][15]
Procedure:
-
Microscopy Setup:
-
Place the dish containing the dye-loaded muscle fibers on the microscope stage.
-
Position the stimulation electrodes on either side of a selected muscle fiber.
-
Set the excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and the emission wavelength (around 510 nm).
-
-
Data Acquisition:
-
Initiate recording of fluorescence images.
-
Deliver electrical stimuli (e.g., single pulses or trains of pulses) to elicit muscle fiber contraction and calcium transients.
-
Record the fluorescence intensity changes at both excitation wavelengths over time.
-
-
Data Analysis:
-
Define a region of interest (ROI) within the muscle fiber, avoiding the edges.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point. The ratio is proportional to the intracellular calcium concentration.
-
Quantify the following parameters of the calcium transient:
-
Baseline F340/F380: The resting calcium level before stimulation.
-
Peak Amplitude: The maximum change in the F340/F380 ratio from baseline.
-
Time to Peak (TTP): The time from the stimulus to the peak of the transient.
-
Decay Kinetics: The rate at which the calcium transient returns to baseline, often fitted with an exponential function to determine the time constant (tau).[14]
-
-
Troubleshooting
-
Poor Fiber Viability: Ensure gentle handling during isolation and minimize the duration of collagenase treatment.
-
Low Dye Loading: Optimize the concentration of Fura-2 AM and Pluronic F-127, as well as the incubation time and temperature.
-
Movement Artifacts: Use a lower concentration of calcium in the extracellular solution or a cell-permeant form of a calcium chelator like BAPTA-AM to reduce the strength of contractions.
-
Photobleaching: Minimize exposure to excitation light and use the lowest possible light intensity.
By following these detailed protocols, researchers can effectively measure and analyze calcium transients in muscle fibers expressing this compound, providing valuable insights into its role in muscle physiology and disease.
References
- 1. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 2. The effects of this compound over-expression in mouse skeletal muscle on metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Culture, and Staining of Single Myofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Single-Cell Calcium Dynamics Using a Myofilament-Localized Optical Biosensor in hiPSC-CMs Derived from DCM Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and Transcriptomic Profiling of Single Myofibers from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenovirus-mediated gene delivery to skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of Fura-2 to estimate myoplasmic [Ca2+] in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation of Sarcolipin and SERCA Isoforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the co-immunoprecipitation (Co-IP) of sarcolipin (SLN) with sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) isoforms. This technique is crucial for studying the physical interaction between these proteins, which is essential for understanding muscle contractility, thermogenesis, and related drug development.
Introduction
This compound (SLN) is a small transmembrane protein that regulates the function of SERCA pumps, the primary enzymes responsible for calcium reuptake into the sarcoplasmic reticulum (SR) during muscle relaxation.[1] SLN is known to interact with and inhibit SERCA activity, with preferential interactions for different isoforms.[2] Co-immunoprecipitation is a robust method to isolate and identify these protein-protein interactions in vitro and in vivo.[3]
Principles of Co-Immunoprecipitation
Co-immunoprecipitation is a technique used to enrich a specific protein and its binding partners from a complex mixture, such as a cell or tissue lysate.[4] The process involves using an antibody specific to a "bait" protein (e.g., SLN) to pull it out of the solution. If other proteins ("prey," e.g., SERCA isoforms) are physically bound to the bait, they will be co-precipitated. The resulting complex is then analyzed, typically by Western blotting, to confirm the presence of the prey protein.
Data Summary: Interaction of this compound with SERCA Isoforms
The interaction between SLN and various SERCA isoforms has been investigated, revealing dynamic and isoform-specific regulation. While SLN can interact with both major muscle SERCA isoforms, SERCA1a and SERCA2a, there is evidence of preferential binding.[2][5]
| Interacting Proteins | Tissue/System Studied | Key Findings | Reference |
| SLN and SERCA1a | Human vastus lateralis muscle | SLN co-immunoprecipitates with SERCA1a.[5] | [5] |
| COS7 cells (co-expression) | SLN promotes the interaction between small ankyrin 1 (sAnk1) and SERCA1.[6] | [6] | |
| SLN and SERCA2a | Human vastus lateralis muscle | SLN co-immunoprecipitates with SERCA2a.[5] | [5] |
| Rodent atria | SLN is highly expressed and can regulate SERCA2a.[2][7] | [2][7] | |
| SLN, PLN, and SERCA | Human vastus lateralis muscle | SLN and phospholamban (PLN) can form a ternary complex with both SERCA1a and SERCA2a, leading to super-inhibition.[5][8] | [5][8] |
| HEK-293 cells (co-expression) | Ternary PLN/SLN/SERCA complexes are formed with both SERCA1a and SERCA2a.[9] | [9] |
Signaling Pathway and Regulatory Interactions
The interaction between this compound and SERCA isoforms is a key regulatory mechanism in muscle physiology. SLN binding to SERCA reduces the pump's apparent affinity for Ca2+, thereby inhibiting its activity.[8] This interaction is crucial for processes like muscle-based thermogenesis.[10] The following diagram illustrates the interaction of SLN with SERCA isoforms and the formation of a potential ternary complex with phospholamban (PLN).
Figure 1. Interaction of this compound with SERCA isoforms.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps involved in the co-immunoprecipitation of this compound and SERCA isoforms from muscle tissue.
Figure 2. Co-immunoprecipitation workflow.
Detailed Experimental Protocols
A. Preparation of Muscle Tissue Lysate
This protocol is adapted for both skeletal (e.g., vastus lateralis, extensor digitorum longus) and cardiac (atrial) muscle tissues.
Materials:
-
Muscle tissue (fresh or frozen at -80°C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[11] For membrane protein interactions, a milder detergent like 0.1% Tween-20 can be considered.[4]
-
Refrigerated microcentrifuge
Protocol:
-
Excise and weigh the muscle tissue. If frozen, perform all steps on ice to prevent protein degradation.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces using a clean razor blade on a cold surface.[13]
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Add 5-10 volumes of ice-cold Co-IP Lysis Buffer per tissue weight.
-
Homogenize the tissue with 20-30 strokes on ice.[12] For tougher tissues, a mechanical homogenizer can be used for short bursts.
-
Transfer the homogenate to a microcentrifuge tube and incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
B. Co-Immunoprecipitation
Materials:
-
Muscle tissue lysate (from Protocol A)
-
Primary antibody: anti-Sarcolipin (SLN) antibody
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G agarose (B213101) or magnetic beads[14]
-
Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 1x SDS-PAGE sample buffer or a low pH buffer (e.g., 0.1 M glycine (B1666218), pH 2.5).[4]
Protocol:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-SLN primary antibody.
-
Incubate overnight on a rotator at 4°C to allow for the formation of antibody-antigen complexes.[4]
-
As a negative control, prepare a parallel sample with control IgG instead of the anti-SLN antibody.
-
-
Capture of Immune Complexes:
-
Add 40-50 µL of Protein A/G bead slurry to each sample.
-
Incubate for 2-4 hours on a rotator at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[11]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 1x SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
C. Western Blot Analysis
Materials:
-
Eluted protein samples
-
SDS-PAGE gels (appropriate percentage for SERCA, ~110 kDa, and SLN, ~6-10 kDa)[8][16]
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SERCA1a, anti-SERCA2a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Load the eluted samples onto an SDS-PAGE gel. Include a lane for the input lysate (a small fraction of the lysate before immunoprecipitation) to verify the presence of the proteins of interest.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-SERCA1a or anti-SERCA2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting and Considerations
-
Antibody Selection: Use a Co-IP validated antibody for the bait protein (SLN). The antibody should recognize the native protein conformation.
-
Lysis Buffer Composition: The choice and concentration of detergent are critical. Harsh detergents can disrupt protein-protein interactions, while insufficient detergent may lead to incomplete lysis. Empirical optimization may be necessary.[14]
-
Washing Steps: Thorough washing is essential to reduce background signal from non-specifically bound proteins. However, excessive washing can also disrupt weak or transient interactions.
-
Controls: Always include a negative control (e.g., IgG isotype control) to ensure that the observed interaction is specific. An input control is also crucial to confirm the presence of the prey protein in the initial lysate.
-
Elution: If downstream applications other than Western blotting are planned (e.g., mass spectrometry), use a non-denaturing elution buffer like a low pH glycine buffer and neutralize the eluate immediately.[4]
References
- 1. Interaction of a this compound Pentamer and Monomer with the Sarcoplasmic Reticulum Calcium Pump, SERCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between small ankyrin 1 and this compound coordinately regulate activity of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Expression of SERCA Isoforms, Phospholamban and this compound in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Improved Protocol for Chromatin Immunoprecipitation from Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. pnas.org [pnas.org]
Application Notes and Protocols for Studying Sarcolipin-SERCA Interaction Dynamics Using Förster Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Förster Resonance Energy Transfer (FRET) microscopy for the quantitative analysis of the interaction between sarcolipin (SLN) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). The protocols outlined below are designed to enable researchers to investigate the dynamics of this critical protein-protein interaction, which plays a key role in muscle contractility and thermogenesis.
Introduction to SLN-SERCA Interaction and FRET
This compound (SLN) is a small transmembrane protein that regulates the activity of SERCA, the calcium pump responsible for muscle relaxation.[1][2] The interaction between SLN and SERCA is a crucial aspect of muscle physiology and a potential target for therapeutic intervention in diseases such as heart failure. Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.[3][4][5] FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[3][6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making it a sensitive "molecular ruler" for distances typically in the range of 1-10 nanometers.[3][7][8]
By genetically fusing fluorescent proteins, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor, to SLN and SERCA, researchers can directly visualize and quantify their interaction in live cells.[1][2]
Principle of FRET for Studying SLN-SERCA Interaction
The core principle of using FRET to study the SLN-SERCA interaction involves tagging each protein with a member of a FRET pair (e.g., CFP and YFP). When SLN-YFP (acceptor) binds to SERCA-CFP (donor), the two fluorophores are brought into close proximity (typically <10 nm). Upon excitation of the donor (CFP), a portion of its emission energy is transferred non-radiatively to the acceptor (YFP). This results in a decrease in the donor's fluorescence emission (quenching) and an increase in the acceptor's sensitized emission. The FRET efficiency can be quantified to provide information about the extent and dynamics of the SLN-SERCA interaction.
Principle of FRET for SLN-SERCA interaction.
Quantitative Data Summary
The following tables summarize quantitative data obtained from FRET-based studies on SLN-SERCA interactions.
| Interaction | Mean FRET Efficiency (E) | Reference |
| SERCA-SLN | 0.273 ± 0.008 | [1] |
| SERCA-SLN (I17A mutant) | 0.177 ± 0.008 | [1] |
| SLN-SLN Self-Association | 0.344 ± 0.008 | [1] |
| Interaction | Dissociation Constant (Kd) | Reference |
| SERCA-SLN | Determined graphically | [9] |
| SERCA-SLN (I17A mutant) | Determined graphically | [9] |
| SLN-SLN Self-Association | Determined graphically | [9] |
Experimental Protocols
A detailed workflow for a typical FRET experiment to study SLN-SERCA interaction is presented below.
Experimental workflow for FRET analysis.
Materials and Reagents
-
Cell Line: Sf21 insect cells are a suitable expression system.[1][2]
-
Expression Vectors: Baculovirus expression vectors for generating fusion proteins.
-
Fluorescent Proteins: Plasmids encoding CFP (donor) and YFP (acceptor) for fusion to SERCA and SLN, respectively.
-
Cell Culture Media and Reagents: Appropriate insect cell culture medium, fetal bovine serum, and antibiotics.
-
Transfection Reagent: A suitable reagent for insect cell transfection.
-
Microscopy: A confocal laser scanning microscope equipped with lasers for exciting CFP (e.g., 405 nm or 440 nm) and YFP (e.g., 514 nm), and appropriate emission filters.
Detailed Methodologies
4.2.1. Plasmid Construction and Baculovirus Production
-
Clone the cDNAs for human SERCA1a and SLN into baculovirus transfer vectors.
-
Genetically fuse the coding sequence of CFP to the N-terminus of SERCA1a.
-
Genetically fuse the coding sequence of YFP to the N-terminus of SLN.
-
Generate recombinant baculoviruses for SERCA-CFP and SLN-YFP expression in Sf21 cells according to standard protocols.
4.2.2. Cell Culture and Transfection
-
Culture Sf21 cells in a suitable insect cell medium supplemented with fetal bovine serum and antibiotics at 27°C.
-
Co-infect Sf21 cells with the recombinant baculoviruses encoding SERCA-CFP and SLN-YFP. The ratio of viruses may need to be optimized to achieve appropriate expression levels for FRET.
-
Incubate the infected cells for 48-72 hours to allow for protein expression.
4.2.3. Sample Preparation for Microscopy
-
Plate the co-transfected Sf21 cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Allow the cells to adhere for a few hours before imaging.
-
Replace the culture medium with a clear imaging buffer immediately before microscopy.
4.2.4. FRET Microscopy using Acceptor Photobleaching
Acceptor photobleaching is a reliable method for quantifying FRET efficiency.[3]
-
Microscope Setup:
-
Use a confocal laser scanning microscope.
-
Set the excitation wavelength for the donor (CFP) (e.g., 440 nm) and the acceptor (YFP) (e.g., 514 nm).
-
Set the emission detection windows for CFP (e.g., 460-500 nm) and YFP (e.g., 520-560 nm).
-
-
Image Acquisition:
-
Identify a cell co-expressing both SERCA-CFP and SLN-YFP.
-
Acquire a "pre-bleach" image of both the donor and acceptor fluorescence by exciting at their respective wavelengths.
-
Select a region of interest (ROI) within the cell for photobleaching.
-
Photobleach the acceptor (YFP) in the ROI by repeatedly scanning with a high-intensity laser at the acceptor's excitation wavelength (e.g., 514 nm) until its fluorescence is significantly reduced.
-
Acquire a "post-bleach" image of the donor (CFP) fluorescence using the donor excitation wavelength.
-
-
FRET Efficiency Calculation:
-
Measure the average fluorescence intensity of the donor (CFP) in the photobleached ROI before (IDA_pre) and after (IDA_post) acceptor photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (IDA_pre / IDA_post)
-
SLN Regulation of SERCA Signaling Pathway
The interaction of SLN with SERCA inhibits the pump's activity, leading to changes in intracellular calcium dynamics and contributing to thermogenesis.
References
- 1. Oligomeric Interactions of this compound and the Ca-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomeric interactions of this compound and the Ca-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the FRET Signatures of Interacting Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Dynamics Simulations of Sarcolipin in a Lipid Bilayer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular dynamics (MD) simulations of sarcolipin (SLN), a crucial regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), embedded in a lipid bilayer. Understanding the dynamics and interactions of SLN at an atomic level is pivotal for elucidating its regulatory mechanism and for the development of novel therapeutics targeting muscle contractility and thermogenesis.
Introduction to this compound and its Simulation
This compound is a 31-amino acid integral membrane protein that plays a key role in regulating the activity of SERCA, an essential pump for calcium homeostasis in muscle cells.[1][2][3] MD simulations offer a powerful computational microscope to probe the conformational dynamics of SLN, its interaction with the lipid environment, and its regulatory effects on SERCA. These simulations can reveal insights into how SLN influences the Ca2+ affinity of the pump and potentially uncouples ATP hydrolysis from ion transport.[4][5]
Key Research Applications
-
Elucidating Regulatory Mechanisms: MD simulations can help understand how SLN binding affects the conformational states of SERCA, providing insights into the allosteric regulation of the calcium pump.[3][6][7]
-
Investigating Lipid-Protein Interactions: These simulations can characterize the specific interactions between SLN and different lipid species, revealing the influence of the membrane environment on SLN structure and function.
-
Drug Discovery and Design: By simulating the binding of small molecules to SLN or the SLN-SERCA complex, researchers can screen for potential modulators of SERCA activity for therapeutic purposes.
-
Understanding Disease Mechanisms: Given that altered SLN expression is associated with muscle diseases like Duchenne muscular dystrophy, simulations can help understand the pathological consequences at a molecular level.[8]
Data Presentation: Simulation Parameters
The following tables summarize typical quantitative data from MD simulation studies of membrane proteins like this compound. These values can serve as a reference for setting up new simulations.
Table 1: Typical System Composition for SLN in a Lipid Bilayer Simulation
| Component | Example Value | Description |
| Protein | This compound (31 residues) | The protein of interest. Can be simulated alone or in complex with SERCA. |
| Lipid Bilayer | 128-256 lipids | Commonly used lipids include POPC, DOPC, DOPE, or mixtures mimicking a biological membrane.[1][2][9] |
| Water Model | TIP3P | A standard water model for solvation. |
| Ions | 0.15 M NaCl or KCl | To neutralize the system and mimic physiological ionic strength.[9] |
| System Dimensions (Å) | ~80 x 80 x 100 | Approximate dimensions of the simulation box after hydration. |
| Total Atoms | ~50,000 - 100,000 | The total number of atoms in the simulation system. |
Table 2: Common Simulation Parameters and Protocols
| Parameter | Typical Value/Method | Rationale |
| Force Field | CHARMM36m, AMBER, GROMOS | Well-established force fields for protein and lipid simulations.[10][11] |
| Integration Timestep | 2 fs | A standard timestep for biomolecular simulations with constrained hydrogen bonds. |
| Temperature Control | 310 K (Nosé-Hoover or V-rescale) | Maintained at a physiological temperature. |
| Pressure Control | 1 bar (Parrinello-Rahman) | Semi-isotropic pressure coupling is used for membrane systems. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions. |
| Cutoff for non-bonded interactions | 1.0 - 1.2 nm | A standard cutoff distance for van der Waals and short-range electrostatic interactions. |
| Equilibration Time | 10 - 100 ns | To allow the system to relax to a stable state before production runs. |
| Production Simulation Time | 100 ns - 1 µs | The length of the simulation for data collection, depending on the process of interest. |
Experimental Protocols
This section outlines a detailed methodology for performing an all-atom MD simulation of this compound embedded in a POPC lipid bilayer using GROMACS, a widely used simulation package.
1. System Preparation
-
Obtain Protein Structure: Start with a known structure of this compound, for example, from the Protein Data Bank (PDB) or a homology model. NMR studies have shown that SLN adopts a largely α-helical conformation.[1][2]
-
Prepare the Protein: Clean the PDB file by removing any unwanted molecules (e.g., crystallographic waters, ligands). Check for and correct any missing atoms or residues.
-
Choose Force Field: Select an appropriate force field for the simulation. CHARMM36m is a popular choice for protein-lipid systems.[11]
-
Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein.
2. Membrane Embedding and Solvation
-
Build the Lipid Bilayer: Use a tool like CHARMM-GUI's Membrane Builder or GROMACS' gmx membed to insert the SLN structure into a pre-equilibrated POPC bilayer.[3] Ensure the transmembrane helix is correctly oriented perpendicular to the membrane plane.[1][2]
-
Solvation: Solvate the system with water using the gmx solvate tool. Ensure a sufficient water layer on both sides of the membrane (typically at least 15 Å).
-
Add Ions: Add ions to neutralize the system and to reach a physiological concentration (e.g., 0.15 M NaCl) using the gmx genion tool.
3. Energy Minimization and Equilibration
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system.
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the temperature to stabilize. Use position restraints on the protein and lipid heavy atoms.
-
NPT Equilibration: Follow with a longer equilibration (e.g., 10-100 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to allow the pressure and density of the system to stabilize. Gradually release the position restraints on the protein and lipids.
4. Production MD Simulation
-
Production Run: Once the system is well-equilibrated, perform the production MD simulation for the desired length of time (e.g., 500 ns to 1 µs) without any restraints. Save the trajectory and energy data at regular intervals.
5. Trajectory Analysis
-
Quality Control: Check for the stability of temperature, pressure, and potential energy throughout the simulation.
-
Structural Analysis:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein structure.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[12]
-
Secondary Structure Analysis: To monitor the stability of the α-helical conformation of SLN.
-
-
Protein-Lipid Interactions:
-
Radial Distribution Functions: To characterize the distribution of lipid headgroups and tails around the protein.
-
Contact Analysis: To identify specific lipid molecules that interact with the protein for extended periods.
-
-
Membrane Properties:
-
Area per Lipid: To assess the effect of the protein on membrane packing.
-
Membrane Thickness: To determine how the protein influences the local membrane structure.
-
Mandatory Visualization
The following diagrams illustrate the workflow and key interactions in the molecular dynamics simulation of this compound.
Caption: Workflow for MD simulation of this compound in a lipid bilayer.
Caption: Key interactions of this compound in a lipid bilayer environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and orientation of this compound in lipid environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Mechanism of Inhibition of SERCA1a by this compound Using Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for this compound's regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and phospholamban inhibit the calcium pump by populating a similar metal ion-free intermediate state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Mechanism of Inhibition of SERCA1a by this compound Using Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing this compound expression mitigates Duchenne muscular dystrophy and associated cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study [mdpi.com]
- 10. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 12. hpc-forge.cineca.it [hpc-forge.cineca.it]
Application Note: A Robust Western Blot Protocol for the Detection of Low Molecular Weight Sarcolipin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcolipin (SLN) is a 31-amino acid, low molecular weight (~3.6 kDa) protein that is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in cardiac and skeletal muscle.[1][2] Its small size presents significant challenges for standard Western blotting protocols, often leading to issues such as poor resolution during electrophoresis, inefficient membrane retention, and signal loss. This application note provides a detailed, optimized protocol specifically designed for the robust and reliable detection of this compound. The methodology emphasizes the use of high-percentage Tris-Tricine gels for superior resolution of small proteins, optimized transfer conditions with small-pore PVDF membranes to prevent "over transfer," and the use of total protein staining for accurate normalization.[3][4]
Key Principles for Low Molecular Weight Protein Detection
Successful detection of low molecular weight proteins like this compound hinges on optimizing several critical stages of the Western blot process. Standard protocols must be modified to ensure adequate resolution, efficient transfer and retention, and sensitive detection.
Caption: Key optimization principles for detecting low MW this compound.
Experimental Protocols
Sample Preparation
-
Tissue Homogenization: Homogenize frozen muscle tissue (e.g., atria, quadriceps) in 8 volumes of ice-cold homogenization buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, supplemented with protease and phosphatase inhibitors).[2] For low-abundance samples, consider enriching for the sarcoplasmic reticulum (SR) microsomal fraction.[2]
-
Protein Quantification: Determine the total protein concentration using a Bradford assay.[2]
-
Lysate Preparation: Mix the protein lysate with 4x Tris-Tricine SDS sample buffer. Do not boil the sample, as this can cause aggregation of membrane proteins; instead, incubate at 37°C for 30 minutes.
-
Loading: Load 50-100 µg of total protein per lane for low-expression targets like this compound.[5][6]
Tris-Tricine SDS-PAGE
To achieve optimal separation of this compound, a high-percentage Tris-Tricine gel system is recommended over standard Tris-Glycine systems.[4]
Table 1: Recommended Gel Composition for Low MW Protein Separation
| Gel Component | Stacking Gel (5%) | Resolving Gel (16%) |
|---|---|---|
| 40% Acrylamide/Bis-Acrylamide | 1.25 mL | 4.0 mL |
| Tris-HCl/SDS Buffer | 2.5 mL (pH 6.8) | 3.3 mL (pH 8.8) |
| Glycerol | - | 0.8 g |
| Deionized Water | 6.25 mL | 2.7 mL |
| 10% APS | 50 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
| Total Volume | 10 mL | 10 mL |
Electrophoresis Conditions:
-
Assemble the gel cassette and pour the resolving gel. Overlay with water-saturated butanol and allow it to polymerize for 30-45 minutes.
-
Pour off the overlay and rinse with deionized water. Pour the stacking gel and insert the comb.
-
Place the gel into the electrophoresis tank and fill with Tris-Tricine Cathode (Anode) Buffer.
-
Run the gel at a constant voltage of 80V until the dye front passes the stacking gel, then increase to 100V until the dye front is ~1 cm from the bottom of the gel.[5] Using a lower voltage prevents band distortion.[5]
Protein Transfer (Electroblotting)
Efficient transfer and membrane retention are critical for detecting small proteins.
-
Membrane Selection and Preparation: Use a 0.2 µm pore size polyvinylidene difluoride (PVDF) membrane to prevent small proteins from passing through.[3][5] Activate the PVDF membrane by soaking it in 100% methanol (B129727) for 2 minutes, followed by a 5-minute equilibration in Transfer Buffer.
-
Gel Equilibration: (Optional but recommended) Soak the gel in an SDS-free buffer for 5-10 minutes prior to transfer to help remove excess SDS, which can inhibit the binding of small proteins to the membrane.[3]
-
Assemble Transfer Stack: Assemble the gel-membrane sandwich, ensuring no air bubbles are trapped.
-
Transfer Conditions: Perform a wet transfer using the conditions outlined below. A shorter transfer time at a lower voltage or constant current is recommended to prevent over-transfer.[3] To verify transfer efficiency, a second membrane can be placed behind the first to capture any protein that may have passed through.[7]
Table 2: Optimized Protein Transfer Conditions for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Transfer Type | Wet Transfer | Provides consistent results. |
| Membrane | 0.2 µm PVDF | Prevents blow-through of low MW proteins.[3][5] |
| Transfer Buffer | 25 mM Tris, 190 mM Glycine, 20% Methanol | Standard Towbin buffer. Methanol aids in removing SDS and improving protein binding. |
| Voltage/Current | 200 mA (constant) | Lower current minimizes the risk of over-transfer. |
| Duration | 30-45 minutes | Shorter duration is crucial for retaining small proteins. |
| Temperature | 4°C (on ice) | Minimizes protein degradation and buffer heating. |
Immunodetection
-
Total Protein Staining (Optional but Recommended): After transfer, briefly rinse the membrane in TBST. Stain with a reversible total protein stain like Ponceau S or a fluorescent total protein stain to verify transfer efficiency across all molecular weights.[8] This step is crucial for accurate normalization, as housekeeping proteins are often unreliable.[8][9]
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sarcolipin antibody overnight at 4°C with gentle agitation.
Table 3: Antibody Dilutions and Incubation Conditions
| Antibody | Host/Type | Recommended Dilution | Incubation |
|---|---|---|---|
| Anti-Sarcolipin | Rabbit Polyclonal | 1:500 - 1:3000 | Overnight at 4°C |
| Anti-Rabbit IgG-HRP | Goat | 1:5000 - 1:10000 | 1 hour at Room Temp. |
Note: Optimal antibody dilutions should be determined empirically by the researcher. Published dilutions for anti-sarcolipin antibodies range from 1:500 to 1:3000.[1][2][10]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 4).
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Chemiluminescent detection is recommended as it does not permanently stain the membrane, allowing for stripping and reprobing.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the detection of this compound.
Caption: Step-by-step Western blot workflow for this compound detection.
References
- 1. Anti-Sarcolipin Antibody | ABT13 [merckmillipore.com]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot for Low Molecular Weight Protein - FineTest Antibody [fn-test.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. agrisera.com [agrisera.com]
- 8. licorbio.com [licorbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. abcam.com [abcam.com]
Designing Adeno-Associated Virus (AAV) Vectors for In Vivo Sarcolipin Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design and application of Adeno-Associated Virus (AAV) vectors for the in vivo knockdown of sarcolipin (SLN). This compound is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and its modulation is a promising therapeutic strategy for various myopathies, including Duchenne muscular dystrophy (DMD).[1] These application notes detail the critical components of AAV vector design, including serotype selection for muscle tropism, choice of muscle-specific promoters, and strategies for designing effective short hairpin RNA (shRNA) for SLN silencing. Furthermore, detailed protocols for AAV vector production, in vivo administration, and subsequent analysis of knockdown efficiency and functional outcomes are provided.
Introduction to AAV-Mediated this compound Knockdown
Adeno-associated viruses (AAVs) are non-pathogenic parvoviruses that have emerged as a leading platform for in vivo gene delivery due to their safety profile and ability to efficiently transduce a wide range of cell types, including post-mitotic muscle fibers.[2] AAV-mediated delivery of short hairpin RNA (shRNA) can achieve stable and long-term knockdown of target genes.[3] this compound (SLN) is an inhibitor of the SERCA pump, and its expression is elevated in dystrophic muscle, contributing to impaired Ca2+ handling and muscle pathology.[1] Reducing SLN expression has been shown to mitigate muscle pathology and improve muscle function in mouse models of DMD, highlighting the therapeutic potential of this approach.[1][4]
AAV Vector Design for this compound Knockdown
The efficacy of in vivo gene knockdown using AAV vectors is dependent on the strategic selection of the capsid serotype, the promoter driving shRNA expression, and the design of the shRNA sequence itself.
Serotype Selection for Muscle Tropism
Different AAV serotypes exhibit distinct tissue tropisms. For targeting skeletal and cardiac muscle, several serotypes have demonstrated high transduction efficiency.
-
AAV1, AAV6, AAV8, and AAV9 are the most commonly used serotypes for muscle-directed gene therapy due to their high affinity for muscle tissue.[5][6]
-
AAV9 is particularly efficient at transducing skeletal and cardiac muscle following systemic administration, as it can cross the vascular barrier.[6][7] Studies have shown AAV9 to be the most efficient serotype for local injection in murine skeletal muscle.[7][8]
-
MyoAAV is an engineered capsid variant that has shown enhanced muscle transduction efficiency compared to naturally occurring serotypes.[9][10]
Table 1: Comparison of AAV Serotypes for Muscle Transduction
| Serotype | Primary Muscle Tropism | Key Advantages | Considerations |
| AAV1 | Skeletal and Cardiac Muscle | High transduction efficiency in muscle.[6] | Can be less specific than other serotypes. |
| AAV6 | Skeletal and Cardiac Muscle | Efficient transduction of muscle tissue.[11] | May show different myofiber preferences compared to AAV9.[11] |
| AAV8 | Skeletal and Cardiac Muscle, Liver | Strong transduction of hepatocytes and muscle cells.[6] | Potential for off-target effects in the liver. |
| AAV9 | Skeletal and Cardiac Muscle | Highly efficient systemic delivery to muscle, crosses vascular endothelium.[6][7] | Broad tropism may lead to off-target transduction. |
| MyoAAV | Skeletal Muscle | Engineered for enhanced muscle specificity and transduction.[9][10] | Newer technology, may require further validation. |
Muscle-Specific Promoters
To restrict shRNA expression to muscle tissue and avoid off-target effects, the use of a muscle-specific promoter is crucial. The limited packaging capacity of AAV vectors (approximately 4.7 kb) necessitates the use of compact and potent promoters.[5]
-
Muscle Creatine Kinase (MCK) promoter: A well-characterized promoter that drives strong and specific expression in skeletal muscle.[12][13] Miniature versions like dMCK and tMCK have been developed for use in AAV vectors.[13][14]
-
MHCK7 promoter: A chimeric promoter that combines elements of the MCK and cardiac troponin promoters to drive expression in both skeletal and cardiac muscle.[9]
-
Desmin (DES) promoter: Provides strong and specific expression in all muscle types (skeletal, cardiac, and smooth).[12]
Table 2: Muscle-Specific Promoters for AAV Vectors
| Promoter | Size (approx.) | Expression Profile | Reference |
| dMCK | 509 bp | Skeletal muscle (fast-twitch fibers) | [13][14] |
| tMCK | 720 bp | Stronger than dMCK in skeletal muscle | [13][14] |
| MHCK7 | ~450 bp | Skeletal and cardiac muscle | [9] |
| Desmin | Variable | Skeletal, cardiac, and smooth muscle | [12] |
shRNA Design for this compound Knockdown
The design of the shRNA sequence is critical for achieving efficient and specific knockdown of the target gene.
-
Target Selection: Identify a 19-29 nucleotide target sequence within the this compound mRNA. Avoid regions with known single nucleotide polymorphisms (SNPs).
-
Promoter: A polymerase III promoter, such as U6 or H1, is typically used to drive the expression of the shRNA.[16]
Diagram 1: AAV Vector for this compound Knockdown
Caption: Schematic of the AAV vector construct for this compound knockdown.
Experimental Protocols
AAV Vector Production and Purification
This protocol describes the triple plasmid transfection method for producing recombinant AAV vectors.[17]
Materials:
-
HEK293T cells
-
AAV vector plasmid (containing the shSLN expression cassette flanked by AAV2 ITRs)
-
AAV helper plasmid (encoding Rep and Cap genes for the desired serotype, e.g., AAV9)
-
Adenoviral helper plasmid (e.g., pHelper)
-
Transfection reagent (e.g., PEI)
-
DMEM with 10% FBS
-
PBS
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 8.5)
-
Benzonase
-
Iodixanol (B1672021) or CsCl for gradient ultracentrifugation
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~80% confluency in 15 cm dishes.[18]
-
Transfection: Co-transfect the AAV vector plasmid, AAV helper plasmid, and adenoviral helper plasmid into the HEK293T cells using a suitable transfection reagent.
-
Harvesting: After 72 hours, harvest the cells and the supernatant.
-
Lysis: Lyse the cell pellet by three freeze-thaw cycles.
-
Nuclease Treatment: Treat the lysate with Benzonase to digest cellular DNA and RNA.
-
Purification: Purify the AAV particles from the lysate using iodixanol or CsCl gradient ultracentrifugation.[19][20]
-
Concentration and Buffer Exchange: Concentrate the purified AAV and exchange the buffer to a formulation suitable for in vivo injection (e.g., PBS with 5% glycerol).
-
Titer Determination: Determine the viral genome titer by quantitative PCR (qPCR) using primers targeting the ITRs.[19]
In Vivo AAV Delivery
Materials:
-
Purified AAV vector
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes
Procedure (Intramuscular Injection):
-
Anesthetize the mouse using isoflurane.
-
Inject a defined viral dose (e.g., 1 x 10^11 vg/muscle) directly into the target muscle (e.g., tibialis anterior, gastrocnemius).
Procedure (Systemic Injection - Intravenous):
-
Anesthetize the mouse.
-
Inject the AAV vector (e.g., 1 x 10^12 vg/mouse) into the tail vein or retro-orbital sinus.
Quantification of this compound Knockdown (qPCR)
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, RPLP0)[21]
Procedure:
-
Tissue Harvest: At a predetermined time point post-injection (e.g., 4 weeks), harvest the target muscle tissue.
-
RNA Extraction: Extract total RNA from the muscle tissue using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers for this compound and a housekeeping gene to determine the relative mRNA expression levels.[22]
Quantification of this compound Knockdown (Western Blot)
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-sarcolipin, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the muscle tissue in RIPA buffer to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[23]
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies against this compound and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[23] Quantify band intensity using densitometry software.
Muscle Function Assays
In Situ Muscle Force Measurement: This protocol is adapted for measuring the contractile properties of the tibialis anterior (TA) muscle.[25][26]
Materials:
-
Anesthetized mouse
-
Force transducer
-
Nerve stimulator
-
Suture
Procedure:
-
Expose the distal tendon of the TA muscle and the sciatic nerve.
-
Attach the tendon to a force transducer.
-
Stimulate the sciatic nerve with increasing frequencies to induce muscle contractions.
-
Record twitch force, tetanic force, and force-frequency relationship.[25]
Grip Strength Test: A non-invasive method to assess overall limb muscle strength.[25]
Materials:
-
Grip strength meter
Procedure:
-
Allow the mouse to grasp the bar of the grip strength meter.
-
Gently pull the mouse away from the bar until it releases its grip.
-
Record the peak force generated.
Data Presentation
Table 3: Quantitative Data on AAV-Mediated this compound Knockdown
| Parameter | Control Group | AAV-shSLN Group | Percent Knockdown | Reference |
| This compound mRNA (relative to control) | 1.0 | 0.22 | 78% | [4] |
| This compound Protein (relative to control) | 1.0 | 0.35 | 65% | [1] |
| Specific Force (mN/mm2) | (Example Value) | (Example Value) | (Calculated Improvement) | |
| Grip Strength (grams) | (Example Value) | (Example Value) | (Calculated Improvement) |
Visualizations
Diagram 2: Experimental Workflow
References
- 1. Reducing this compound expression mitigates Duchenne muscular dystrophy and associated cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of adeno-associated viral vectors for gene delivery to muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adeno-associated Virus (AAV) shRNA Knockdown Vector| VectorBuilder [en.vectorbuilder.com]
- 4. Reducing this compound expression mitigates Duchenne muscular dystrophy and associated cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscle-Specific Promoters for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transduction Efficiency of Adeno-Associated Virus Serotypes After Local Injection in Mouse and Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transduction Efficiency of Adeno-Associated Virus Serotypes After Local Injection in Mouse and Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. scispace.com [scispace.com]
- 12. aavnergene.com [aavnergene.com]
- 13. Construction and analysis of compact muscle-specific promoters for AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellecta.com [cellecta.com]
- 16. In Vivo Gene Knockdown in Rat Dorsal Root Ganglia Mediated by Self-Complementary Adeno-Associated Virus Serotype 5 Following Intrathecal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AAV production and purification [protocols.io]
- 19. genemedi.net [genemedi.net]
- 20. A simplified purification protocol for recombinant adeno-associated virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 23. ccr.cancer.gov [ccr.cancer.gov]
- 24. nacalai.com [nacalai.com]
- 25. Monitoring Murine Skeletal Muscle Function for Muscle Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Isolating Primary Muscle Cells for Sarcolipin Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to isolating, culturing, and performing functional analyses on primary muscle cells to investigate the role of sarcolipin (SLN). This compound, a small proteolipid, is a critical regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, playing a significant role in muscle metabolism, thermogenesis, and calcium signaling.[1][2] Understanding its function is paramount for developing therapeutic strategies for metabolic diseases and muscular dystrophies.
Data Presentation
The following tables summarize key quantitative data related to the isolation of primary muscle cells and the functional impact of this compound.
Table 1: Primary Myoblast Isolation and Culture Characteristics
| Parameter | Typical Value | Source |
| Myoblast Yield | ~2.8 x 10^6 ± 8.87 x 10^5 cells/gram of tissue | [3] |
| Myoblast Purity (Post-sorting) | >95% | [3][4] |
| Time to Myotube Differentiation | 4-6 days | [5] |
Table 2: Functional Parameters of this compound Activity
| Parameter | Condition | Value/Effect | Source |
| SERCA Apparent Ca2+ Affinity (pKCa) | Wild-type SLN | Reduced by ~0.2 units | [6] |
| SERCA ATP Hydrolysis Rate (Vmax) | Wild-type SLN | Increased by 30% | [6] |
| Spontaneous Ca2+ Transients (Time Integral) | Normal Myotubes | 67 ± 13 nM·s | [1] |
| Spontaneous Ca2+ Transients (Time Integral) | Duchenne Muscular Dystrophy (DMD) Myotubes | 97 ± 8 nM·s | [1] |
| L-type Ca2+ Current Density | Normal Myotubes | 3.9 ± 0.7 pA/pF | [1] |
| L-type Ca2+ Current Density | DMD Myotubes | 2.0 ± 0.5 pA/pF | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation and Culture of Primary Mouse Myoblasts
This protocol is adapted from established methods for isolating muscle stem cells (satellite cells) and promoting their differentiation into myotubes.[5][7][8]
Materials:
-
Animals: 4-8 week old mice
-
Dissection Medium: PBS with 40 µg/mL gentamicin
-
Plating Medium: High-glucose DMEM, 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Myoblast Growth Medium: High-glucose DMEM, 20% FBS, 10% Horse Serum, 1% Chick Embryo Extract, 1% Penicillin-Streptomycin, 2.5 ng/mL basic Fibroblast Growth Factor (bFGF)
-
Differentiation Medium: High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
-
Enzymes: Trypsin-EDTA (0.25%)
-
Coating Solution: 1:1 mixture of 0.1% Collagen Type I and Matrigel
Procedure:
-
Tissue Harvest:
-
Euthanize a 4-8 week old mouse according to institutional guidelines.
-
Dissect desired skeletal muscles (e.g., tibialis anterior, gastrocnemius) in a sterile environment.
-
Rinse the dissected muscle in sterile PBS containing 40 µg/mL gentamicin.[5]
-
-
Muscle Explant Culture:
-
In a sterile petri dish, finely mince the muscle tissue into 1-3 mm³ fragments using sterile scalpels.
-
Coat a 6-cm culture dish with the collagen/matrigel solution.
-
Transfer the muscle fragments onto the coated dish.
-
Gently add a small volume of Plating Medium, ensuring the tissue pieces are moist but not floating.[5]
-
Incubate at 37°C in a 5% CO2 incubator for 48 hours in a humidified chamber.[5]
-
-
Myoblast Migration and Proliferation:
-
After 48 hours, myoblasts will begin to migrate out from the explants.
-
Carefully aspirate the plating medium and replace it with Myoblast Growth Medium.
-
Continue to culture, changing the medium every 2-3 days. Myoblasts appear as small, round, bright cells.
-
-
Myoblast Expansion:
-
When the cells reach 70-80% confluency, passage them.
-
Wash the cells with PBS and incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.[5]
-
Neutralize the trypsin with Myoblast Growth Medium and centrifuge the cells at 200 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh Myoblast Growth Medium and plate onto new coated dishes.
-
-
Myotube Differentiation:
Protocol 2: SERCA Activity Assay
This protocol measures the rate of ATP hydrolysis by SERCA in muscle homogenates, which is an indicator of its activity.
Materials:
-
Homogenization Buffer: 250 mM sucrose, 5 mM HEPES, 0.2 mM PMSF, 0.2% NaN3, pH 7.5
-
Reaction Buffer: 20 mM HEPES, 100 mM KCl, 15 mM MgCl2, 1 mM EGTA, 10 mM NaN3, 5 mM ATP, 10 mM phosphoenolpyruvate, 18 U/mL pyruvate (B1213749) kinase, 18 U/mL lactate (B86563) dehydrogenase
-
NADH Solution: 15 mg/mL in reaction buffer
-
Calcium Ionophore (A23187): 1 mg/mL in DMSO
-
Thapsigargin (B1683126) (SERCA inhibitor): 1 mM in DMSO
Procedure:
-
Sample Preparation:
-
Homogenize 10-20 mg of muscle tissue or cultured myotubes in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, prepare a master mix for each sample containing the reaction buffer, pyruvate kinase, lactate dehydrogenase, and A23187.
-
Add 120 µg of protein homogenate to the master mix.
-
To determine SERCA-specific activity, prepare parallel samples containing the SERCA inhibitor thapsigargin.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis by subtracting the rate obtained in the presence of thapsigargin from the total rate.
-
Express SERCA activity as nmol ATP/mg protein/min.
-
Protocol 3: Intracellular Calcium Imaging
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations in cultured myotubes.[12][13]
Materials:
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO
-
Pluronic F-127: 20% solution in DMSO
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 1% BSA
-
Imaging Buffer: HBSS
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution by diluting the stock solution to a final concentration of 2-5 µM in Loading Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Wash cultured myotubes grown on coverslips twice with Imaging Buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with Imaging Buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record baseline fluorescence ratios before stimulating the cells.
-
To evoke calcium transients, cells can be stimulated electrically or with agonists such as caffeine.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[12]
-
Protocol 4: Metabolic Flux Analysis
This protocol provides a general workflow for using stable isotope tracers, such as [U-13C]-glucose, to measure metabolic fluxes in cultured myotubes.[2][14][15]
Materials:
-
Labeled Substrate: e.g., [U-13C]-glucose
-
Culture Medium: Glucose- and pyruvate-free DMEM
-
Dialyzed FBS
-
Metabolite Extraction Solution: 80% methanol, pre-chilled to -80°C
Procedure:
-
Cell Culture Preparation:
-
Plate primary myoblasts and differentiate them into myotubes as described in Protocol 1.
-
On the day of the experiment, replace the standard culture medium with a custom medium containing the desired concentration of the stable isotope-labeled substrate (e.g., 10 mM [U-13C]-glucose) and dialyzed FBS.
-
-
Isotope Labeling:
-
Incubate the cells in the labeled medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the isotope into various metabolic pathways.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the mass isotopologue distribution for key metabolites of interest (e.g., lactate, citrate, malate).
-
-
Data Analysis:
-
Calculate the fractional enrichment of the labeled isotope in each metabolite at each time point.
-
Use metabolic flux analysis software to fit the labeling data to a metabolic network model and quantify the fluxes through various pathways.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental processes and signaling cascades involved in this compound functional studies.
Caption: Experimental workflow for isolating primary muscle cells and performing functional studies.
Caption: this compound signaling pathway leading to mitochondrial biogenesis.
References
- 1. Calcium currents and transients in co-cultured contracting normal and Duchenne muscular dystrophy human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Quantitative Immunocytochemical Characterization of Primary Myogenic Cells and Fibroblasts from Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, culture, and use of primary murine myoblasts in small-molecule screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of calcium transients and slow calcium current in myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
Quantitative PCR analysis of human and mouse sarcolipin expression: A detailed guide for researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcolipin (SLN) is a small proteolipid that plays a crucial role in the regulation of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a key protein involved in muscle excitation-contraction coupling and thermogenesis. The precise quantification of this compound gene expression is essential for understanding its physiological and pathological roles in different muscle tissues and in response to various stimuli. This document provides a detailed guide for the quantitative analysis of human (SLN) and mouse (Sln) this compound mRNA levels using SYBR Green-based quantitative polymerase chain reaction (qPCR).
Data Presentation
Table 1: Validated qPCR Primer Sequences for Human and Mouse this compound
| Species | Gene Symbol | Primer Pair | Sequence (5' to 3') | Amplicon Size (bp) | Reference/Source |
| Human | SLN | Forward | TCTTCCTCTCCGTCCTCTTC | 101 | PrimerBank ID: 6588a1 |
| Reverse | CAGCACGATGTAGTTGTAGGC | ||||
| Mouse | Sln | Forward | TCAGGAAGTGAAGACAAGCC | Not specified | [1] |
| Reverse | GGAGCCACATAAGGAGAACG | [1] |
Signaling Pathway
This compound influences mitochondrial biogenesis and oxidative metabolism through a calcium-dependent signaling pathway. By modulating SERCA activity, this compound alters cytosolic Ca2+ transients, leading to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, promotes the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
Caption: this compound signaling pathway leading to mitochondrial biogenesis.
Experimental Protocols
This section provides a comprehensive protocol for the quantification of human and mouse this compound mRNA expression using SYBR Green-based qPCR.
1. Experimental Workflow
The overall workflow for this compound gene expression analysis by qPCR involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for qPCR analysis of this compound expression.
2. Materials and Reagents
-
Tissue Samples: Human or mouse skeletal or cardiac muscle tissue.
-
RNA Extraction Kit: (e.g., TRIzol reagent, RNeasy Mini Kit).
-
DNase I: RNase-free.
-
Reverse Transcription Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
SYBR Green qPCR Master Mix: (e.g., PowerUp™ SYBR™ Green Master Mix).
-
qPCR Primers: See Table 1 for validated sequences.
-
Nuclease-free Water.
-
qPCR-compatible plates and seals.
3. Detailed Protocol
3.1. RNA Extraction and Quality Control
-
Excise and weigh approximately 20-30 mg of frozen muscle tissue.
-
Homogenize the tissue in a suitable lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended for reliable qPCR results.
3.2. cDNA Synthesis (Reverse Transcription)
-
For each sample, prepare a reverse transcription reaction mix according to the manufacturer's instructions. Typically, this includes 1 µg of total RNA, random primers or oligo(dT)s, dNTPs, reverse transcriptase, and reaction buffer.
-
Incubate the reaction mixture in a thermal cycler using the recommended temperature profile.
-
After the reaction, dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR step.
3.3. qPCR Reaction Setup
-
Prepare a qPCR master mix for each primer set (human SLN, mouse Sln, and a reference gene like GAPDH or ACTB). The master mix should contain SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the appropriate wells.
-
Include the following controls in your experimental setup:
-
No-Template Control (NTC): Add nuclease-free water instead of cDNA to a well for each primer set to check for contamination.
-
No-Reverse Transcriptase Control (-RT): Use RNA that has not been reverse-transcribed as a template to check for genomic DNA contamination.
-
-
Seal the qPCR plate with an optically clear seal.
3.4. qPCR Cycling Conditions
Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions (these may need to be optimized for your specific instrument and master mix):
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | |
| Melt Curve Analysis | (Instrument-specific) | 1 |
4. Data Analysis
-
Quality Control of qPCR Data:
-
Amplification Curves: Check for sigmoidal amplification curves for all samples.
-
Melt Curve Analysis: A single peak in the melt curve analysis indicates the amplification of a specific product. Multiple peaks suggest the presence of primer-dimers or non-specific products.
-
NTC and -RT Controls: There should be no amplification in the NTC and -RT control wells, or a significantly higher Ct value (e.g., >35) compared to the samples.
-
-
Relative Quantification (ΔΔCt Method):
-
Determine the threshold cycle (Ct) value for both the gene of interest (this compound) and the reference gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct (this compound) - Ct (Reference Gene)
-
Select one sample group as the calibrator (e.g., the control group).
-
Calculate the ΔΔCt for each sample: ΔΔCt = ΔCt (Sample) - ΔCt (Calibrator)
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt)
-
5. Troubleshooting
-
No amplification: Check the integrity of RNA and cDNA, primer design, and qPCR setup.
-
Multiple peaks in melt curve: Optimize the annealing temperature or redesign primers to avoid primer-dimers and non-specific amplification.
-
High variability between replicates: Check pipetting accuracy and ensure a homogenous reaction mix.
By following this detailed protocol, researchers can obtain accurate and reproducible quantification of human and mouse this compound gene expression, providing valuable insights into its role in muscle physiology and disease.
References
Methods for Assessing Mitochondrial Biogenesis in Sarcolipin Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a small proteolipid that regulates the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump in skeletal muscle.[1][2] Emerging evidence highlights a critical role for SLN in promoting mitochondrial biogenesis and enhancing oxidative metabolism.[1][3][4][5] By uncoupling SERCA activity, SLN increases ATP hydrolysis, leading to a compensatory increase in mitochondrial activity to meet cellular energy demands.[2][6][7] This application note provides detailed protocols for assessing mitochondrial biogenesis in experimental models investigating the function of this compound, such as in SLN knockout (KO) or overexpression (OE) mice.
Key Signaling Pathway: SLN-CaMKII-PGC-1α Axis
This compound's influence on mitochondrial biogenesis is primarily mediated through the activation of a calcium-dependent signaling cascade. SLN-mediated uncoupling of the SERCA pump leads to altered cytosolic Ca2+ transients.[1][3] This increase in cytosolic Ca2+ activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn promotes the expression and activity of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[1][3] PGC-1α is a master regulator of mitochondrial biogenesis, driving the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins.[8][9][10]
Caption: this compound-induced signaling pathway for mitochondrial biogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound mouse models, illustrating the impact of SLN on mitochondrial biogenesis and oxidative metabolism.
Table 1: Mitochondrial Content and Gene Expression in SLN Mouse Models
| Parameter | Wild-Type (WT) | SLN Knockout (SLN-KO) | SLN Overexpression (SLN-OE) | Reference |
| Mitochondrial DNA Copy Number | ||||
| Tibialis Anterior (TA) Muscle | 1.00 (normalized) | ↓ (significant decrease) | ↑ 50% | [11] |
| Extensor Digitorum Longus (EDL) Muscle | 1.00 (normalized) | Not Reported | ↑ 55% | [11] |
| Gene Expression (mRNA levels) | ||||
| PGC-1α (Ppargc1a) | 1.00 (normalized) | Not Reported | ↑ (significant increase) | [11] |
| PPARδ (Ppard) | 1.00 (normalized) | Not Reported | ↑ (significant increase) | [11] |
| Mitochondrial ETC Genes | 1.00 (normalized) | Not Reported | ↑ (significant increase) | [11] |
| Fatty Acid Oxidation Enzymes | 1.00 (normalized) | Not Reported | ↑ (significant increase) | [11] |
Table 2: Mitochondrial Respiration in SLN Mouse Models
| Parameter | Wild-Type (WT) | SLN Knockout (SLN-KO) | SLN Overexpression (SLN-OE) | Reference |
| Oxygen Consumption Rate (OCR) | ||||
| Whole Body | Baseline | ↓ (significant decrease) | ↑ (significant increase) | [11] |
| Isolated Muscle | Baseline | Not Reported | ↑ (significant increase) | [11] |
| Primary Myotubes | Baseline | ↓ (significant decrease) | Rescue with SLN gene transfer | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess mitochondrial biogenesis in this compound models are provided below.
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA, serving as an index of mitochondrial content.
Caption: Workflow for mtDNA copy number quantification by qPCR.
Materials:
-
Muscle tissue (~20-30 mg)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease-free water
-
Primers for a mitochondrial gene (e.g., human ND1) and a nuclear gene (e.g., human BECN1).[12]
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate total genomic DNA from muscle tissue according to the manufacturer's protocol of the chosen DNA extraction kit.[13][14]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).[13]
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain the qPCR master mix, forward and reverse primers for either the mitochondrial or nuclear gene, and a standardized amount of template DNA (e.g., 2 ng).[12]
-
Real-Time PCR: Perform the qPCR using a standard thermal cycling protocol.[14] An example program includes an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.[14]
-
Data Analysis:
Protocol 2: Western Blotting for Mitochondrial Biogenesis Markers
This protocol is used to quantify the protein levels of key markers of mitochondrial biogenesis, such as PGC-1α, and components of the electron transport chain (OXPHOS proteins).
Materials:
-
Muscle tissue
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-PGC-1α, anti-UCP1, anti-OXPHOS cocktail)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize muscle tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C. Note that for PGC-1α, an optimized protocol may be required for accurate detection.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells or isolated mitochondria. The Seahorse XF Cell Mito Stress Test is a standard assay for this purpose.[15][16]
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Materials:
-
Primary myotubes or isolated mitochondria
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Seeding/Mitochondria Plating:
-
For cells: Seed primary myotubes in a Seahorse XF cell culture microplate and allow them to adhere.
-
For isolated mitochondria: Isolate mitochondria from muscle tissue and adhere them to the bottom of the microplate wells by centrifugation.[17]
-
-
Assay Preparation: The day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Seahorse XF Assay:
-
Load the prepared sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]
-
-
Data Analysis: The Seahorse software automatically calculates the key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[15] Normalize the OCR data to cell number or protein concentration.
Conclusion
The methods described in this application note provide a comprehensive toolkit for researchers investigating the role of this compound in mitochondrial biogenesis. By combining molecular, biochemical, and functional assays, a detailed understanding of how this compound modulates mitochondrial content and activity in skeletal muscle can be achieved. These protocols are essential for elucidating the mechanisms by which this compound influences muscle metabolism and for exploring its potential as a therapeutic target for metabolic diseases.
References
- 1. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. The Role of this compound in Muscle Non-shivering Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Markers of Human Skeletal Muscle Mitochondrial Biogenesis and Quality Control: Effects of Age and Aerobic Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on the determination of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 13. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MtDNA copy number [protocols.io]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of Sarcolipin and SERCA for Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a crucial membrane protein responsible for transporting Ca²⁺ ions from the cytosol into the lumen of the sarcoplasmic reticulum (SR) in muscle cells, thereby facilitating muscle relaxation.[1][2] Its activity is modulated by small regulatory proteins, including sarcolipin (SLN), a 31-amino acid transmembrane peptide.[3][4] SLN is known to inhibit SERCA's apparent Ca²⁺ affinity and, uniquely, can uncouple Ca²⁺ transport from ATP hydrolysis, leading to futile cycling and heat production—a process implicated in muscle-based thermogenesis.[1][5][6]
The in vitro reconstitution of purified SERCA and SLN into artificial lipid vesicles (proteoliposomes) provides a powerful, controlled system to dissect the molecular mechanisms of this regulation.[7][8] This application note provides detailed protocols for the purification of SERCA and SLN, their co-reconstitution into liposomes, and subsequent functional assays to quantify ATPase activity and calcium transport.
Part 1: Protein Expression and Purification
Protocol 1: Purification of SERCA from Rabbit Skeletal Muscle
This protocol is adapted from established methods for isolating high-purity, active SERCA.[9][10] The inclusion of trehalose (B1683222) in the final steps helps to stabilize the enzyme.[9][11]
Materials:
-
Rabbit fast-twitch skeletal muscle
-
Homogenization Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, 0.2 mM PMSF
-
Extraction Buffer: 0.6 M KCl, 20 mM HEPES, pH 7.4
-
Solubilization Buffer: 75 mM Tris-HCl, pH 7.2, 0.6 M KCl, 6 mM EDTA, 1 mM EGTA, 0.1% (w/v) deoxycholate
-
Trehalose Gradient Solutions: 20% and 40% (w/v) trehalose in 20 mM Tris-HCl, pH 7.2
-
Final Suspension Buffer: 20 mM Tris-HCl, pH 7.2, 0.3 M sucrose
Procedure:
-
Homogenization: Mince fresh or frozen rabbit skeletal muscle and homogenize in ice-cold Homogenization Buffer.
-
Microsome Isolation: Centrifuge the homogenate at low speed (e.g., 5,000 x g) to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes to pellet the sarcoplasmic reticulum vesicles (SRVs).
-
Washing: Resuspend the SRV pellet in Extraction Buffer to remove contractile proteins and centrifuge again at 100,000 x g.
-
Solubilization: Resuspend the washed SRVs in Solubilization Buffer and incubate on ice for 10-15 minutes to solubilize membrane proteins.[10]
-
Purification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes. The supernatant contains solubilized SERCA.
-
Trehalose Gradient Centrifugation: Gently layer the supernatant onto a discontinuous trehalose gradient (40% layer topped with a 20% layer). Centrifuge at 100,000 x g for 2 hours. The purified SERCA will form a pellet.[11]
-
Final Preparation: Carefully remove the supernatant and resuspend the purified SERCA pellet in the Final Suspension Buffer. Determine protein concentration (e.g., via BCA or Nanodrop assay)[12], aliquot, flash-freeze in liquid nitrogen, and store at -80°C. The purity should exceed 90%.[11]
Protocol 2: Recombinant Expression and Purification of this compound (SLN)
SLN is a small peptide and can be expressed in E. coli and purified. This is a generalized protocol based on common lab practices for small membrane proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with His-tagged or GST-tagged SLN
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 mM PMSF
-
Wash Buffer: Lysis Buffer with 20 mM imidazole (B134444) (for His-tag)
-
Elution Buffer: Lysis Buffer with 250 mM imidazole (for His-tag)
-
Dialysis Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% C12E8
Procedure:
-
Expression: Transform the expression vector into E. coli. Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate for 3-4 hours at 37°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer and lyse cells by sonication.
-
Affinity Chromatography: Centrifuge the lysate to pellet debris. Apply the supernatant to a Ni-NTA (for His-tag) or Glutathione (for GST-tag) affinity column.
-
Washing and Elution: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the tagged SLN using Elution Buffer.
-
Detergent Exchange and Storage: If necessary, perform a buffer exchange into a milder detergent suitable for reconstitution (e.g., C12E8 or octyl glucoside) via dialysis. Concentrate the purified protein, determine the concentration, aliquot, and store at -80°C.
Part 2: In Vitro Co-Reconstitution into Liposomes
This protocol describes the formation of proteoliposomes containing both SERCA and SLN using detergent-mediated reconstitution followed by detergent removal.[7][13]
Materials:
-
Phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform (B151607)
-
Reconstitution Buffer: 50 mM MOPS, pH 7.0, 100 mM KCl, 1 mM DTT
-
Detergent: n-Dodecyl β-D-maltoside (DDM) or Octyl glucoside (OG)
-
Bio-Beads™ SM-2 Adsorbent for detergent removal
-
Purified SERCA and SLN
Procedure:
-
Liposome (B1194612) Preparation: In a glass tube, dry the desired amount of phospholipids from chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour.[14]
-
Solubilization: Resuspend the lipid film in Reconstitution Buffer containing a solubilizing concentration of detergent (e.g., 1% w/v OG). Vortex until the solution is clear.[15]
-
Protein Addition: Add purified SERCA and SLN to the solubilized lipids at the desired molar ratio (e.g., 1:500 protein-to-lipid for SERCA; 1:1 or 1:5 SERCA-to-SLN). Incubate on ice for 30-60 minutes with gentle agitation.[15]
-
Detergent Removal: Add prepared Bio-Beads (approx. 20 mg per 1 mg of detergent) to the mixture and incubate at 4°C with gentle rotation.[13] Perform several changes of Bio-Beads over 2-4 hours to ensure complete detergent removal, which allows for the spontaneous formation of proteoliposomes.
-
Harvesting Proteoliposomes: Carefully collect the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.
-
Storage: The reconstituted proteoliposomes can be used immediately for functional assays or stored on ice for a short period. For longer storage, they can be flash-frozen and kept at -80°C, although fresh preparations are recommended for optimal activity.
Part 3: Functional Assays
Protocol 3: SERCA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[16][17]
Materials:
-
Assay Buffer: 50 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA
-
Enzyme-Coupling Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP
-
Calcium Ionophore (e.g., A23187)
-
Reconstituted Proteoliposomes (SERCA-only and SERCA+SLN)
-
CaCl₂ solution for calcium titration
Procedure:
-
Prepare Assay Mix: In the Assay Buffer, add PK (≥10 units/mL), LDH (≥10 units/mL), 0.5 mM PEP, and 0.2 mM NADH.
-
Baseline Measurement: Add the assay mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C). Add the reconstituted proteoliposomes. Monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate Reaction: Add ATP (e.g., to a final concentration of 2 mM) to start the reaction.
-
Calcium Titration: Add small aliquots of a calibrated CaCl₂ solution to achieve a range of free Ca²⁺ concentrations. The free Ca²⁺ concentration can be calculated using software like MAXCHELATOR.[16]
-
Maximal Activity: To measure maximal, Ca²⁺-independent activity and confirm vesicle integrity, add a calcium ionophore (e.g., 1 µM A23187) to uncouple ATP hydrolysis from the Ca²⁺ gradient.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation (the slope of absorbance vs. time) using the extinction coefficient for NADH (6,220 M⁻¹cm⁻¹). Plot activity versus free Ca²⁺ concentration to determine Vmax and KCa (the Ca²⁺ concentration at half-maximal activation).
Protocol 4: Calcium Uptake Assay
This assay directly measures the transport of calcium into the proteoliposomes. It is often performed using radioactive ⁴⁵Ca²⁺ or a calcium-sensitive fluorescent dye. The oxalate-supported method is common, where oxalate (B1200264) precipitates with calcium inside the vesicles, maintaining a low intra-vesicular free Ca²⁺ concentration.[5][18]
Materials:
-
Uptake Buffer: 20 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃ (to inhibit mitochondrial Ca²⁺ uptake), 5 mM K⁺-oxalate.[5]
-
⁴⁵CaCl₂ (radioactive tracer)
-
ATP solution
-
Quenching Solution: 2 mM EGTA in ice-cold buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Reconstituted Proteoliposomes (SERCA-only and SERCA+SLN)
Procedure:
-
Reaction Setup: In a reaction tube, combine the Uptake Buffer, a known amount of proteoliposomes, and ⁴⁵CaCl₂ at various concentrations to achieve the desired free Ca²⁺ levels.
-
Initiate Transport: Equilibrate the mixture to the desired temperature (e.g., 37°C). Initiate calcium uptake by adding ATP (e.g., 5 mM final concentration).
-
Time Points: At specific time points (e.g., 0, 1, 2, 5 minutes), take an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.
-
Filtration: Rapidly filter the quenched sample through a nitrocellulose filter under vacuum. The proteoliposomes with sequestered ⁴⁵Ca²⁺ will be retained on the filter.
-
Washing: Wash the filter quickly with ice-cold buffer to remove extra-vesicular ⁴⁵Ca²⁺.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured counts per minute (CPM) to moles of Ca²⁺ transported per mg of SERCA protein. The initial rate of uptake can be determined from the linear portion of the time course. Plot the uptake rate versus free Ca²⁺ concentration to determine Vmax and KCa.
Part 4: Data Presentation and Expected Results
The functional consequences of SLN binding to SERCA can be quantified and summarized. SLN typically reduces SERCA's apparent affinity for Ca²⁺ (increasing KCa) and can either inhibit or have no effect on the maximal rate of ATP hydrolysis (Vmax, ATPase), while significantly inhibiting the maximal rate of Ca²⁺ transport (Vmax, uptake).[5][19] This discrepancy leads to the "uncoupling" of the pump.
Table 1: Representative Quantitative Effects of SLN on SERCA Function
| Parameter | SERCA alone | SERCA + SLN | Effect of SLN | Reference |
|---|---|---|---|---|
| Ca²⁺ Uptake Vmax | 100% (Normalized) | ~67% | ~33% decrease | [5] |
| ATP Hydrolysis Vmax | 100% (Normalized) | No significant change | Uncoupling | [5][19] |
| Apparent Ca²⁺ Affinity (KCa) | Higher (e.g., pCa 6.5) | Lower (e.g., pCa 6.2-6.3) | Decreased affinity | [3][20] |
| Coupling Ratio (Ca²⁺/ATP) | ~1.5 - 2.0 | < 1.0 | Decreased |[21][22] |
Note: Absolute values are highly dependent on the experimental conditions (lipid composition, temperature, pH). The data presented are illustrative of the relative effects reported in the literature.
Part 5: Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro reconstitution and functional analysis of SERCA and SLN.
SERCA-SLN Regulatory Pathway Diagram
Caption: SLN promotes uncoupling of the SERCA pump by altering its conformational cycle.
References
- 1. This compound promotes uncoupling of the SERCA Ca2+ pump by inducing a structural rearrangement in the energy-transduction domin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of the sarcoplasmic reticulum Ca(2+)-ATPase: mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of the Sarco-Endoplasmic Reticulum Ca2+-ATPase from Rabbit Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Purification of the Sarco-Endoplasmic Reticulum Ca2+-ATPase from Rabbit Muscle [jove.com]
- 12. Optimisation of Recombinant Production of Active Human Cardiac SERCA2a ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome reconstitution of a minimal protein-mediated membrane fusion machine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reconstitution of an active calcium pump in sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting sarcolipin antibody non-specific bands in western blot
Welcome to the technical support center for sarcolipin (SLN) antibody Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain clean and specific results in your experiments.
Troubleshooting Guide: Non-Specific Bands
Encountering non-specific bands in your Western blot for this compound can be a common issue. This guide provides a systematic approach to identify and resolve these problems.
dot
Caption: Troubleshooting workflow for non-specific bands in this compound Western blotting.
Question: I am seeing multiple bands on my Western blot for this compound. What are the common causes and solutions?
Answer: Multiple bands on a Western blot can arise from several factors. Here are some of the most common issues and how to address them:
-
Improper Blocking: Incomplete blocking of the membrane can lead to non-specific binding of primary and secondary antibodies.[1][2]
-
Solution: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching your blocking agent; for example, if you are using bovine serum albumin (BSA), try non-fat dry milk, or vice versa, as some antibodies perform better with a specific blocking agent.[3] Always use freshly prepared blocking buffer.[3]
-
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of non-specific bands.[1][3][4]
-
Solution: Optimize the antibody concentration by performing a titration. Start with the dilution recommended on the antibody datasheet and then test a range of more dilute concentrations. Incubating the primary antibody at 4°C overnight can also help reduce non-specific binding.[1]
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background and non-specific bands.[4]
-
Sample Preparation and Loading: Issues with your sample itself can lead to unexpected bands.
-
Protein Degradation: If your protein has been degraded by proteases, you may see bands at a lower molecular weight.[4][5] Always add protease inhibitors to your lysis buffer and keep samples on ice.[5]
-
Excessive Protein Load: Loading too much protein can cause "ghost bands" and other non-specific signals.[2][4] Aim for a protein concentration of 20-30 µg per well for cell lysates.[4]
-
-
Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes.
-
Phospholamban (PLB) Cross-Reactivity: Some anti-sarcolipin antibodies have been shown to cross-react with phospholamban (PLB), another small sarcoplasmic reticulum protein.[6] If you suspect this, it is advisable to run a positive control for PLB to confirm.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western blot?
A1: this compound is a small protein with an expected molecular weight of approximately 6 kDa.[7] However, an uncharacterized band may sometimes be observed at around 13 kDa in some tissue lysates.[7] Additionally, this compound can form dimers and oligomers, which may result in higher molecular weight bands.[8]
Q2: My this compound antibody is not detecting any bands. What should I do?
A2: A lack of signal could be due to several reasons:
- Low this compound Expression: this compound expression varies significantly between different muscle types and species.[6][9] For instance, it is highly expressed in the atria but much lower in the ventricles.[6][9] Ensure that your sample is expected to express this compound.
- Inefficient Transfer: Verify that the transfer of low molecular weight proteins was successful. This compound, being a small protein, can sometimes be transferred through the membrane. Consider using a smaller pore size membrane (e.g., 0.2 µm) and optimizing your transfer conditions (time and voltage).
- Antibody Inactivity: Ensure your primary and secondary antibodies are stored correctly and have not expired.
- Insufficient Protein Load: Try loading a higher amount of protein per lane.
Q3: Should I use BSA or non-fat dry milk for blocking when using a this compound antibody?
A3: The choice of blocking agent can depend on the specific antibody. The product datasheet for your antibody will likely recommend the optimal blocking buffer. As a general guideline, 5% non-fat dry milk or 5% BSA in TBST is commonly used.[7] If you are detecting a phosphorylated target, BSA is generally preferred over milk, as milk contains casein, a phosphoprotein that can increase background.[3]
Q4: What are the recommended antibody dilutions for a this compound Western blot?
A4: The optimal antibody dilution should be determined experimentally. However, here are some common starting ranges found in literature and datasheets:
| Antibody | Dilution Range | Incubation Conditions |
| Primary Antibody | 1:500 - 1:2000 | 1 hour at RT or O/N at 4°C |
| Secondary Antibody | 1:5000 - 1:50,000 | 1 hour at RT |
These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody.
Experimental Protocol: Western Blotting for this compound
This protocol provides a general framework for detecting this compound in muscle tissue lysates.
1. Sample Preparation:
-
Homogenize muscle tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 16% Tris-Tricine polyacrylamide gel, which is optimal for resolving low molecular weight proteins like this compound.[10]
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[10]
-
Perform the transfer at 100V for 30-60 minutes on ice.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][7]
5. Primary Antibody Incubation:
-
Dilute the primary anti-sarcolipin antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).
-
Incubate the membrane with the primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
6. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
7. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:10,000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[7]
8. Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[7]
9. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]
-
Visualize the bands using a chemiluminescence detection system.
dot
Caption: Role of this compound in regulating SERCA pump activity and thermogenesis.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. biossusa.com [biossusa.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. SLN antibody (18395-1-AP) | Proteintech [ptglab.com]
- 9. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysis Buffers for Sarcolipin Co-Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lysis buffers for successful sarcolipin (SLN) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a lysis buffer for this compound Co-IP?
A1: The most critical factor is to use a non-denaturing lysis buffer.[1][2][3][4][5] this compound is a small transmembrane protein, and its interactions with other proteins, such as the Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA), are essential for its function.[6][7][8][9] Using harsh, denaturing buffers containing strong ionic detergents like Sodium Dodecyl Sulfate (SDS) can disrupt these delicate protein-protein interactions, leading to failed Co-IP experiments.[10][11][12] Mild, non-ionic detergents are recommended to solubilize cellular proteins while preserving their native structure and interactions.[10][11]
Q2: Which detergents are recommended for this compound Co-IP lysis buffers?
A2: For preserving protein-protein interactions, non-ionic detergents are preferred. Commonly used non-ionic detergents include:
-
NP-40 (Nonidet P-40) or its equivalent, IGEPAL CA-630.[3][13][14]
-
Digitonin is another mild non-ionic detergent that can be effective for membrane proteins.
Zwitterionic detergents like CHAPS can also be used as they are effective at solubilizing membrane proteins while maintaining their native structure.[3] The choice of detergent and its concentration may require empirical optimization for your specific experimental system.[5]
Q3: Should I use RIPA buffer for this compound Co-IP?
A3: Standard RIPA (Radioimmunoprecipitation Assay) buffer is generally not recommended for Co-IP experiments, including those involving this compound, because it contains ionic detergents like SDS and sodium deoxycholate that can denature proteins and disrupt protein-protein interactions.[10][11][12][15] However, a modified RIPA buffer that omits SDS can be a suitable option for effectively solubilizing cellular proteins without disrupting protein complexes.[10]
Q4: What other components should be included in the lysis buffer?
A4: Besides a mild detergent, a well-formulated lysis buffer for this compound Co-IP should include:
-
Buffering Agent: To maintain a stable pH, typically Tris-HCl at a pH between 7.4 and 8.0.[4][11][14]
-
Salt: Sodium chloride (NaCl) at a concentration of 150 mM is commonly used to maintain an appropriate ionic strength.[4][14]
-
Chelating Agents: EDTA can be included to inhibit metalloproteases.[11][14]
-
Protease and Phosphatase Inhibitors: This is a critical addition to prevent the degradation of your target proteins and maintain their phosphorylation state. A cocktail of inhibitors should be added fresh to the lysis buffer just before use.[2][10][13][16][17]
Troubleshooting Guide
Problem 1: Low or no yield of the co-immunoprecipitated protein.
| Possible Cause | Recommendation |
| Lysis buffer is too stringent | The detergents in your lysis buffer may be disrupting the interaction between this compound and its binding partners.[12] Switch to a milder, non-denaturing lysis buffer with a non-ionic detergent like NP-40 or Triton X-100.[3][11] Consider decreasing the detergent concentration. |
| Inefficient cell lysis | This compound is a membrane protein, and inefficient lysis can result in it remaining in the insoluble fraction.[18] Ensure your lysis protocol is adequate. For tissues, mechanical homogenization may be necessary in addition to the lysis buffer.[10][17][19] Sonication can also help but should be optimized to avoid protein complex disruption.[12][20] |
| Protein degradation | Proteases released during cell lysis can degrade your target proteins.[20][21] Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use and keep samples on ice or at 4°C throughout the procedure.[17][20] |
| Low protein expression | The target protein or its binding partner may be expressed at low levels in your sample.[20][21] You may need to increase the amount of starting material (cell lysate).[20] |
Problem 2: High background or non-specific binding.
| Possible Cause | Recommendation |
| Insufficient washing | Non-specifically bound proteins may not be adequately removed. Increase the number of wash steps (e.g., 3-5 times) and/or the duration of each wash.[20] The composition of the wash buffer can also be optimized; it should typically be the same as the lysis buffer. |
| Antibody concentration is too high | Using too much primary antibody can lead to non-specific binding to the beads.[21] Titrate your antibody to determine the optimal concentration for your experiment. |
| Inadequate pre-clearing of the lysate | Cellular components can non-specifically bind to the beads.[19] Incubate your lysate with beads alone before adding the primary antibody, then centrifuge and use the supernatant for the immunoprecipitation. |
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components for Co-Immunoprecipitation
| Component | Type | Recommended Concentration | Purpose |
| Tris-HCl | Buffering Agent | 20-50 mM | Maintain physiological pH (typically 7.4-8.0) |
| NaCl | Salt | 150 mM | Maintain ionic strength |
| NP-40 | Non-ionic Detergent | 0.5-1.0% | Solubilize proteins without denaturation[3] |
| Triton X-100 | Non-ionic Detergent | 0.5-1.0% | Solubilize proteins without denaturation[11] |
| CHAPS | Zwitterionic Detergent | 0.3-0.5% | Mild detergent suitable for membrane proteins[3] |
| EDTA | Chelating Agent | 1-2 mM | Inhibit metalloproteases[11][14] |
| Protease Inhibitor Cocktail | Inhibitor | Varies (follow manufacturer's instructions) | Prevent protein degradation[2][10][13][16][17] |
| Phosphatase Inhibitor Cocktail | Inhibitor | Varies (follow manufacturer's instructions) | Preserve protein phosphorylation state[2][10][13][16][17] |
Experimental Protocols
Protocol 1: Preparation of Non-Denaturing Lysis Buffer for this compound Co-IP
This protocol provides a starting point for a lysis buffer suitable for this compound Co-IP. Optimization may be required.
Materials:
-
Tris-HCl
-
NaCl
-
NP-40 (or Triton X-100)
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Nuclease-free water
Procedure:
-
To prepare 50 mL of 1X lysis buffer, combine the following:
-
2.5 mL of 1 M Tris-HCl, pH 7.4
-
1.5 mL of 5 M NaCl
-
0.5 mL of 10% NP-40
-
0.5 mL of 0.5 M EDTA, pH 8.0
-
45 mL of nuclease-free water
-
-
Mix well and store at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.
Protocol 2: Co-Immunoprecipitation of this compound
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer (from Protocol 1) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
-
Mandatory Visualization
Caption: A generalized workflow for the co-immunoprecipitation of this compound.
Caption: The inhibitory interaction of this compound with SERCA.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. biobasic.com [biobasic.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Oligomeric Interactions of this compound and the Ca-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of a this compound Pentamer and Monomer with the Sarcoplasmic Reticulum Calcium Pump, SERCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound provides a novel muscle-based mechanism for adaptive thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. fortislife.com [fortislife.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Far-infrared irradiation attenuates vessel contraction by activating SERCA2 through disruption of SERCA2 and PLN interaction | PLOS One [journals.plos.org]
- 15. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 20. ptglab.com [ptglab.com]
- 21. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Interpreting Data from Sarcolipin (SLN) Knockout Mice
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of interpreting data from sarcolipin (SLN) knockout (KO) mice.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the metabolic and muscle performance phenotypes of SLN knockout mice?
A1: The variability in reported phenotypes for SLN KO mice stems from several key factors that can significantly influence experimental outcomes. A primary challenge is the emergence of compensatory mechanisms. For instance, some studies have noted that the absence of SLN can lead to an upregulation of other SERCA inhibitors, such as phospholamban (PLN), which can mask the expected effects of SLN deletion.
Furthermore, the genetic background of the mouse strain used is a critical variable. The metabolic and physiological baseline can differ substantially between strains like C57BL/6J and others, impacting how the loss of SLN manifests. The age and sex of the animals are also crucial, as metabolic rate and muscle function naturally change over an animal's lifespan and can differ between males and females. Finally, environmental conditions, including housing temperature and diet, can alter energy expenditure and confound the interpretation of metabolic data.
Q2: We expected enhanced muscle performance and fatigue resistance in our SLN KO mice, but the effect is minimal. What could be the issue?
A2: If the expected enhancement in muscle function is not observed, consider the following troubleshooting steps:
-
Confirm SLN Ablation: Verify the absence of SLN protein in your KO model using Western blot analysis.
-
Investigate Compensatory Mechanisms: Assess the expression levels of other SERCA regulatory proteins, particularly phospholamban (PLN). An increase in PLN expression could counteract the effects of SLN removal.
-
Review Experimental Protocol: The nature of the exercise or fatigue protocol is critical. The phenotype may only become apparent under specific conditions. For example, some studies report that SLN's role is more pronounced during submaximal, endurance-type exercise rather than maximal, short-duration contractions.
-
Consider the Muscle Fiber Type: The effect of SLN ablation can be muscle-specific. SLN is predominantly expressed in fast-twitch glycolytic fibers. Ensure your analysis is focused on appropriate muscles (e.g., gastrocnemius, tibialis anterior) and that your functional assays are sensitive enough to detect changes in these muscle types.
Q3: What are the primary signaling pathways and molecular interactions I should be aware of when working with SLN KO mice?
A3: The central mechanism involves the regulation of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. SLN is a small transmembrane protein that directly binds to and inhibits the SERCA pump, reducing its affinity for Ca²⁺. This inhibition leads to a "leaky" sarcoplasmic reticulum (SR), increased cytosolic Ca²⁺, and futile SERCA cycling, which consumes ATP and generates heat. In the absence of SLN, SERCA activity is disinhibited, leading to more efficient Ca²⁺ pumping, which is thought to enhance muscle relaxation and reduce heat production under certain conditions.
Caption: Regulation of the SERCA pump by this compound (SLN) and Phospholamban (PLN).
Troubleshooting Guides
Guide 1: Unexpected Metabolic Phenotype
This workflow helps diagnose why your SLN KO mice may not be exhibiting the expected changes in energy expenditure.
Caption: Workflow for troubleshooting unexpected metabolic phenotypes in SLN KO mice.
Guide 2: Confounding Variables in Data Interpretation
Several factors can influence the SLN KO phenotype. This diagram illustrates the key relationships to consider during experimental design and data analysis.
Caption: Key intrinsic and extrinsic factors influencing the SLN knockout phenotype.
Quantitative Data Summary
The following tables summarize divergent findings in the literature, highlighting the importance of considering experimental context.
Table 1: Comparison of Whole-Body Oxygen Consumption (V̇O₂) in SLN KO vs. Wild-Type (WT) Mice
| Study Reference | Mouse Strain | Housing Temperature | Diet | V̇O₂ Change in SLN KO vs. WT |
| Study A | C57BL/6J | 22°C (Room Temp) | Standard Chow | No significant difference |
| Study B | C57BL/6J | 30°C (Thermoneutral) | Standard Chow | Decreased |
| Study C | Mixed Background | 23°C (Room Temp) | High-Fat Diet | Increased |
Table 2: Comparison of Muscle Fatigue Resistance in SLN KO vs. Wild-Type (WT) Mice
| Study Reference | Muscle Type | Stimulation Protocol | Fatigue Resistance in SLN KO vs. WT |
| Study X | Tibialis Anterior | High-frequency, maximal | No significant difference |
| Study Y | Soleus | Low-frequency, submaximal | Significantly increased |
| Study Z | Gastrocnemius | In vivo treadmill running | Increased endurance |
Experimental Protocols
Protocol 1: Ex Vivo Muscle Contractility and Fatigue Analysis
-
Muscle Dissection: Carefully dissect the extensor digitorum longus (EDL) or soleus muscle from a humanely euthanized mouse in cooled, oxygenated Ringer's solution.
-
Mounting: Tie sutures to the distal and proximal tendons. Mount the muscle in a temperature-controlled bath (e.g., 25°C) containing oxygenated Ringer's solution. Attach one suture to a fixed hook and the other to an isometric force transducer.
-
Optimal Length (L₀): Stimulate the muscle with single electrical pulses and gently stretch it until the maximal twitch force is achieved. This determines the optimal length (L₀).
-
Force-Frequency Protocol: Elicit isometric contractions by stimulating the muscle for 500 ms (B15284909) at increasing frequencies (e.g., 1, 10, 20, 40, 60, 80, 100 Hz), with a 2-minute rest between stimuli. This measures maximal tetanic force.
-
Fatigue Protocol: Induce fatigue by repeatedly stimulating the muscle with a submaximal tetanic contraction (e.g., 40 Hz for 350 ms) every 2 seconds for a period of 5-10 minutes.
-
Data Analysis: Record the force produced over time. Fatigue resistance is calculated as the percentage of the initial force that is maintained at the end of the fatigue protocol.
Protocol 2: Indirect Calorimetry for Metabolic Phenotyping
-
Acclimation: Individually house mice in the metabolic cages for at least 24-48 hours to acclimate them to the new environment before data collection begins. Ensure free access to food and water.
-
System Calibration: Calibrate the gas analyzers (O₂ and CO₂) using primary standard gas mixtures before and after each experiment to ensure accuracy.
-
Data Collection: Monitor V̇O₂ (oxygen consumption), V̇CO₂ (carbon dioxide production), and physical activity continuously over a 24-48 hour period, including at least one full light-dark cycle.
-
Temperature Control: Perform the experiment under controlled ambient temperatures. It is highly recommended to run parallel experiments at both standard room temperature (~22°C) and thermoneutrality (~30°C for mice) to unmask phenotypes related to thermogenesis.
Technical Support Center: Sarcolipin (SLN) siRNA Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using siRNA to study sarcolipin (SLN), with a focus on avoiding and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments, and why are they a concern?
Q2: What are the main strategies to minimize siRNA off-target effects?
A: There are three primary strategies that can be used in combination to significantly reduce off-target effects:
-
Bioinformatic Design: Use advanced algorithms to design siRNAs. These algorithms select target sequences that are unique to the gene of interest and have minimal homology to other genes.[5] Key design principles include avoiding sequences with complementarity to the 3' UTRs of other genes and selecting for thermodynamic properties that favor on-target binding.[6][7]
-
Chemical Modifications: Introduce chemical modifications to the siRNA duplex. For instance, 2'-O-methylation of the ribose at position 2 of the guide strand can disrupt the binding to unintended targets without affecting on-target silencing.[8][9][10] These modifications can weaken the interaction in the seed region, making it less likely to silence off-targets.[9][11]
-
siRNA Pooling: Use a pool of multiple (typically 4 or more) siRNAs that all target different regions of the same this compound mRNA.[3][12] By using a pool at a lower total concentration, the concentration of any single siRNA is reduced, minimizing the impact of its unique off-target effects.[8][12]
Q3: How do I validate that my observed phenotype is due to SLN knockdown and not an off-target effect?
A: Validation is critical. The most robust approach involves a combination of methods:
Troubleshooting Guide
Problem 1: My negative control siRNA is causing a phenotype or reducing SLN expression.
| Possible Cause | Troubleshooting Steps |
| Cellular Stress Response | Transfection reagents can induce a stress or immune response in cells, altering gene expression.[20] Solution: 1. Titrate the transfection reagent to the lowest effective concentration. 2. Use a different, less toxic transfection reagent. 3. Include a "mock" transfection control (reagent only, no siRNA) to assess the reagent's effect.[15] |
| Off-Target Effects of the Control | Even well-designed negative controls can have unintended targets in specific cell lines.[20] Solution: 1. Test a different negative control siRNA from another vendor with a different sequence. 2. Ensure your control has been validated to have minimal off-target effects via genome-wide expression analysis.[21] |
| Contamination | The negative control siRNA vial may be contaminated with an active siRNA. |
Problem 2: The knockdown of this compound (SLN) is inefficient or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Transfection | Transfection efficiency is highly dependent on cell type, confluence, and reagent concentration.[22] |
| Poor siRNA Design | Not all siRNAs are equally effective. The target region on the mRNA may be inaccessible due to secondary structure or protein binding. |
| Incorrect Assay Timing | The timing of maximum knockdown varies. Peak mRNA reduction often occurs 24-48 hours post-transfection, while protein reduction may take 48-96 hours. |
| Degraded siRNA | RNA is susceptible to degradation by RNases.[23] |
Visualizing Workflows and Pathways
This compound Signaling Pathway
This compound (SLN) is a key regulator of the SERCA pump in the sarcoplasmic reticulum (SR) of muscle cells. By uncoupling SERCA's Ca2+ transport from ATP hydrolysis, SLN increases cytosolic Ca2+ levels and heat production.[24][25][26] This elevation in cytosolic Ca2+ acts as a signal to activate pathways like CamKII-PGC1α, promoting mitochondrial biogenesis and a shift towards oxidative metabolism.[24][27]
Caption: this compound (SLN) signaling pathway in skeletal muscle.
Experimental Workflow for Validating SLN Knockdown
A rigorous workflow is essential to ensure that the observed effects are specifically due to the silencing of this compound. This involves careful design, execution of controls, and multi-level validation.
Caption: Workflow for siRNA design, transfection, and validation.
Troubleshooting Logic for Off-Target Effects
When a phenotype is observed, this decision tree helps determine if it's a specific on-target effect or an artifact.
Caption: Decision tree for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: siRNA Transfection (General Protocol for 6-well plate)
This protocol is a starting point and should be optimized for your specific cell line.
-
Prepare Solutions (per well):
-
Solution A: In an RNase-free microfuge tube, dilute 20-80 pmol of siRNA (e.g., 1-4 µL of a 20 µM stock) into 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.[28]
-
Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[28]
-
-
Form Complexes: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-30 minutes at room temperature to allow siRNA-lipid complexes to form.[28]
-
Transfection: Add the ~200 µL siRNA-lipid complex mixture dropwise to the cells in the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis. The optimal duration depends on the stability of the target mRNA and protein.[28]
Protocol 2: Validation of Knockdown by qRT-PCR
-
RNA Isolation: At the desired time point post-transfection, wash cells with PBS and lyse them. Isolate total RNA using a commercial kit or a standard method like Trizol extraction. Ensure all steps are performed in an RNase-free environment.[29]
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for SLN, and a suitable qPCR master mix (e.g., SYBR Green-based).
-
Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) to use as an internal reference for normalization.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of SLN mRNA using the ΔΔCt method. Compare the expression in SLN siRNA-treated samples to the negative control-treated samples. A successful knockdown is typically defined as ≥70% reduction in mRNA levels.[30]
Protocol 3: Validation of Knockdown by Western Blot
-
Protein Lysate Preparation: At the desired time point post-transfection (typically 48-96 hours), wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant decrease in the SLN band intensity compared to the negative control indicates successful protein knockdown.[18]
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. Performing appropriate RNAi control experiments [qiagen.com]
- 16. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. AllStars Negative Control siRNA [qiagen.com]
- 22. researchgate.net [researchgate.net]
- 23. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound - Wikipedia [en.wikipedia.org]
- 27. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. qiagen.com [qiagen.com]
- 30. cdn.technologynetworks.com [cdn.technologynetworks.com]
controlling for compensatory mechanisms in sarcolipin null models
Welcome to the technical support center for researchers working with sarcolipin (SLN) null mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of experimenting with these models, with a specific focus on identifying and controlling for common compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: My SLN-null mice show enhanced muscle relaxation rates, but also reduced twitch force in some muscles. Is this expected?
A1: Yes, this is a hallmark phenotype of SLN ablation. The absence of SLN, an inhibitor of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, leads to increased SERCA activity. This results in faster Ca2+ reuptake into the sarcoplasmic reticulum (SR), which explains the enhanced muscle relaxation rates.[1][2] The reduced twitch force, particularly in muscles like the soleus, is thought to be a consequence of this rapid Ca2+ clearance, which shortens the time available for cross-bridge cycling.[1][2]
Q2: I observe a significant increase in mitochondrial content and oxidative enzymes in the muscles of my SLN-null mice. Why does this happen?
A2: This is a critical compensatory mechanism. The chronically elevated SERCA activity in SLN-null muscle is energetically expensive, leading to a higher demand for ATP.[3][4] To meet this demand, the muscle undergoes significant mitochondrial biogenesis. This process is often driven by the activation of Ca2+-dependent signaling pathways, such as the CamKII-PGC1α axis, which promotes the creation of new mitochondria and a shift towards a more oxidative metabolic profile.[3][4] This adaptation is also responsible for the "super-endurance" phenotype often observed in these mice.
Q3: Does the absence of SLN cause a shift in muscle fiber type?
A3: While the profound changes in calcium handling and metabolic profile would suggest a potential for fiber type shifting, studies have shown that the loss of SLN alone does not significantly alter the composition of myosin heavy chain isoforms or muscle fiber types.[1][3][4] However, it's important to note that in other models of SERCA dysregulation, compensatory fiber type changes can occur.[5][6]
Q4: Are there any known compensatory changes in other Ca2+-handling proteins in SLN-null models?
A4: Generally, SLN-null models do not show significant compensatory changes in the expression levels of other major Ca2+-handling proteins like SERCA isoforms, phospholamban (PLN), or calsequestrin.[2] However, in models where both SLN and PLN are ablated, there are dramatic effects on SERCA activity and cardiac function, indicating their distinct regulatory roles.[7] Long-term ablation of SLN in atrial muscle can lead to remodeling, including changes in ion channel activity and increased fibrosis.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| High variability in SERCA activity assays between SLN-null samples. | 1. Compensatory Mitochondrial Proliferation: Increased mitochondrial Ca2+ uptake can confound measurements of SR-specific uptake. 2. Sample Preparation: Inconsistent homogenization or protein concentration determination. 3. Assay Conditions: Sub-optimal buffer composition (e.g., Ca2+, ATP concentrations). | 1. Isolate SR: Use sucrose (B13894) density gradient centrifugation to prepare enriched SR vesicles, separating them from mitochondria. 2. Mitochondrial Inhibitors: Include inhibitors like sodium azide (B81097) (NaN3) in your homogenization and assay buffers to block mitochondrial respiration and Ca2+ uptake.[10] 3. Standardize Protocols: Ensure consistent homogenization techniques and perform a reliable protein assay (e.g., BCA) on all samples before the activity assay. 4. Optimize Assay: Titrate Ca2+ concentrations to accurately determine Vmax and Ca2+ affinity (KCa). |
| Unexpected endurance phenotype confounds metabolic or contractility studies. | Chronic Mitochondrial Biogenesis: The primary compensatory mechanism in SLN-null mice is a dramatic increase in mitochondrial content, which enhances endurance and oxidative metabolism.[3][4] This can mask the direct effects of SLN ablation on other parameters. | 1. Use Acute Models: Employ inducible knockout (e.g., tamoxifen-activated Cre-Lox) or acute knockdown (e.g., shRNA, ASO) models to study the immediate effects of SLN loss before long-term mitochondrial remodeling occurs. 2. Pharmacological Inhibition: Inhibit downstream signaling pathways that drive mitochondrial biogenesis (e.g., with a CamKII inhibitor) to dissect the direct effects of SLN from the secondary adaptations. 3. Statistical Control: Use analysis of covariance (ANCOVA) to statistically control for mitochondrial content (measured via enzyme activity or protein markers) as a confounding variable.[11][12] |
| Difficulty isolating SLN's specific role from that of other SERCA regulators like PLN. | Overlapping Function: In tissues where both SLN and phospholamban (PLN) are expressed (e.g., atria, type I muscle fibers), they can have additive or distinct effects on SERCA regulation.[1] | 1. Use Specific Muscle Types: Perform comparative studies on muscles with differential expression of SLN and PLN. For example, compare the soleus (high SLN, some PLN) with the EDL (low SLN, no PLN).[2] 2. Generate Double-Knockout Models: Cross SLN-null mice with PLN-null mice to study the effects of ablating both regulators and uncover their individual and combined contributions to SERCA function.[7] |
| Inconsistent results in immunostaining for fiber type analysis. | 1. Antibody Specificity: Using antibodies that are not specific to different myosin heavy chain (MHC) isoforms. 2. Tissue Processing: Improper freezing or sectioning of muscle tissue can lead to artifacts. | 1. Use Validated Antibodies: Employ a cocktail of well-characterized, isotype-specific primary antibodies against MHC I, IIA, IIB, and IIX.[13][14] 2. Optimize Staining Protocol: Follow a robust protocol involving embedding in tragacanth or OCT, freezing in liquid nitrogen-cooled isopentane (B150273), and blocking with goat serum to reduce non-specific binding.[13][14][15] |
Signaling Pathways and Workflows
A key compensatory mechanism in SLN-null muscle is the activation of Ca2+-dependent signaling that leads to mitochondrial biogenesis.
Caption: Compensatory signaling cascade in SLN-null muscle.
The experimental workflow below outlines a strategy to control for the confounding effects of mitochondrial biogenesis when studying SLN-null models.
Caption: Workflow to dissect direct vs. compensatory effects.
Quantitative Data Summary
The following table summarizes typical quantitative changes observed in skeletal muscle from SLN-null mice compared to wild-type (WT) littermates.
| Parameter | Muscle Type | Wild-Type (WT) | SLN-Null (KO) | Key Finding | Reference |
| SERCA Activity | Soleus, Red Gastroc. | Lower | Increased | SLN ablation significantly enhances SERCA Ca2+ transport rates in oxidative muscles. | [2] |
| Twitch Force | Soleus | Higher | Lower | Reduced twitch force corresponds with faster relaxation due to enhanced SERCA activity. | [1] |
| Muscle Relaxation Rate (-dF/dt) | Soleus, EDL | Slower | Faster | SLN-null muscles exhibit faster relaxation across various stimulation frequencies. | [2] |
| Mitochondrial Content (e.g., Citrate Synthase Activity) | Mixed Gastroc. | Baseline | Increased | Loss of SLN can lead to a compensatory increase in mitochondrial biogenesis. | [16] |
| Fatty Acid Oxidation | Quadriceps | Baseline | Decreased | Loss of SLN can compromise muscle oxidative capacity and fat utilization. | [3] |
| SR Ca2+ Load | Atria | Baseline | Increased | Enhanced SERCA activity leads to higher storage of Ca2+ within the SR. | [8][9] |
Note: Absolute values can vary significantly between studies and experimental preparations. The trends shown are generally consistent in the literature.
Key Experimental Protocols
SERCA-Mediated Calcium Uptake Assay
This protocol measures the rate of Ca2+ uptake into the SR in muscle homogenates using a Ca2+-sensitive fluorescent dye like Indo-1.
Objective: To determine the maximal activity (Vmax) and Ca2+ affinity (KCa) of the SERCA pump.
Methodology:
-
Homogenization: Flash-freeze ~10-20mg of muscle tissue in liquid nitrogen. Homogenize the tissue on ice in a buffer containing sucrose, KCl, Tris, and protease inhibitors.[10][17]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Ca2+ uptake buffer, the muscle homogenate, and the fluorescent Ca2+ dye (e.g., Indo-1).[18][19]
-
Initiate Reaction: Place the plate in a fluorometer set to 37°C. Initiate the reaction by adding a small volume of ATP to energize the SERCA pumps.[18][19]
-
Data Acquisition: Measure the change in fluorescence over time at dual emission wavelengths (e.g., 405 nm and 485 nm for Indo-1). The decrease in cytosolic Ca2+ concentration reflects SERCA-mediated uptake into the SR vesicles within the homogenate.
-
Data Analysis: Calculate the rate of Ca2+ uptake from the slope of the fluorescence curve. Perform the assay across a range of free Ca2+ concentrations to determine Vmax and KCa.
-
Control: To measure non-SERCA mediated Ca2+ uptake, perform parallel reactions in the presence of a specific SERCA inhibitor like thapsigargin (B1683126) or cyclopiazonic acid (CPA).[10] The difference in uptake rates with and without the inhibitor represents SERCA-specific activity.
Muscle Fiber Type Analysis via Immunofluorescence
This protocol allows for the simultaneous visualization and quantification of different muscle fiber types in a single cross-section.
Objective: To determine the percentage and cross-sectional area (CSA) of Type I, IIA, IIX, and IIB muscle fibers.
Methodology:
-
Sample Preparation: Embed fresh muscle tissue in a medium like gum tragacanth or OCT and freeze it in isopentane cooled by liquid nitrogen.[13][14]
-
Cryosectioning: Cut transverse sections (e.g., 10 µm thick) using a cryostat and mount them on slides.
-
Blocking: Air-dry the sections and then block with a solution containing goat serum to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a cocktail of primary antibodies specific for different Myosin Heavy Chain (MHC) isoforms (e.g., anti-MYH7 for Type I, anti-MYH2 for Type IIA, anti-MYH4 for Type IIB). Unstained fibers are typically identified as Type IIX.[13] An antibody against Laminin should be included to outline the fiber borders.
-
Secondary Antibody Incubation: Wash the sections and incubate with isotype-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488, 594, 647).[13][14]
-
Imaging: Image the stained sections using a fluorescence or confocal microscope.
-
Quantification: Use imaging software (e.g., ImageJ) to quantify the number, percentage, and cross-sectional area of each fiber type based on its fluorescent signature.[15]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Enhanced Ca2+ transport and muscle relaxation in skeletal muscle from this compound-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound deletion exacerbates soleus muscle atrophy and weakness in phospholamban overexpressing mice | PLOS One [journals.plos.org]
- 6. This compound deletion exacerbates soleus muscle atrophy and weakness in phospholamban overexpressing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ablation of phospholamban and this compound results in cardiac hypertrophy and decreased cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Ablation of this compound results in atrial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound expression is not required for the mitochondrial enzymatic response to physical activity or diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SERCA Activity Assays with Purified Sarcolipin
Welcome to the technical support center for researchers investigating the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) and its regulation by sarcolipin (SLN). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you successfully design, execute, and interpret your SERCA activity assays involving purified SLN.
Frequently Asked Questions (FAQs)
Q1: What is SERCA and how is it regulated by this compound (SLN)?
The sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) is a crucial membrane protein that actively transports Ca2+ ions from the cytosol into the sarcoplasmic reticulum (SR) lumen in muscle cells.[1][2] This process, which is powered by ATP hydrolysis, facilitates muscle relaxation.[1][2] this compound (SLN) is a 31-amino acid integral membrane protein that regulates SERCA activity.[2] SLN binds to SERCA and inhibits its function, primarily by decreasing the maximal rate of Ca2+ transport (Vmax) and, in some contexts, promoting the uncoupling of ATP hydrolysis from Ca2+ transport, which can contribute to heat production (thermogenesis).[1][3][4]
Q2: How does SLN's regulation of SERCA differ from that of phospholamban (PLN)?
While both SLN and phospholamban (PLN) are small transmembrane proteins that inhibit SERCA, their mechanisms differ. The key distinctions are:
-
Effect on Ca2+ Affinity vs. Vmax: Dephosphorylated PLN primarily inhibits SERCA by decreasing its apparent affinity for Ca2+ (increasing the KCa) without significantly affecting the maximal pump rate (Vmax).[3][4] In contrast, SLN's primary inhibitory effect is a reduction in SERCA's Vmax.[4][5]
-
Interaction with Ca2+: The inhibitory interaction between PLN and SERCA is typically relieved at high cytosolic Ca2+ concentrations.[3] SLN, however, can remain bound to SERCA even at high Ca2+ levels, interacting throughout the enzyme's kinetic cycle.[3][4]
-
Phosphorylation: PLN activity is famously regulated by phosphorylation, which relieves its inhibition of SERCA.[6] SLN does not have a well-established phosphorylation site for regulation and its function is considered independent of this mechanism.[2][6]
Q3: What is the principle of the NADH-coupled enzymatic assay for measuring SERCA activity?
The NADH-coupled assay is a continuous spectrophotometric method used to measure the rate of ATP hydrolysis by SERCA.[7][8] It works by linking the production of ADP (a product of SERCA activity) to the oxidation of NADH. The assay mixture contains two coupling enzymes, pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), along with their substrates.[9]
-
SERCA hydrolyzes ATP to ADP.
-
Pyruvate Kinase (PK) uses phosphoenolpyruvate (B93156) (PEP) to transfer a phosphate (B84403) group to the newly formed ADP, regenerating ATP and producing pyruvate.
-
Lactate Dehydrogenase (LDH) immediately reduces pyruvate to lactate, a process that simultaneously oxidizes one molecule of NADH to NAD+. The rate of SERCA activity is directly proportional to the rate of NADH oxidation, which is measured as a decrease in absorbance at a wavelength of 340 nm.[9][10][11]
Q4: Why is it necessary to co-reconstitute purified SERCA and SLN into proteoliposomes?
SERCA and SLN are both integral membrane proteins. To study their interaction and function in a controlled in vitro environment that mimics their native membrane setting, they must be incorporated into a lipid bilayer.[5][12] This process, called reconstitution, involves solubilizing the purified proteins and lipids with a detergent (like C12E8) and then removing the detergent slowly.[5][12] This allows for the self-assembly of proteoliposomes—lipid vesicles containing the embedded proteins.[5] This system is essential for measuring Ca2+-dependent ATPase activity and ensures that SLN has the correct orientation and environment to interact with SERCA.[5]
Troubleshooting Guide
Problem: My control (SERCA-only) activity is very low or absent.
-
Possible Cause 1: Inactive SERCA Protein. SERCA is sensitive to degradation and denaturation. Ensure that the protein was purified correctly and stored in an appropriate buffer with cryoprotectants (e.g., glycerol) at -80°C. Repeated freeze-thaw cycles should be avoided.
-
Possible Cause 2: Improper Reconstitution. The lipid-to-protein ratio is critical. An incorrect ratio can lead to leaky vesicles or aggregated protein.[5] The rate of detergent removal can also drastically influence the composition and homogeneity of the resulting proteoliposomes.[12] Ensure slow and complete removal of the detergent (e.g., using Bio-Beads).[1][5]
-
Possible Cause 3: Assay Component Degradation. ATP and NADH solutions are prone to degradation. Prepare them fresh or use aliquots stored at -20°C. Ensure the coupling enzymes (PK/LDH) are active and used at the recommended concentration.[11]
-
Possible Cause 4: Incorrect Free Ca2+ Concentration. The assay measures Ca2+-dependent ATPase activity. Ensure your buffers containing EGTA and varying amounts of CaCl2 are calculated correctly to achieve the desired free Ca2+ concentrations (pCa). The use of a calcium ionophore (e.g., A23187) is critical to prevent the buildup of a Ca2+ gradient across the vesicle membrane, which would inhibit SERCA activity.[1][7]
Problem: Purified SLN fails to inhibit SERCA activity.
-
Possible Cause 1: Incorrect SERCA:SLN Molar Ratio. For effective inhibition, SLN needs to be present in molar excess relative to SERCA in the reconstitution mixture.[5] A common starting ratio is 1:6 (SERCA:SLN).[5] Verify the concentration of both proteins accurately before reconstitution.
-
Possible Cause 2: Poor SLN Incorporation. Small, hydrophobic proteins like SLN can be difficult to work with and may aggregate. Ensure SLN is fully solubilized in the detergent-lipid mixture before detergent removal. Quantitative gel electrophoresis can be used to confirm the incorporation efficiency of both SERCA and SLN into the final proteoliposomes.[5]
-
Possible Cause 3: SLN Mutation or Truncation. The C-terminal luminal tail of SLN is essential for its full inhibitory function.[5] Specifically, residues like Arg27 and Tyr31 are critical.[5] If you are using a recombinant SLN variant, confirm its sequence and integrity. Truncation of the C-terminus can lead to a loss of function.[5]
-
Possible Cause 4: Inappropriate Lipid Composition. While many studies use a simple mix of phosphatidylcholine (PC) and phosphatidic acid (PA) or phosphoethanolamine (PE), the lipid environment can influence SLN's inhibitory potency.[1][5] Ensure you are using a lipid composition known to support SERCA-SLN interaction.
Problem: High variability between experimental replicates.
-
Possible Cause 1: Inhomogeneous Proteoliposomes. If detergent removal is too rapid, proteins may aggregate or be unevenly distributed among vesicles.[12] Ensure a consistent and slow detergent removal process. Purification of proteoliposomes on a sucrose (B13894) step gradient can help select for a more homogeneous population of vesicles.[5]
-
Possible Cause 2: Inaccurate Pipetting. The NADH-coupled assay involves multiple reagents, some in small volumes. Use calibrated pipettes and be meticulous in preparing the assay master mix and aliquoting proteoliposomes.
-
Possible Cause 3: Temperature Fluctuation. SERCA activity is highly temperature-dependent. Ensure the plate reader or spectrophotometer cuvette holder is pre-warmed and maintained at a constant temperature (e.g., 25°C or 37°C) throughout the assay.[1][11]
Data Presentation: Recommended Assay Parameters
For reproducible results, key experimental ratios and concentrations should be carefully controlled.
Table 1: Recommended Molar Ratios for Proteoliposome Co-Reconstitution
| Component | Molar Ratio (vs. SERCA) | Reference | Notes |
|---|---|---|---|
| SERCA | 1 | [1][5] | The baseline for all other components. |
| This compound (SLN) | 2 - 6 | [1][5] | Molar excess is required to ensure interaction. A 1:6 ratio is often used in the initial solubilization mix.[5] |
| Total Lipids | 120 - 900 | [1][5] | Lower lipid-to-protein ratios (~120:1) mimic the native SR membrane, while higher ratios (~900:1) are also used.[1][5] |
| Detergent (C12E8) | ~3:1 (w/w) to Lipids |[1] | Sufficient to fully solubilize lipids and proteins into mixed micelles. |
Table 2: Typical Reagent Concentrations for NADH-Coupled SERCA Activity Assay
| Reagent | Final Concentration | Reference | Purpose |
|---|---|---|---|
| HEPES or MOPS, pH 7.0 | 20 - 50 mM | [1][7][11] | Buffering agent to maintain pH. |
| KCl | 100 - 200 mM | [1][7][11] | Monovalent salt. |
| MgCl2 | 5 - 15 mM | [1][11] | Required cofactor for SERCA and PK. |
| ATP | 5 mM | [1][11] | SERCA substrate. |
| EGTA | 1 mM | [1][7] | Ca2+ chelator to control free Ca2+ levels. |
| CaCl2 | Variable | [1][5] | Added to achieve desired free Ca2+ (pCa). |
| NADH | 0.2 - 1 mM | [1][7][10] | Substrate for LDH, monitored at 340 nm. |
| Phosphoenolpyruvate (PEP) | 0.5 - 10 mM | [1][7][11] | Substrate for PK. |
| Pyruvate Kinase (PK) | 10 - 18 U/mL | [1][7][11] | Coupling enzyme. |
| Lactate Dehydrogenase (LDH) | 10 - 18 U/mL | [1][7][11] | Coupling enzyme. |
| Ca2+ Ionophore (A23187) | 1 µM - 6 µg |[1][7] | Prevents Ca2+ gradient formation. |
Visualizations: Pathways and Workflows
References
- 1. Structural basis for this compound’s regulation of muscle thermogenesis by the sarcoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac-specific overexpression of this compound inhibits sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA2a) activity and impairs cardiac function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Large-Scale High-Throughput Screen for Modulators of SERCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Restoration of Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) Activity Prevents Age-Related Muscle Atrophy and Weakness in Mice | MDPI [mdpi.com]
- 12. Reconstitution of the sarcoplasmic reticulum Ca(2+)-ATPase: mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FLAG-Tagged Sarcolipin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with FLAG-tagging sarcolipin (SLN) for expression studies.
Frequently Asked Questions (FAQs)
Q1: Where should I place the FLAG-tag on this compound (N-terminus or C-terminus)?
A1: For functional studies, it is highly recommended to place the FLAG-tag on the N-terminus of this compound (NF-SLN). Studies have shown that an N-terminal FLAG tag does not significantly affect the function of SLN in regulating the Sarco(Endo)plasmic Reticulum Ca2+-ATPase (SERCA).[1][2][3] Conversely, attaching a FLAG-tag to the C-terminus can create a "super-inhibitor" of SERCA, indicating that a C-terminal tag may interfere with the normal regulatory function of this compound.[1] The C-terminal tail of SLN is known to be critical for its interaction with and regulation of SERCA.[1][4]
Q2: I am having trouble detecting FLAG-tagged this compound by Western blot. What could be the issue?
A2: Several factors could contribute to poor detection of FLAG-tagged this compound:
-
Low Expression Levels: this compound is a very small and hydrophobic protein, which can lead to low expression levels.[5] Consider optimizing your transfection/transduction and cell culture conditions.
-
Poor Antibody Recognition: In some expression systems, the FLAG-tag epitope (DYKDDDDK) can undergo post-translational modifications, such as tyrosine sulfation, which can abolish recognition by certain anti-FLAG monoclonal antibodies.[6][7] If you suspect this, consider using a polyclonal anti-FLAG antibody, which may still recognize the modified epitope.[6]
-
Protein Degradation: Ensure that you are using fresh protease inhibitors during cell lysis and sample preparation to prevent degradation of your target protein.
-
Membrane Protein-Specific Issues: As a transmembrane protein, FLAG-tagged SLN may aggregate or precipitate during sample preparation. Boiling samples in SDS-PAGE loading buffer can sometimes cause aggregation of membrane proteins. Try loading samples without boiling.[8]
Q3: My N-terminally FLAG-tagged this compound is not being expressed. What could be the problem?
A3: If you are not seeing any expression of your N-terminally FLAG-tagged this compound, consider the following:
-
Interference with Signal Peptide: For transmembrane proteins like this compound, an N-terminal tag could potentially interfere with the function of a signal peptide, leading to improper membrane insertion, misfolding, and subsequent degradation.[8] While many studies have successfully used NF-SLN, this can be context-dependent.
-
Vector and Codon Usage: Verify the integrity of your expression construct by sequencing to ensure there are no mutations or frameshifts.[9] Also, check if your this compound sequence contains rare codons for your expression host, which could lead to truncated or non-functional protein.[9]
-
"Leaky" Expression and Toxicity: In bacterial expression systems, basal or "leaky" expression of a protein prior to induction can sometimes be toxic to the cells, preventing successful overexpression. Using a host strain that tightly controls basal expression, such as those containing the pLysS plasmid for the T7 system, can help mitigate this.[9]
Q4: Does the FLAG-tag interfere with the interaction between this compound and SERCA?
A4: Based on current research, an N-terminal FLAG-tag does not appear to significantly interfere with the interaction between this compound and SERCA.[1][2][3] In fact, N-terminally FLAG-tagged SLN has been successfully used in co-immunoprecipitation experiments to study this interaction.[3][10] However, as mentioned in Q1, a C-terminal tag is likely to interfere with this interaction and alter the function of this compound.[1]
Troubleshooting Guides
Guide 1: Low or No Expression of FLAG-Tagged this compound
This guide provides a systematic approach to troubleshooting poor expression of FLAG-tagged this compound.
Table 1: Troubleshooting Low/No Expression
| Symptom | Potential Cause | Recommended Action |
| No protein detected in cell lysate by Western blot. | Failed transfection/transduction. | Verify transfection/transduction efficiency using a positive control (e.g., a fluorescent protein). Optimize protocol (e.g., DNA/lipid ratio, cell confluency). |
| Errors in the expression construct. | Sequence your entire construct to confirm the FLAG-tag is in-frame and there are no mutations.[9] | |
| Protein is being rapidly degraded. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Minimize freeze-thaw cycles of your samples. | |
| Interference with protein targeting/insertion. | If using an N-terminal tag, consider potential interference with the signal peptide.[8] If possible, test a construct with the tag at the other terminus (though C-terminal is not recommended for functional studies of SLN). | |
| Faint band detected in cell lysate. | Suboptimal induction/expression conditions. | Optimize induction parameters (inducer concentration, temperature, and duration of induction).[9] |
| Codon usage not optimized for the expression host. | Synthesize a gene with codons optimized for your expression system (e.g., E. coli, mammalian cells). | |
| Protein is insoluble and located in inclusion bodies (bacterial expression). | Perform a Western blot on both the soluble and insoluble fractions of your cell lysate. If in the insoluble fraction, try expressing at a lower temperature or co-expressing with chaperones. |
Experimental Workflow for Troubleshooting Low Expression
Guide 2: FLAG-Tagged this compound Detected in Lysate but Not in Purified Fraction
This guide addresses issues where the FLAG-tagged protein is expressed but cannot be purified using anti-FLAG affinity chromatography.
Table 2: Troubleshooting Purification Failure
| Symptom | Potential Cause | Recommended Action |
| Protein detected in whole cell lysate but not in eluate. | Post-translational modification of the FLAG epitope. | The tyrosine residue in the FLAG-tag can be sulfated, which may prevent binding to anti-FLAG M2 antibodies.[6][7] Try using a polyclonal anti-FLAG antibody for purification or detection. |
| Inefficient binding to the affinity resin. | Ensure your lysis and wash buffers have a neutral pH and appropriate salt concentration (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[11] | |
| Inefficient elution from the affinity resin. | Elute with a competitive FLAG peptide. If this fails, consider more stringent elution conditions, but be mindful of denaturing your protein. | |
| Protein is not accessible to the antibody on the resin. | The FLAG-tag may be buried within the protein structure. This is less likely for the small and hydrophilic this compound but is a possibility. Consider adding a linker between the tag and the protein. |
Signaling Pathway and Interaction Context
The primary function of this compound is the regulation of the SERCA pump. FLAG-tagging is often employed to study how this interaction is affected under different physiological or experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for FLAG-Tagged this compound
-
Sample Preparation: Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Mix 20-40 µg of total protein with Laemmli sample buffer. For transmembrane proteins like this compound, you may consider not boiling the samples to prevent aggregation.[8] Separate proteins on a 15% or 4-20% Tris-Glycine gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-FLAG antibody (e.g., mouse anti-FLAG M2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) of FLAG-Sarcolipin and SERCA
-
Cell Lysis: Lyse cells expressing FLAG-tagged this compound in a non-denaturing lysis buffer (e.g., 1% Tween 20 in TBS) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add anti-FLAG M2 affinity gel or anti-FLAG antibody plus protein A/G beads. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three to five times with cold lysis buffer.
-
Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Analysis: Analyze the eluate by Western blotting using antibodies against SERCA to confirm the interaction.[3]
References
- 1. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taking down the FLAG! How Insect Cell Expression Challenges an Established Tag-System | PLOS One [journals.plos.org]
- 7. Taking down the FLAG! How Insect Cell Expression Challenges an Established Tag-System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Interactions between small ankyrin 1 and this compound coordinately regulate activity of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Technical Support Center: Interpreting Unexpected Phenotypes in Sarcolipin Overexpression Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sarcolipin (SLN) overexpression models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We overexpressed SLN in skeletal muscle and expected to see impaired muscle function due to SERCA inhibition. Instead, we observed improved exercise capacity and fatigue resistance. Is this a known phenomenon?
A1: Yes, this is a well-documented, albeit counterintuitive, finding. While SLN is an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, its overexpression in skeletal muscle often leads to a beneficial phenotype characterized by enhanced endurance and resistance to fatigue.[1][2] This is attributed to several downstream adaptations rather than a direct enhancement of SERCA function.
The proposed mechanisms include:
-
Increased Mitochondrial Biogenesis and Oxidative Metabolism: SLN overexpression can trigger a signaling cascade that promotes the creation of new mitochondria and shifts the muscle's metabolic profile towards greater reliance on fatty acid oxidation.[2]
-
Enhanced Muscle Energetics: Muscles from SLN overexpression (SlnOE) models have shown higher expression of carnitine palmitoyltransferase-1 (CPT1), a key enzyme in fatty acid metabolism, and lactate (B86563) dehydrogenase (LDH), suggesting an increased capacity for both oxidative and glycolytic pathways.[1]
-
Altered Calcium Handling: SLN-mediated SERCA inhibition can lead to subtle elevations in cytosolic Ca2+ levels. This can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn activates the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[2]
-
Increased Store-Operated Calcium Entry (SOCE): Some studies have reported an increase in SOCE in muscle fibers from SlnOE mice, which may contribute to improved muscle performance during prolonged activity.[1]
Q2: Our cardiac-specific SLN overexpression model shows signs of cardiac dysfunction, including impaired contractility. Is this an expected outcome?
A2: Yes, unlike in skeletal muscle, cardiac-specific overexpression of SLN consistently leads to impaired cardiac function.[3][4][5] This is a critical tissue-specific difference to consider.
Key observations in cardiac-specific SLN overexpression models include:
-
Inhibition of SERCA2a Activity: SLN directly binds to and inhibits SERCA2a, the cardiac isoform of the SERCA pump. This inhibition is exacerbated in the presence of phospholamban (PLN), another SERCA regulatory protein, forming a "super-inhibitory" complex.[3][4]
-
Impaired Cardiac Contractility and Relaxation: The inhibition of SERCA2a leads to reduced sarcoplasmic reticulum (SR) Ca2+ load and slower Ca2+ reuptake, resulting in decreased peak force of contraction and prolonged relaxation times.[3][6][7]
-
Ventricular Hypertrophy: Some models of cardiac-specific SLN overexpression develop mild cardiac hypertrophy over time.[3]
-
Reversibility with β-adrenergic Stimulation: The negative contractile effects can often be partially or fully reversed by treatment with β-adrenergic agonists like isoproterenol, which leads to the phosphorylation of PLN and potentially SLN, relieving their inhibitory effects on SERCA2a.[3][5]
Q3: We expected our SLN overexpression mice to have a higher basal metabolic rate and be lean, but we don't see a significant difference in body weight compared to wild-type controls on a standard diet. Why might this be?
A3: This is a point of contention in the literature, with some studies reporting conflicting findings. While the uncoupling activity of SLN on SERCA is expected to increase energy expenditure and confer resistance to diet-induced obesity, the effect on basal metabolic rate and body weight under standard chow conditions can be subtle or absent.[8][9][10]
Possible explanations for the lack of a dramatic body weight phenotype include:
-
Level of Overexpression: The degree of SLN overexpression achieved can vary between different transgenic models and may not be sufficient to significantly impact whole-body energy expenditure under basal conditions.[11] One study noted that even with overexpression, the molar ratio of SLN to SERCA remained relatively low.[11]
-
Compensatory Mechanisms: The body may adapt to a slight increase in muscle-based thermogenesis through compensatory changes in other metabolic pathways or tissues.
-
Dietary Conditions: The protective effect of SLN overexpression against obesity is more pronounced when animals are challenged with a high-fat diet.[2][10] Under a standard chow diet, the metabolic challenge may not be sufficient to reveal the phenotype.
-
Genetic Background: The genetic background of the mouse strain used can influence the penetrance of metabolic phenotypes.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No Overexpression of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Gene Delivery (e.g., AAV) | 1. Verify Viral Titer: Ensure the viral vector titer is adequate for the intended application. 2. Optimize Injection Protocol: For in vivo studies, refine the injection volume, rate, and location to ensure proper targeting of the muscle of interest. 3. Check for Neutralizing Antibodies: Pre-existing immunity to the viral capsid can reduce transduction efficiency. Consider using a different AAV serotype. |
| Promoter Issues | 1. Promoter Specificity and Strength: Confirm that the chosen promoter (e.g., human skeletal α-actin, muscle creatine (B1669601) kinase) is active and provides the desired level of expression in the target muscle type.[2][5][12] 2. Promoter Silencing: Epigenetic silencing of the promoter can occur over time. Analyze transgene mRNA levels at different time points. |
| Issues with Transgenic Mouse Line | 1. Genotyping Confirmation: Use robust genotyping protocols (e.g., qPCR) to confirm the presence of the transgene. 2. Founder Line Variability: If multiple founder lines were generated, be aware that the site of transgene integration can affect expression levels due to position effects.[7][13] Characterize expression in each line. 3. Unexpected Recombination Events: In Cre/lox systems, unintended recombination can occur.[14] |
| Protein Detection Issues | 1. Antibody Validation: Ensure the SLN antibody is specific and sensitive. Validate using positive controls (e.g., tissue known to express high levels of SLN, purified SLN protein) and negative controls (e.g., tissue from SLN knockout mice).[15][16] 2. Western Blot Protocol: Optimize the Western blot protocol for detecting a small protein like SLN (e.g., use Tricine-SDS-PAGE, appropriate membrane pore size).[16] |
Problem 2: Unexpected Death or Severe Phenotype in Transgenic Animals
| Possible Cause | Troubleshooting Steps |
| Cardiac-Specific Overexpression | As noted in the FAQs, high levels of SLN in the heart are detrimental. If using a promoter that is not strictly skeletal muscle-specific, you may have unintended cardiac expression. Verify expression levels in the heart.[3] |
| Developmental Issues | The promoter used for the transgene may be active during critical developmental stages, leading to unforeseen consequences.[13] |
| Off-Target Effects of Gene Delivery | High viral loads can sometimes lead to toxicity. Perform a dose-response study to find the optimal viral concentration. |
| Insertion Mutagenesis (Transgenic Models) | The random insertion of the transgene may have disrupted an endogenous gene, leading to an unexpected phenotype.[7] |
Problem 3: No Change in Mitochondrial Respiration Despite SLN Overexpression
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | 1. Substrate Choice: Ensure you are providing the appropriate substrates to assess mitochondrial respiration (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II; palmitoyl-carnitine for fatty acid oxidation).[17] 2. Fiber Permeabilization: If using permeabilized fibers, ensure complete permeabilization without damaging the mitochondrial membrane. A cytochrome c test can assess mitochondrial outer membrane integrity.[18] |
| Timing of Measurement | The induction of mitochondrial biogenesis is a chronic adaptation. Ensure enough time has passed between the induction of SLN overexpression and the measurement of mitochondrial function. |
| Sensitivity of the Assay | The changes in mitochondrial respiration may be subtle. Ensure your method (e.g., high-resolution respirometry) is sensitive enough to detect these changes.[9][18] |
| Tissue-Specific Effects | The metabolic phenotype of SLN overexpression may be more pronounced in glycolytic (fast-twitch) muscle fibers where basal SLN levels are low.[2] |
Experimental Protocols
Key Experiment 1: Generation of Skeletal Muscle-Specific SLN Overexpression Mouse Model
-
Method: Transgenesis using the human skeletal α-actin promoter.
-
Protocol:
-
A transgene construct is created containing the coding sequence for this compound (often with an N-terminal FLAG tag for easier detection) under the control of the human skeletal α-actin promoter.[2]
-
This construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from C57BL/6 mice).
-
The injected oocytes are transferred to pseudopregnant female mice.
-
Offspring are screened for the presence of the transgene via PCR analysis of tail-snip DNA.
-
Founder lines with stable transmission of the transgene are established.
-
Expression of the SLN transgene is confirmed in skeletal muscle tissues (but not cardiac tissue) by Western blot and/or qRT-PCR.[2][5]
-
Key Experiment 2: Measurement of SERCA Activity in Muscle Homogenates
-
Method: Calcium uptake assay using a Ca2+-sensitive fluorescent dye (e.g., Indo-1 or Fura-2).
-
Protocol:
-
Homogenization: Freshly dissect skeletal muscle and homogenize in an ice-cold buffer.[8]
-
Reaction Mixture: Prepare a reaction mixture containing the muscle homogenate, buffer, and a Ca2+-sensitive dye like Indo-1.[1][3]
-
Initiation of Uptake: Place the mixture in a fluorometer and initiate Ca2+ uptake by adding ATP.
-
Measurement: Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration as it is pumped into the SR by SERCA.[1][19]
-
Data Analysis: The rate of Ca2+ uptake is calculated from the slope of the fluorescence trace. The maximal SERCA activity (Vmax) and the Ca2+ concentration required for half-maximal activity (EC50) can be determined by performing the assay at various Ca2+ concentrations.[3]
-
Key Experiment 3: Assessment of Mitochondrial Respiration in Isolated Muscle Fibers
-
Method: High-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros Oxygraph-2k).
-
Protocol:
-
Fiber Isolation: Isolate single muscle fibers or small fiber bundles from the muscle of interest (e.g., flexor digitorum brevis, soleus).[20]
-
Permeabilization (Optional but common): Permeabilize the muscle fibers with a mild detergent like saponin (B1150181) to allow for the entry of respiratory substrates while keeping the mitochondria intact.[9]
-
Respirometry: Place the fibers in the respirometer chamber with a respiration medium.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add a series of substrates and inhibitors to measure different aspects of mitochondrial function:
-
Basal Respiration: Measure oxygen consumption with endogenous substrates.
-
State 2 Respiration (Leak): Add a substrate for a specific complex (e.g., pyruvate/malate for Complex I) to measure respiration in the absence of ADP.
-
State 3 Respiration (Oxidative Phosphorylation): Add ADP to measure the coupled respiration rate.
-
Maximal Electron Transport Chain Capacity: Add an uncoupler like FCCP to measure the maximum rate of oxygen consumption.
-
Non-Mitochondrial Respiration: Add inhibitors like rotenone (B1679576) (Complex I) and antimycin A (Complex III) to determine the oxygen consumption not related to mitochondrial respiration.[4]
-
-
Data Normalization: Normalize respiration rates to the amount of tissue (e.g., dry weight) or a mitochondrial marker (e.g., citrate (B86180) synthase activity).
-
Signaling Pathways and Workflows
Caption: SLN Signaling in Skeletal Muscle.
Caption: SLN Signaling in Cardiac Muscle.
Caption: Experimental Workflow.
References
- 1. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of this compound decreases myocyte contractility and calcium transient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Your Transgenic Project Failed | Taconic Biosciences [taconic.com]
- 11. The effects of this compound over-expression in mouse skeletal muscle on metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral-mediated gene therapy for the muscular dystrophies: Successes, limitations and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lost in Transgenesis: A Users guide for Genetically Manipulating the Mouse in Cardiac Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring mitochondrial respiration in intact single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sarcolipin Antibody Specificity and Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cross-reactivity of sarcolipin (SLN) antibodies with other proteolipids. The following information is designed to help you troubleshoot common experimental issues and ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cross-reactivity issue with this compound antibodies?
A1: The most frequently reported cross-reactivity of this compound (SLN) antibodies is with phospholamban (PLB).[1][2] SLN and PLB are both small, homologous proteolipids that regulate the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump in muscle tissue.[2][3]
Q2: Why do some this compound antibodies cross-react with phospholamban?
A2: Cross-reactivity with PLB often depends on the epitope targeted by the antibody. Antibodies generated against the N-terminal region of SLN have been shown to be more prone to cross-reacting with PLB.[1] In one documented case, the inclusion of an extra cysteine residue in the N-terminal antigen peptide increased its sequence similarity to PLB, leading to unwanted cross-reaction.[2] Conversely, antibodies developed against the highly conserved C-terminal domain of SLN have demonstrated high specificity with no detectable cross-reactivity to PLB.[1]
Q3: Are there any other proteolipids that this compound antibodies are known to cross-react with?
A3: Based on currently available scientific literature, phospholamban is the only proteolipid that has been specifically documented to cross-react with certain this compound antibodies. There is no significant evidence to suggest cross-reactivity with other muscle proteolipids at this time.
Q4: How can I determine if my this compound antibody is specific?
A4: Several validation experiments can be performed to confirm the specificity of your SLN antibody. These include:
-
Western blotting with appropriate controls: Using tissue lysates from phospholamban knockout (PLN-KO) mice is the gold standard for demonstrating specificity, as a specific SLN antibody should still detect SLN in these tissues without detecting PLB.[2][4]
-
Peptide competition assay: Pre-incubating the antibody with the immunizing peptide should block its binding to SLN on a Western blot, confirming that the antibody specifically recognizes its target sequence.[5][6][7]
-
Testing on tissues with known expression levels: Atrial tissue generally has higher levels of SLN compared to ventricular tissue, which can be used to verify expected expression patterns.[1]
Troubleshooting Guide: Non-Specific Bands in Western Blotting
Encountering non-specific bands when using a this compound antibody can be a common issue. This guide will help you troubleshoot and identify the source of the problem.
| Observed Issue | Potential Cause | Recommended Solution |
| A band is observed at the molecular weight of phospholamban (approx. 5-6 kDa for monomer, higher for oligomers). | The primary antibody may be cross-reacting with phospholamban. This is more likely with N-terminal directed SLN antibodies.[1][2] | 1. Confirm the epitope: Check the antibody datasheet to see if it targets the N- or C-terminus of SLN. C-terminal antibodies are generally more specific.[1] 2. Use a PLN-KO control: If available, run a Western blot with tissue lysate from a phospholamban knockout mouse. The band corresponding to PLB should be absent.[2][4] 3. Perform a peptide competition assay: Pre-incubate the antibody with its immunizing peptide to see if the band of interest disappears.[5] |
| Multiple bands are present at various molecular weights. | - Insufficient blocking of the membrane.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Protein degradation. | 1. Optimize blocking: Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies. 3. Improve washing: Increase the number and duration of washes between antibody incubations. 4. Use protease inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation. |
| The SLN band is faint or absent, but other bands are visible. | - Low expression of SLN in the chosen tissue (e.g., ventricle vs. atria).[1] - Poor antibody-antigen recognition under the current experimental conditions. | 1. Use positive control tissue: Use a tissue known to have high SLN expression, such as atrial muscle or certain fast-twitch skeletal muscles.[1] 2. Optimize antibody incubation: Increase the incubation time of the primary antibody (e.g., overnight at 4°C). |
Experimental Protocols
Protocol 1: Western Blotting for this compound with Specificity Controls
This protocol outlines the key steps for performing a Western blot to detect this compound, including the use of essential controls to verify antibody specificity.
-
Sample Preparation:
-
Homogenize tissues in a lysis buffer containing a protease inhibitor cocktail.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
For optimal detection of SLN, consider preparing sarcoplasmic reticulum (SR) enriched microsomal fractions.[1]
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of total protein per lane on a 16% Tricine-SDS-PAGE gel, which provides better resolution for low molecular weight proteins like SLN (approx. 3.6 kDa).[1]
-
Include lanes with lysate from phospholamban knockout (PLN-KO) tissue as a negative control for cross-reactivity.[2]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary anti-sarcolipin antibody (e.g., at a 1:3000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Peptide Competition Assay
This assay confirms that the antibody's binding is specific to the immunizing peptide sequence.
-
Antibody and Peptide Preparation:
-
Determine the optimal working concentration of your primary SLN antibody for Western blotting.
-
Reconstitute the immunizing peptide (if not already in solution) according to the manufacturer's instructions.
-
-
Blocking Step:
-
Prepare two tubes of the primary antibody at its optimal dilution.
-
In one tube ("Blocked"), add the immunizing peptide at a 5-10 fold molar excess compared to the antibody.
-
In the second tube ("Unblocked"), add an equal volume of the peptide solvent (e.g., PBS).
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Immunoblotting:
-
Run two identical Western blots with your samples.
-
Incubate one blot with the "Blocked" antibody solution and the other with the "Unblocked" antibody solution.
-
Proceed with the remaining Western blotting steps as usual.
-
-
Analysis:
-
A specific antibody will show a significantly reduced or absent band for SLN on the blot incubated with the "Blocked" antibody compared to the "Unblocked" control.
-
Visualizations
References
- 1. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AND PHOSPHOLAMBAN AS REGULATORS OF CARDIAC SARCOPLASMIC RETICULUM CA2+ ATPASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac-specific overexpression of this compound in phospholamban null mice impairs myocyte function that is restored by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Detection and Analysis of Sarcolipin in Muscle Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sarcolipin (SLN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this compound, with a particular focus on its low abundance in certain muscle types.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound Signal in Western Blot | 1. Low this compound Abundance: this compound is expressed at very low levels in certain muscle types, such as fast-twitch glycolytic fibers in adult rodents.[1] 2. Inefficient Protein Extraction: Standard lysis buffers may not efficiently extract this small membrane protein. 3. Poor Antibody Affinity/Specificity: The primary antibody may not be optimal for detecting the target protein. 4. Inefficient Protein Transfer: this compound is a small protein (around 3.6 kDa) and can be difficult to transfer efficiently to the membrane. 5. Suboptimal Antibody Concentrations: Incorrect primary or secondary antibody dilutions can lead to a weak signal. | 1. Enrich for this compound: Use immunoprecipitation (IP) to enrich for this compound before running the Western blot. A detailed protocol is provided below. Alternatively, consider using microsomal fractions of muscle homogenates, which can increase the concentration of SLN.[2] 2. Optimize Lysis Buffer: Use a lysis buffer containing a strong denaturant like urea (B33335) or employ a buffer optimized for membrane proteins. Ensure complete homogenization of the muscle tissue. 3. Antibody Validation: Use a validated antibody specific for this compound. One study successfully generated a polyclonal antibody against the conserved C-terminal amino acids of SLN.[2] 4. Optimize Transfer Conditions: Use a PVDF membrane with a small pore size (e.g., 0.2 µm). Perform the transfer at a lower voltage for a longer duration or use a wet transfer system, which is generally more efficient for small proteins. 5. Titrate Antibodies: Perform a dilution series to determine the optimal concentration for both primary and secondary antibodies. |
| Multiple Bands or Non-Specific Staining in Western Blot | 1. Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 3. High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase background noise. 4. Protein Aggregation: this compound, being a membrane protein, may form aggregates. | 1. Use a Specific Antibody: Ensure your primary antibody is highly specific for this compound. Some earlier antibodies were noted to have cross-reactivity with phospholamban (PLB).[2] 2. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and consider using a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). 3. Optimize Antibody Dilutions: Decrease the concentration of the primary and/or secondary antibodies. 4. Improve Sample Preparation: Ensure complete denaturation of the sample by boiling in Laemmli buffer before loading on the gel. |
| Difficulty Visualizing this compound in Muscle Sections via Immunofluorescence (IF) | 1. Low Protein Abundance: Similar to Western blotting, the low expression of this compound can make it difficult to detect with IF. 2. Antigen Masking: The fixation process can mask the epitope recognized by the antibody. 3. Inappropriate Antibody: The antibody used may not be suitable for immunofluorescence applications. | 1. Signal Amplification: Use a signal amplification system, such as a tyramide signal amplification (TSA) kit, to enhance the fluorescent signal. 2. Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer to unmask the antigen. 3. Select IF-Validated Antibody: Use an antibody that has been validated for use in immunofluorescence on muscle tissue. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound abundance low in some muscle types?
A1: this compound expression is developmentally regulated and varies between muscle fiber types and species. In adult rodents, this compound expression is significantly higher in slow-twitch oxidative muscle fibers and atria, while it is found at very low levels in fast-twitch glycolytic muscles.[1] However, in larger mammals, including humans, this compound is more abundantly expressed in both fast- and slow-twitch muscles.[3]
Q2: What is the primary function of this compound?
A2: this compound is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump in muscle.[4] It binds to SERCA and uncouples ATP hydrolysis from calcium transport, leading to futile cycling of the pump. This process generates heat and plays a crucial role in muscle-based non-shivering thermogenesis and overall energy metabolism.[4][5][6]
Q3: How does this compound's interaction with SERCA affect muscle physiology?
A3: By modulating SERCA activity, this compound influences intracellular calcium dynamics. This can impact muscle contractility, relaxation, and metabolic signaling. For instance, increased this compound expression has been shown to enhance resistance to fatigue and improve exercise capacity in mice.[1]
Q4: Can I use mass spectrometry to detect this compound?
A4: Yes, mass spectrometry is a powerful tool for identifying and quantifying proteins in complex biological samples like muscle tissue. While challenging due to its low abundance and small size, top-down mass spectrometry approaches can be employed for the comprehensive analysis of sarcomeric proteins, including the identification of different proteoforms of this compound.
Q5: Are there any commercial kits available for this compound detection?
A5: While specific all-in-one kits for this compound detection are not widely available, individual components such as validated primary antibodies, secondary antibodies, and detection reagents can be purchased from various life science suppliers. It is crucial to select a primary antibody that has been validated for your specific application (e.g., Western blot, immunoprecipitation, or immunofluorescence).
Experimental Protocols
Protocol 1: Western Blotting for Low-Abundance this compound
This protocol is optimized for the detection of this compound in muscle tissues where its expression is low.
-
Protein Extraction:
-
Homogenize frozen muscle tissue in a lysis buffer containing strong detergents and protease inhibitors (e.g., RIPA buffer supplemented with a protease inhibitor cocktail).
-
For membrane-associated proteins like this compound, consider using a buffer containing urea to ensure complete solubilization.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Load a high amount of total protein (50-100 µg) per lane on a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16%) to achieve good resolution of small proteins.
-
Include a positive control, such as a lysate from a muscle type known to express high levels of this compound (e.g., soleus muscle in rodents) or a recombinant this compound protein.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane with a 0.2 µm pore size.
-
Perform a wet transfer overnight at a low constant voltage (e.g., 30V) at 4°C to maximize the transfer efficiency of the small this compound protein.
-
-
Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a validated primary antibody against this compound overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution or an optimized dilution determined through titration.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate with high sensitivity to detect the faint signal of low-abundance this compound.
-
Capture the signal using a digital imager or X-ray film.
-
Protocol 2: Immunoprecipitation (IP) of this compound from Muscle Lysates
This protocol can be used to enrich for this compound from total muscle lysates.
-
Lysate Preparation:
-
Prepare a total protein lysate from muscle tissue as described in the Western blotting protocol.
-
Pre-clear the lysate by incubating it with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a specific anti-sarcolipin antibody overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1.
-
Visualizations
Caption: this compound's interaction with the SERCA pump.
Caption: Workflow for Western blotting of low-abundance this compound.
References
- 1. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound provides a novel muscle-based mechanism for adaptive thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing protein extraction for integral membrane proteins like sarcolipin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of integral membrane proteins, with a specific focus on sarcolipin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound (SLN) is a small, single-pass transmembrane protein that is a key regulator of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA).[1][2] It plays a crucial role in muscle contractility and nonshivering thermogenesis by uncoupling Ca2+ transport from ATP hydrolysis.[1][2] The extraction of integral membrane proteins like this compound is inherently challenging due to their hydrophobic nature, which makes them prone to aggregation and instability once removed from their native lipid bilayer environment.[3]
Q2: What are the critical first steps for successful integral membrane protein extraction?
The initial and most critical step is the disruption of the cell or tissue and the solubilization of the membrane. This requires a careful balance of mechanical disruption (e.g., homogenization, sonication) and the use of detergents to create a stable environment for the protein.[4][5] A common starting point is to homogenize the sample in a suitable buffer containing protease inhibitors to prevent degradation.[5]
Q3: How do I choose the right detergent for extracting this compound?
The choice of detergent is protein-dependent and often requires empirical testing. For integral membrane proteins, non-ionic or zwitterionic detergents are generally preferred as they are milder and less likely to denature the protein.[5] For initial screening, detergents like Dodecyl Maltoside (DDM), Triton X-100, and CHAPS are good candidates. The optimal detergent concentration is typically at or above its critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the hydrophobic domains of the protein.[6][7]
Q4: How can I prevent my integral membrane protein from aggregating during and after extraction?
Protein aggregation is a common issue due to the exposure of hydrophobic domains.[3] To mitigate this, consider the following:
-
Work at low temperatures: Perform all extraction steps at 4°C to minimize protein degradation and aggregation.
-
Optimize detergent concentration: Using a detergent concentration well above the CMC is crucial.
-
Additives: Including additives like glycerol (B35011), specific lipids, or small amphiphiles in your buffers can help stabilize the protein.
-
pH and Ionic Strength: Maintaining an optimal pH and ionic strength of the buffer can significantly impact protein solubility and stability.
Q5: What are some common methods to quantify the yield of my extracted integral membrane protein?
Quantifying integral membrane proteins can be challenging. Standard colorimetric assays like the Bradford assay may be inaccurate due to interference from detergents. The bicinchoninic acid (BCA) assay is often a more suitable choice. For more accurate quantification, especially for downstream applications like western blotting, methods such as amino acid analysis or quantitative mass spectrometry can be employed.
Troubleshooting Guides
Low Protein Yield
| Potential Cause | Recommended Solution |
| Incomplete cell or tissue lysis | Increase the intensity or duration of homogenization or sonication. Consider enzymatic digestion (e.g., with lysozyme (B549824) for bacteria) prior to mechanical disruption.[4] |
| Inefficient membrane solubilization | Screen a panel of detergents (e.g., DDM, Triton X-100, CHAPS) to find the most effective one for your target protein. Optimize the detergent concentration, ensuring it is above the CMC.[6] |
| Protein degradation | Add a protease inhibitor cocktail to all buffers throughout the extraction process. Keep samples on ice or at 4°C at all times. |
| Protein loss during centrifugation | Optimize centrifugation speed and time. The membrane fraction is typically pelleted at high speeds (e.g., 100,000 x g).[4] |
Protein Aggregation
| Potential Cause | Recommended Solution |
| Inadequate detergent concentration | Increase the detergent concentration in your buffers. A general rule of thumb is to use a detergent concentration at least 2 times the CMC and a detergent-to-protein weight ratio of at least 4:1.[6] |
| Suboptimal buffer conditions | Optimize the pH and ionic strength of your extraction and purification buffers. The addition of stabilizing agents like glycerol (10-20%) or specific lipids can also be beneficial. |
| Exposure to high temperatures | Perform all steps on ice or in a cold room (4°C) to minimize the risk of aggregation. For some proteins, avoiding heating during sample preparation for SDS-PAGE is necessary.[3] |
| Freeze-thaw cycles | Aliquot your purified protein into smaller volumes to avoid repeated freeze-thaw cycles, which can induce aggregation. |
Poor Western Blot Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage/current). Ensure good contact between the gel and the membrane, removing any air bubbles. A wet transfer system may provide more consistent results than semi-dry. |
| Low antibody affinity or concentration | Use a primary antibody specifically validated for your target and species. Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C). |
| Masking of the epitope | The blocking buffer (e.g., non-fat milk) may sometimes mask the epitope. Try switching to a different blocking agent like bovine serum albumin (BSA) or using a commercial blocking buffer. |
| Protein aggregation preventing entry into the gel | Do not boil the sample before loading, as this can cause aggregation of some membrane proteins. Instead, incubate at a lower temperature (e.g., 37°C for 30 minutes or room temperature).[3] |
Experimental Protocols
Protocol 1: General Integral Membrane Protein Extraction from Cultured Cells
-
Cell Harvesting: Collect cultured cells (approximately 5 x 10^6) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Permeabilization: Resuspend the cell pellet in a permeabilization buffer containing a mild detergent and incubate on ice for 10 minutes with gentle mixing. This step releases cytosolic proteins.
-
Cytosolic Fraction Removal: Centrifuge at 16,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the cytosolic fraction.
-
Membrane Solubilization: Resuspend the pellet in a solubilization buffer containing a stronger, optimized detergent (e.g., 1% Triton X-100) and protease inhibitors. Incubate on ice for 30 minutes with constant mixing.
-
Membrane Protein Fraction Collection: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the solubilized integral and membrane-associated proteins.[8]
Protocol 2: this compound Enrichment from Muscle Tissue
-
Tissue Homogenization: Mince fresh or frozen muscle tissue on ice and homogenize in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2) with a protease inhibitor cocktail.
-
Debris Removal: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and cellular debris.
-
Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Membrane Washing: Discard the supernatant (cytosolic fraction) and wash the membrane pellet by resuspending it in the homogenization buffer and repeating the ultracentrifugation step.
-
This compound Solubilization: Resuspend the washed membrane pellet in a solubilization buffer containing an optimized detergent (e.g., 1% DDM) and incubate on ice for 30-60 minutes with gentle agitation.
-
Insoluble Material Removal: Centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant contains the solubilized this compound.[4]
Quantitative Data Summary
Table 1: Properties of Commonly Used Detergents for Integral Membrane Protein Extraction
| Detergent | Type | CMC (mM) | Aggregation Number | Notes |
| Triton X-100 | Non-ionic | ~0.24 | ~140 | Mild, non-denaturing detergent suitable for maintaining protein structure. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~98 | Often a good first choice for solubilizing and stabilizing membrane proteins. |
| CHAPS | Zwitterionic | ~8 | ~10 | Useful for solubilizing membrane proteins while maintaining their native state. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 | ~62 | Strong, denaturing detergent; generally not suitable for functional studies but can be effective for complete solubilization for SDS-PAGE. |
CMC (Critical Micelle Concentration) values can vary depending on buffer conditions such as ionic strength and temperature.
Visualizations
Caption: Workflow for integral membrane protein extraction.
Caption: this compound's regulation of SERCA and downstream signaling.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing Integral Membrane Proteins with Simple Western | Bio-Techne [bio-techne.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cusabio.com [cusabio.com]
- 8. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for the Effect of Sarcolipin on SERCA Coupling Efficiency in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of sarcolipin (SLN) on the coupling efficiency of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (SLN) in relation to SERCA?
A1: this compound (SLN) is a small regulatory protein that interacts with the SERCA pump. Its primary role is to modulate SERCA activity. A key function of SLN is to uncouple the transport of calcium ions (Ca2+) from ATP hydrolysis by SERCA.[1][2][3] This means that ATP is consumed by SERCA without the stoichiometric transport of Ca2+ into the sarcoplasmic reticulum (SR) lumen, leading to the generation of heat.[2][3][4]
Q2: How does SLN binding affect SERCA's enzymatic parameters?
A2: The binding of SLN to SERCA can have varied effects on its enzymatic parameters, and reports in the literature have sometimes shown different results. However, a prominent finding is that SLN can decrease the maximal rate of Ca2+ uptake (Vmax) without significantly altering the pump's affinity for Ca2+ (KCa or EC50).[5][6] In some contexts, particularly in atrial muscle, the absence of SLN has been shown to increase both the affinity of the SERCA pump for Ca2+ and the maximum velocity of Ca2+ uptake.[7]
Q3: What is "SERCA uncoupling" and how does SLN induce it?
A3: SERCA uncoupling refers to the hydrolysis of ATP by the pump that is not used for the transport of Ca2+ across the SR membrane.[4] SLN promotes this uncoupling, leading to futile cycling of the SERCA pump where ATP is consumed and released as heat.[2][3] The proposed mechanism involves SLN binding to SERCA, which prevents the release of Ca2+ into the SR lumen and instead allows it to slip back into the cytosol.[2][6]
Q4: How is SERCA coupling efficiency calculated?
A4: SERCA coupling efficiency is determined by the ratio of the initial rate of Ca2+ uptake to the initial rate of ATP hydrolysis (Ca2+/ATP ratio). Under ideal conditions, SERCA transports two Ca2+ ions for each molecule of ATP hydrolyzed, resulting in a coupling ratio of 2.0.[8][9] In the presence of uncouplers like SLN, this ratio decreases.
Q5: At what molar ratio of SLN to SERCA is uncoupling typically observed?
A5: A marked decrease in the accumulation of Ca2+ by reconstituted vesicles, indicative of uncoupling, has been observed at a molar ratio of SLN to SERCA of 2:1 or higher.[10] However, the precise stoichiometry for maximal uncoupling can vary depending on the experimental system (e.g., reconstituted proteoliposomes, cell-based assays).
Troubleshooting Guides
This section addresses common issues encountered during experiments designed to measure the effect of SLN on SERCA coupling efficiency.
| Problem | Possible Causes | Recommended Solutions |
| No significant difference in Ca2+ uptake or ATPase activity between SERCA alone and SERCA with SLN. | 1. Inefficient reconstitution of SLN: SLN may not be properly incorporated into the proteoliposomes. 2. Incorrect SLN:SERCA molar ratio: The ratio may be too low to elicit a measurable effect. 3. Degradation of SLN: The SLN peptide may have degraded during storage or handling. 4. Assay conditions are not optimal: The buffer composition, pH, or temperature may be affecting the interaction. | 1. Verify SLN incorporation: Use techniques like co-immunoprecipitation or SDS-PAGE with appropriate staining to confirm the presence of SLN in the reconstituted vesicles.[11][12] 2. Titrate SLN concentration: Perform experiments with a range of SLN:SERCA molar ratios (e.g., 1:1, 2:1, 5:1, 10:1) to determine the optimal concentration for observing the uncoupling effect. 3. Check SLN integrity: Use a fresh batch of SLN or verify its integrity via mass spectrometry. 4. Optimize assay conditions: Refer to established protocols for buffer components, pH (typically 7.0), and temperature (e.g., 25-37°C).[13][14] |
| High variability in coupling efficiency measurements. | 1. Inconsistent vesicle preparation: Variability in the size and lamellarity of proteoliposomes can affect assay results. 2. Inaccurate protein quantification: Errors in determining SERCA and SLN concentrations will lead to incorrect molar ratios. 3. Pipetting errors: Inaccurate dispensing of reagents, especially small volumes, can introduce significant variability. 4. "Leaky" vesicles: Vesicles may not be properly sealed, allowing for passive Ca2+ leakage that confounds uptake measurements. | 1. Standardize vesicle preparation: Use a consistent method for detergent removal and vesicle formation (e.g., dialysis, size exclusion chromatography). 2. Use reliable protein assays: Employ a robust protein quantification method (e.g., BCA assay) and run standards with each measurement. 3. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 4. Assess vesicle integrity: Measure Ca2+ leakage in the absence of ATP. The inclusion of a Ca2+ precipitating agent like oxalate (B1200264) can help minimize the effects of a rising luminal Ca2+ concentration that can inhibit the pump.[15] |
| Observed decrease in ATPase activity in the presence of SLN. | 1. High concentrations of SLN: While SLN primarily uncouples SERCA, very high concentrations might lead to inhibition of ATPase activity. 2. SLN aggregation: Aggregated SLN may non-specifically inhibit SERCA. 3. Contaminants in the SLN preparation: The SLN sample may contain impurities that inhibit SERCA. | 1. Re-evaluate the SLN:SERCA ratio: Perform a dose-response curve to identify the concentration range where uncoupling is observed without significant inhibition of ATP hydrolysis. 2. Ensure proper SLN solubilization: Solubilize SLN in an appropriate solvent (e.g., DMSO, trifluoroethanol) before adding it to the reconstitution mixture. 3. Verify SLN purity: Use highly purified SLN for your experiments. |
| Unexpected increase in coupling efficiency with SLN. | 1. Experimental artifact: This is an unlikely physiological result and may point to a fundamental issue with the assay setup. 2. Misinterpretation of data: Ensure that the rates of Ca2+ uptake and ATPase activity are calculated correctly from the raw data. | 1. Thoroughly review all experimental steps: Re-examine the protocols for both the Ca2+ uptake and ATPase assays. 2. Include proper controls: Run positive and negative controls. For example, use a known SERCA inhibitor like thapsigargin (B1683126) to ensure the measured activity is SERCA-dependent.[14] 3. Seek external validation: Have a colleague review your experimental design and data analysis. |
Experimental Protocols
Coupled Enzyme ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Reaction Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) (e.g., 10 IU/mL each).
-
Substrate Mix: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH.
-
ATP solution (e.g., 100 mM stock).
-
CaCl2 solution (for desired free Ca2+ concentrations).
-
Reconstituted SERCA vesicles (with and without SLN).
-
Calcium ionophore (e.g., A23187, 1 mg/mL in DMSO).
Procedure:
-
Prepare the assay mix by combining the reaction buffer, enzyme mix, and substrate mix.
-
Add a defined amount of reconstituted vesicles to a cuvette or 96-well plate.
-
Add CaCl2 to achieve the desired free Ca2+ concentration (a Ca2+-EGTA calculator can be used for this).
-
Add the calcium ionophore to prevent the build-up of a Ca2+ gradient across the vesicle membrane, ensuring that the measured ATPase activity is not limited by luminal Ca2+.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer or plate reader.[13][16]
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the extinction coefficient of NADH (6.22 mM-1 cm-1).
-
To determine SERCA-specific activity, subtract the rate measured in the presence of a SERCA inhibitor like thapsigargin.[14]
Oxalate-Supported Calcium Uptake Assay
This assay measures the rate of Ca2+ transport into SR vesicles using a Ca2+-sensitive fluorescent dye.
Materials:
-
Uptake Buffer: Similar to the ATPase assay buffer, but without the coupled enzyme system.
-
Potassium oxalate (e.g., 5 mM).
-
ATP solution.
-
Reconstituted SERCA vesicles (with and without SLN).
-
SERCA inhibitor (e.g., cyclopiazonic acid - CPA) for control experiments.[15]
Procedure:
-
Add the uptake buffer, potassium oxalate, and Ca2+-sensitive dye to a fluorometer cuvette.
-
Add the reconstituted vesicles.
-
Add CaCl2 to initiate a fluorescent signal.
-
Start the reaction by adding ATP.
-
Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca2+ concentration as it is transported into the vesicles.
-
The rate of Ca2+ uptake is calculated from the change in fluorescence signal over time, calibrated against known Ca2+ concentrations.
-
The inclusion of oxalate helps to precipitate Ca2+ inside the vesicles, preventing the build-up of a luminal Ca2+ gradient that could inhibit SERCA activity.[15]
-
To confirm that the measured Ca2+ uptake is SERCA-mediated, perform a control experiment in the presence of a SERCA inhibitor like CPA.[15]
Data Presentation
Table 1: Expected Effects of this compound on SERCA Parameters
| Parameter | SERCA alone | SERCA + SLN | Reference |
| Vmax (Ca2+ Uptake) | Higher | Lower | [5][6] |
| KCa (Ca2+ Affinity) | Unchanged or slightly lower pCa | Unchanged or slightly higher pCa | [5][7] |
| ATPase Activity | Unchanged or slightly lower | Unchanged or slightly higher | [6][10] |
| Ca2+/ATP Coupling Ratio | Approaching 2.0 | Decreased (<2.0) | [8] |
Visualizations
References
- 1. Role of SERCA and this compound in adaptive muscle remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncoupling of sarcoendoplasmic reticulum calcium ATPase pump activity by this compound as the basis for muscle non-shivering thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ca2+/H+ exchange, lumenal Ca2+ release and Ca2+/ATP coupling ratios in the sarcoplasmic reticulum ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes uncoupling of the SERCA Ca2+ pump by inducing a structural rearrangement in the energy-transduction domin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound uncouples hydrolysis of ATP from accumulation of Ca2+ by the Ca2+-ATPase of skeletal-muscle sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 14. Far-infrared irradiation attenuates vessel contraction by activating SERCA2 through disruption of SERCA2 and PLN interaction | PLOS One [journals.plos.org]
- 15. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Large-Scale High-Throughput Screen for Modulators of SERCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Investigating Sarcolipin Function in Human Muscle Biopsies
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the function of sarcolipin (SLN) in human muscle biopsies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in skeletal muscle?
A1: this compound is a small proteolipid that regulates the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump in skeletal muscle.[1][2] Its primary role is to modulate calcium handling, which in turn influences muscle contractility, metabolism, and thermogenesis.[1]
Q2: Why is studying this compound in human muscle biopsies important?
A2: Studying this compound in human muscle biopsies is crucial for understanding its role in various physiological and pathological conditions. Altered SLN expression has been linked to conditions like Duchenne muscular dystrophy and age-related muscle atrophy.[1] Research in human tissue provides direct insights into its relevance in human health and disease, which is essential for developing targeted therapeutic strategies.
Q3: What are the main challenges when working with human muscle biopsies?
A3: The primary challenges include the small sample size, which can limit the number of experiments, and the potential for sample degradation if not handled and stored properly.[3] Obtaining sufficient protein for multiple analyses can also be a concern.[4] Therefore, careful planning and optimized protocols are essential for successful experiments.
Q4: Which muscle is typically biopsied for studying this compound?
A4: The vastus lateralis, a large muscle in the thigh, is a common site for muscle biopsies in both research and clinical settings.[3][5][6] Its accessibility and representative mix of muscle fiber types make it a suitable choice for studying general muscle physiology.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Western Blotting
Q: I am not detecting a signal for this compound on my Western blot. What could be the issue?
A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Antibody Concentration: Ensure you are using the primary antibody at the recommended dilution. For this compound, a starting dilution of 1:500 to 1:1,000 is often recommended.[7]
-
Low Protein Expression: this compound expression can vary between individuals and muscle fiber types. You may need to load a higher amount of total protein on your gel. Consider using a positive control, such as a lysate from a cell line known to express this compound, to validate your antibody and protocol.
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
-
Antibody Quality: Ensure your primary antibody is validated for Western blotting and stored correctly. Repeated freeze-thaw cycles can degrade the antibody.
Q: I am seeing multiple non-specific bands on my Western blot. How can I improve specificity?
A: Non-specific bands can obscure your results. Consider the following adjustments:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin).
-
Antibody Dilution: Use a more dilute primary antibody solution.
-
Washing Steps: Increase the number and duration of your wash steps to remove non-specifically bound antibodies.
-
Secondary Antibody: Ensure your secondary antibody is specific to the primary antibody's host species and is not cross-reacting with other proteins in your sample.
Immunohistochemistry (IHC)
Q: My IHC staining for this compound is very weak or absent.
A: Weak or no staining in IHC can be due to several factors related to tissue processing and antibody incubation.
-
Antigen Retrieval: This is a critical step for formalin-fixed, paraffin-embedded tissues. Ensure you are using the optimal antigen retrieval method (heat-induced or enzymatic) and buffer for your specific antibody and tissue.
-
Antibody Penetration: For thicker sections, ensure adequate permeabilization to allow the antibody to reach the target antigen.
-
Primary Antibody Incubation: Increase the incubation time of the primary antibody, for example, by incubating overnight at 4°C.
-
Antibody Concentration: You may need to optimize the primary antibody concentration. A recommended starting point for IHC is 5-20 µg/ml.[8]
Q: I am observing high background staining in my IHC slides.
A: High background can make it difficult to interpret your results. Here are some tips to reduce it:
-
Blocking: Use a blocking serum from the same species as your secondary antibody to block non-specific binding sites.
-
Endogenous Enzyme Quenching: If using an HRP-conjugated secondary antibody, ensure you have adequately quenched endogenous peroxidase activity.[9]
-
Washing: Thorough washing between steps is crucial to remove unbound antibodies and reagents.[10]
Co-Immunoprecipitation (Co-IP)
Q: I am unable to pull down SERCA with my this compound antibody in a Co-IP experiment.
A: A failed Co-IP can be due to issues with the protein interaction itself or the experimental conditions.
-
Lysis Buffer: The lysis buffer composition is critical. Harsh detergents can disrupt the interaction between this compound and SERCA. Use a mild lysis buffer, such as one containing NP-40 or Triton X-100, and avoid strong ionic detergents like SDS.
-
Antibody Quality: Ensure your antibody is validated for IP. Not all antibodies that work for Western blotting will work for immunoprecipitation.
-
Low Protein Abundance: The amount of this compound and SERCA in your lysate may be too low. You might need to start with a larger amount of muscle tissue, if possible.
-
Washing: While washing is necessary to reduce background, overly stringent washing conditions (e.g., high salt or detergent concentrations) can disrupt the protein-protein interaction.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for experiments on human muscle biopsies.
| Parameter | Typical Value/Range | Source of Variation |
| Protein Yield from Biopsy | 1-2 mg total protein per 10 mg tissue | Biopsy size, muscle fiber type composition, individual variability |
| This compound Antibody Dilution (Western Blot) | 1:500 - 1:1,000 | Antibody manufacturer, detection system sensitivity |
| This compound Antibody Concentration (IHC) | 5 - 20 µg/ml | Tissue fixation method, antigen retrieval protocol |
| SERCA Antibody Dilution (Western Blot) | 1:1,000 | Antibody manufacturer, SERCA isoform being detected |
Experimental Protocols
Western Blotting for this compound
-
Protein Extraction: Homogenize ~10-20 mg of frozen muscle biopsy tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (e.g., 1:1,000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry for this compound
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded muscle biopsy sections (5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block non-specific binding with a serum-based blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary this compound antibody (e.g., 10 µg/ml) overnight at 4°C.
-
Washing: Wash slides with PBS.
-
Secondary Antibody and Detection: Use a suitable labeled secondary antibody and detection system (e.g., HRP-DAB) according to the manufacturer's instructions.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
Co-Immunoprecipitation of this compound and SERCA
-
Lysate Preparation: Lyse ~50-100 mg of muscle tissue in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-sarcolipin antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-SERCA antibody to detect the co-immunoprecipitated protein.
Visualizations
Caption: this compound's regulation of the SERCA pump in the sarcoplasmic reticulum.
Caption: General experimental workflow for studying this compound in human muscle biopsies.
References
- 1. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Vastus Lateralis Skeletal Muscle Biopsy Using the Weil-Blakesley Conchotome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for isolation of rodent and human skeletal muscle sarcoplasmic and myofibrillar proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Skeletal Muscle Fiber Type Specific Protein Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vastus Lateralis Muscle Biopsy Samples for Clinical Research - Bay Biosciences [baybiosciences.com]
- 7. SLN Polyclonal Antibody (18395-1-AP) [thermofisher.com]
- 8. usbio.net [usbio.net]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. arigobio.com [arigobio.com]
Validation & Comparative
Unraveling the Intricacies of SERCA Regulation: A Comparative Guide to Sarcolipin and Phospholamban Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced regulatory mechanisms of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump is paramount for developing novel therapeutics for muscular and cardiovascular diseases. This guide provides a detailed comparison of the inhibitory mechanisms of two key SERCA regulators, sarcolipin (SLN) and phospholamban (PLN), supported by experimental data and methodologies.
This compound and phospholamban, both small transmembrane proteins, are critical regulators of SERCA activity, primarily by modulating its affinity for calcium ions (Ca2+) and its maximal rate of Ca2+ transport (Vmax). While they share the common purpose of inhibiting SERCA, their mechanisms of action, regulatory pathways, and physiological consequences differ significantly. This guide delves into these differences, offering a clear and objective comparison to aid in research and drug development endeavors.
At a Glance: Key Differences in Inhibitory Mechanisms
| Feature | This compound (SLN) | Phospholamban (PLN) |
| Primary Effect on SERCA | Primarily decreases Vmax of Ca2+ transport; can also lower Ca2+ affinity. Uncouples Ca2+ transport from ATP hydrolysis. | Primarily decreases the apparent affinity for Ca2+ (increases Km). |
| Binding to SERCA State | Binds to SERCA throughout its enzymatic cycle, including the Ca2+-bound state. | Preferentially binds to the Ca2+-free (E2) state of SERCA. |
| Regulation | Regulation is less understood; not typically regulated by phosphorylation under normal physiological conditions. | Inhibition is relieved by phosphorylation of Serine 16 and/or Threonine 17. |
| Physiological Role | Implicated in muscle-based thermogenesis due to its uncoupling effect. | Crucial for the beat-to-beat regulation of cardiac contractility and relaxation. |
| Ternary Complex | Can form a ternary complex with PLN and SERCA, leading to "superinhibition." | Forms a ternary complex with SLN and SERCA. |
Quantitative Comparison of Inhibitory Effects
The following table summarizes the quantitative data on the inhibitory effects of SLN and PLN on SERCA activity.
| Parameter | This compound (SLN) | Phospholamban (PLN) | Reference |
| Change in Apparent Ca2+ Affinity (ΔpCa) | -0.22 (SERCA1a), -0.37 (SERCA2a) | -0.36 (SERCA1a) | [1] |
| "Superinhibition" with co-expression (ΔpCa) | ~ -1.0 (with PLN) | ~ -1.0 (with SLN) | [1] |
| Effect on Vmax | Decreases maximal Ca2+ uptake by ~33% | Little to no effect | [2] |
| Apparent Dissociation Constant (Kd) for SERCA | 2.08 ± 0.18 (Arbitrary Units) | In the range of pM to mM, increases with Ca2+ | [3] |
Delving Deeper: The Molecular Mechanisms of Inhibition
This compound: An Uncoupler of the SERCA Pump
This compound's inhibitory mechanism is unique in that it can uncouple the transport of Ca2+ from ATP hydrolysis. This means that SERCA continues to hydrolyze ATP, generating heat, but with reduced or no transport of Ca2+ into the sarcoplasmic reticulum. This "futile cycling" is thought to be a key mechanism of non-shivering thermogenesis in muscle.[4] Structurally, SLN is a 31-amino acid peptide that binds to the same transmembrane groove on SERCA as PLN.[5] However, unlike PLN, SLN can remain bound to SERCA even in the presence of high Ca2+ concentrations, allowing it to influence the entire catalytic cycle.[6]
Phospholamban: A Calcium-Sensitive Brake
Phospholamban, a 52-amino acid protein, acts as a reversible inhibitor of SERCA, primarily in cardiac muscle.[7] In its dephosphorylated state, PLN binds to the Ca2+-free E2 conformation of SERCA, stabilizing this state and thereby reducing the pump's apparent affinity for Ca2+.[4] This inhibition is crucial for maintaining basal cardiac function.
A key feature of PLN regulation is its relief upon phosphorylation. Beta-adrenergic stimulation, a key pathway in the "fight-or-flight" response, leads to the phosphorylation of PLN at two key residues, Serine 16 (by protein kinase A) and Threonine 17 (by Ca2+/calmodulin-dependent protein kinase II).[7] This phosphorylation event causes a conformational change in PLN, leading to its dissociation from SERCA and a subsequent increase in SERCA activity. This allows for faster Ca2+ re-uptake into the sarcoplasmic reticulum, contributing to a faster heart rate and stronger contractions.
Visualizing the Mechanisms and Pathways
To better understand the complex interplay between these molecules, the following diagrams illustrate their inhibitory mechanisms and regulatory pathways.
References
- 1. This compound inhibits polymerization of phospholamban to induce superinhibition of sarco(endo)plasmic reticulum Ca2+-ATPases (SERCAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomeric Interactions of this compound and the Ca-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the intramembrane binding mechanism of this compound to calcium ATPase using solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Dynamic Basis of Phospholamban and this compound Inhibition of Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances of SERCA Regulation: A Comparative Guide to Sarcolipin and Myoregulin
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in the regulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump is paramount for advancing therapeutic strategies for a range of muscle and metabolic diseases. This guide provides an in-depth comparison of two key SERCA regulators, sarcolipin (SLN) and myoregulin (MLN), detailing their distinct functional impacts, supported by experimental data and methodologies.
This compound and myoregulin are small transmembrane peptides that act as crucial regulators of SERCA, the ion pump responsible for clearing cytosolic Ca2+ into the sarcoplasmic reticulum, a process vital for muscle relaxation and calcium homeostasis. While both are recognized as inhibitors of SERCA, their mechanisms of action and physiological consequences diverge significantly.[1][2][3][4]
Key Functional Distinctions at a Glance
| Feature | This compound (SLN) | Myoregulin (MLN) |
| Primary Effect on SERCA | Decreases apparent Ca2+ affinity (increases KCa) and can decrease maximal activity (Vmax).[2][3][5] | Primarily decreases maximal activity (Vmax) with some studies suggesting a lesser effect on Ca2+ affinity.[6][7] |
| SERCA Uncoupling | Uncouples ATP hydrolysis from Ca2+ transport, leading to heat production (thermogenesis).[4][8] | Uncoupling capability has not been definitively demonstrated.[4] |
| Ca2+ Dependence of Interaction | Remains bound to SERCA even at high Ca2+ concentrations, interacting throughout the pump's kinetic cycle.[9][10][11] | Interaction is thought to be sensitive to Ca2+ concentration, similar to phospholamban. |
| Primary Tissue Expression | Abundant in fast-twitch skeletal muscle and cardiac atria.[1][8][12] | Predominantly expressed in skeletal muscle.[13] |
| Key Structural Determinant | A highly conserved luminal tail is essential for its inhibitory function.[1][5] | A lysine (B10760008) residue (Lys27) in a position where other regulins have a conserved asparagine may be key to its distinct functional profile.[6] |
Quantitative Comparison of SERCA Inhibition
The following table summarizes quantitative data from studies investigating the effects of this compound on SERCA activity. Data for myoregulin's direct quantitative impact on KCa and Vmax is less consistently reported in the literature.
| Regulator | Experimental System | Change in Apparent Ca2+ Affinity (KCa / EC50) | Change in Maximal Activity (Vmax) | Reference |
| This compound (SLN) | SERCA1a in proteoliposomes | KCa increased from 0.46 µM to 0.80 µM | Vmax decreased from 4.1 to 2.9 µmol/mg/min | [5] |
| This compound (SLN) | Transgenic mouse heart overexpressing SLN | EC50 increased from 0.38 µM to 0.60 µM | No significant change | [14] |
Delving into the Mechanisms: Distinct Modes of SERCA Interaction
This compound and myoregulin, despite both binding to the inhibitory groove of SERCA formed by transmembrane helices M2, M6, and M9, elicit different functional outcomes due to subtle differences in their interaction.[1]
Caption: Comparative signaling pathways of this compound and Myoregulin on SERCA.
The luminal tail of this compound is a critical determinant of its function.[1][5] This region is thought to be responsible for its ability to remain associated with SERCA throughout its catalytic cycle, even in the presence of high Ca2+ concentrations.[9][10][11] This persistent interaction is believed to be the basis for its unique ability to uncouple ATP hydrolysis from Ca2+ transport, leading to futile cycling and heat generation—a process known as non-shivering thermogenesis.[4][8]
In contrast, myoregulin's regulatory action appears to be more aligned with inhibiting the maximal turnover rate of the pump. A key structural difference, the presence of a lysine at position 27 in myoregulin where this compound and phospholamban have a conserved asparagine, is thought to underlie its distinct effect of primarily modulating Vmax without a major shift in Ca2+ affinity.[6]
Experimental Protocols for Studying SERCA Regulation
Accurate characterization of the functional differences between this compound and myoregulin relies on robust experimental methodologies. Below are outlines of key experimental protocols.
SERCA Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, detectable as a decrease in absorbance at 340 nm.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing buffer (e.g., MOPS), ATP, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Microsome/Proteoliposome Preparation: Isolate sarcoplasmic reticulum microsomes from muscle tissue or use reconstituted proteoliposomes containing purified SERCA and the regulatory peptide (SLN or MLN).[5]
-
Assay Initiation: Add the SERCA-containing preparation to the reaction mixture in a cuvette.
-
Ca2+ Titration: Initiate the reaction by adding a defined concentration of CaCl2. The Ca2+-dependent ATPase activity is measured by monitoring the decrease in NADH absorbance at 340 nm over a range of free Ca2+ concentrations.
-
Data Analysis: Plot SERCA activity against the free Ca2+ concentration and fit the data to a sigmoidal dose-response curve to determine the KCa (or EC50) and Vmax.
Co-immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins physically interact within a cell or tissue homogenate.
Methodology:
-
Cell Lysis/Tissue Homogenization: Prepare a protein lysate from cells co-expressing tagged versions of SERCA and the regulatory peptide, or from muscle tissue homogenates.[15][16]
-
Immunoprecipitation: Incubate the lysate with an antibody specific to one of the proteins of interest (e.g., an anti-tag antibody for the regulatory peptide).
-
Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the other protein of interest (e.g., an anti-SERCA antibody) to detect its presence in the immunoprecipitated complex.
Caption: Workflow for Co-immunoprecipitation to study SERCA interactions.
Conclusion and Future Directions
This compound and myoregulin, while both being inhibitory micropeptides of SERCA, exhibit distinct functional profiles. This compound's ability to uncouple SERCA and induce thermogenesis presents a unique therapeutic avenue for metabolic diseases. Myoregulin's primary role in modulating SERCA's maximal activity suggests a different, yet equally important, role in fine-tuning muscle contractility.
Future research should focus on elucidating the precise structural basis for these functional differences, including high-resolution structures of SERCA in complex with myoregulin. Furthermore, investigating the potential for myoregulin to uncouple SERCA under specific physiological conditions will be crucial. A deeper understanding of the interplay between these and other SERCA regulators will undoubtedly pave the way for the development of novel and highly specific therapeutic interventions targeting calcium handling in muscle.
References
- 1. Nothing Regular about the Regulins: Distinct Functional Properties of SERCA Transmembrane Peptide Regulatory Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sarco(endo)plasmic Reticulum Calcium ATPase (SERCA) Inhibition by this compound Is Encoded in Its Luminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of Lys27 by asparagine in the SERCA regulator myoregulin: a Ca2+ affinity modulator or a catalytic activity switch? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)Plasmic Reticulum Calcium ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound protein interaction with sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA) is distinct from phospholamban protein, and only this compound can promote uncoupling of the SERCA pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Projects - Anderson Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 14. Cardiac-specific overexpression of this compound inhibits sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA2a) activity and impairs cardiac function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Sarcolipin in Thermogenesis: A Comparative Guide to Knockout and Overexpression Models
A comprehensive analysis of genetically engineered mouse models reveals sarcolipin as a critical regulator of muscle-based thermogenesis and whole-body energy metabolism. This guide provides a detailed comparison of this compound knockout and overexpression models, supported by experimental data and protocols, to elucidate its physiological significance for researchers, scientists, and drug development professionals.
This compound (SLN), a small proteolipid found in the sarcoplasmic reticulum of muscle cells, has emerged as a key player in non-shivering thermogenesis (NST). It functions by uncoupling the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a futile cycle of ATP hydrolysis and heat production.[1][2][3] To validate and characterize this role, researchers have developed and studied mouse models with either genetic ablation (knockout) or enhanced expression (overexpression) of SLN. This guide synthesizes the findings from these models to provide a clear comparison of their thermogenic and metabolic phenotypes.
Comparative Analysis of this compound Knockout and Overexpression Models
The stark contrast in the phenotypes of SLN knockout (SLN-KO) and SLN overexpression (SLN-OE) mice, particularly under metabolic challenges such as cold exposure and high-fat diet, underscores the crucial role of SLN in maintaining energy homeostasis.
Performance Under Cold-Induced Thermogenesis
| Parameter | Wild-Type (WT) | SLN Knockout (SLN-KO) | SLN Overexpression (SLN-OE) | SLN-KO with SLN Re-expression |
| Core Body Temperature (Acute Cold Exposure at 4°C) | Maintained (~37°C) | Hypothermic (unable to maintain core temperature)[4][5] | Maintained | Fully restored thermogenesis[1][4][5] |
| Oxygen Consumption | Normal | Decreased[3] | Increased[3][6] | - |
| Reliance on Brown Adipose Tissue (BAT) | Normal | Increased reliance on BAT-based NST[2] | - | - |
SLN-KO mice exhibit a pronounced sensitivity to cold.[4][5] When exposed to a cold environment (4°C), they are unable to maintain their core body temperature and become hypothermic.[4][5] This phenotype can be rescued by the reintroduction of SLN specifically in skeletal muscle, providing strong evidence for SLN's essential role in muscle-based thermogenesis.[1][4][5] In contrast, SLN-OE mice show enhanced thermogenic capacity.
Response to Diet-Induced Obesity
| Parameter | Wild-Type (WT) | SLN Knockout (SLN-KO) | SLN Overexpression (SLN-OE) |
| Body Weight on High-Fat Diet (HFD) | Increased | Significantly greater weight gain[1][5][7][8] | Resistant to HFD-induced obesity[1][9] |
| Adiposity on HFD | Increased | Increased adiposity and insulin (B600854) resistance[1] | - |
| Metabolic Rate on HFD | Normal | - | Higher metabolic rate[1] |
| Mitochondrial Biogenesis and Fatty Acid Oxidation | Normal | - | Enhanced[1][10] |
The role of SLN extends to diet-induced thermogenesis. SLN-KO mice fed a high-fat diet are more susceptible to obesity and metabolic complications compared to their wild-type counterparts.[1][5][7][8] Conversely, SLN-OE mice are protected from diet-induced obesity, exhibiting a higher metabolic rate and enhanced mitochondrial function in their muscles.[1][9][10]
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanism and experimental approaches, the following diagrams are provided.
Caption: this compound-mediated thermogenesis signaling pathway.
Caption: Experimental workflow for generating and analyzing SLN mouse models.
Caption: Logical relationship between SLN expression and thermogenic outcome.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of SLN mouse models.
Generation of this compound Knockout (SLN-KO) and Overexpression (SLN-OE) Mice
-
SLN-KO Mice: The generation of SLN-null mice has been previously described.[5][11] These mice are typically created using gene-targeting techniques in embryonic stem cells to delete the SLN gene. The resulting chimeric mice are then bred to establish a germline transmission of the null allele.[12][13] Mice are maintained on a specific genetic background, such as C57BL/6J, to ensure consistency across studies.[5][11]
-
SLN-OE Mice: SLN overexpression in mouse skeletal muscle is commonly achieved using a transgene construct.[5][14] The human or mouse SLN cDNA is placed under the control of a muscle-specific promoter, such as the human skeletal α-actin promoter, to drive its expression specifically in skeletal muscle.[5][14] This construct is then injected into fertilized mouse eggs to generate transgenic founder mice.
Indirect Calorimetry
Indirect calorimetry is a non-invasive method used to measure energy expenditure and substrate utilization by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[15][16][17]
-
Acclimation: Mice are individually housed in metabolic chambers for a period of acclimation (e.g., 24 hours) with ad libitum access to food and water.[16][18]
-
Measurement: Over a set period (e.g., 24-48 hours), air is passed through the chambers at a known flow rate.[15] The concentrations of O2 and CO2 in the air entering and exiting the chamber are measured by sensors.[15]
-
Data Analysis: VO2 and VCO2 are calculated from the difference in gas concentrations and the flow rate.[17] The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates vs. fats).[16][17][18] Energy expenditure is calculated from VO2 and RER values.[17]
Core Body Temperature Monitoring During Cold Exposure
Measuring the core body temperature is critical for assessing the thermogenic response to cold.
-
Baseline Measurement: The baseline core body temperature of the mice is recorded at room temperature (e.g., 22°C).[19][20]
-
Cold Challenge: Mice are individually housed in a cold environment (e.g., 4°C) with free access to food and water.[4][21][22]
-
Temperature Monitoring: Core body temperature is measured at regular intervals (e.g., every 30-60 minutes) using a rectal probe or implantable telemetry devices for continuous monitoring.[19][20][23] The endpoint is often defined by a significant drop in body temperature (e.g., below 30°C) or a predetermined duration of exposure.[23]
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of this compound in Muscle Non-shivering Thermogenesis [frontiersin.org]
- 3. The Role of this compound in Muscle Non-shivering Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Makes Heat, but Is It Adaptive Thermogenesis? [frontiersin.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. This compound knockout mice fed a high-fat diet exhibit altered indices of adipose tissue inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 10. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound overexpression impairs myogenic differentiation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 16. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Cold stress exposure and core body temperature measurement [bio-protocol.org]
- 22. Cold tolerance, cold-induced hyperphagia, and nonshivering thermogenesis are normal in α1-AMPK−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Cross-Validation of Sarcolipin's Metabolic Effects: A Comparative Guide for Researchers
Introduction: Sarcolipin (SLN) is a small proteolipid that regulates the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump in skeletal muscle.[1][2][3] Its primary role involves uncoupling SERCA's ATP hydrolysis from calcium transport, a process that dissipates energy as heat.[1][4][5] This mechanism of "futile cycling" positions SLN as a key player in muscle-based non-shivering thermogenesis (NST) and whole-body energy metabolism.[1][2][6] Recent research using various genetically engineered animal models has highlighted SLN's potential as a therapeutic target for metabolic diseases like obesity. This guide provides a comparative analysis of SLN's metabolic effects across different animal models, supported by experimental data and detailed protocols.
Comparative Analysis of Metabolic Phenotypes
The metabolic role of SLN has been primarily investigated using two key mouse models: the this compound-knockout (Sln-/-) mouse, which lacks SLN, and the this compound-overexpressing (SlnOE) mouse, which has elevated SLN levels in skeletal muscle.[4][7] Comparing these models, particularly under metabolic stress such as a high-fat diet (HFD), reveals the profound impact of SLN on energy expenditure and glucose homeostasis.
Table 1: Metabolic Effects of SLN Ablation (Sln-/-) vs. Overexpression (SlnOE) in Mice
| Parameter | This compound Knockout (Sln-/-) Mice | This compound Overexpression (SlnOE) Mice | Key Findings & References |
| Body Weight & Adiposity (on HFD) | Increased body weight and adiposity; prone to diet-induced obesity.[4][6][8] | Resistant to HFD-induced weight gain; reduced adiposity.[1][4] | SLN is critical for diet-induced thermogenesis, helping to prevent excess weight gain from caloric surplus.[1][9][10] |
| Energy Expenditure | Reduced basal metabolic rate and energy expenditure, particularly during submaximal exercise.[11][12] | Increased basal metabolic rate and higher oxygen consumption.[4][7] | SLN-mediated uncoupling of SERCA increases energy expenditure, contributing significantly to metabolic rate.[1][7] |
| Glucose Metabolism (on HFD) | Develop glucose intolerance and insulin (B600854) resistance.[4][8][13] | Maintained glucose tolerance and insulin sensitivity; protected from metabolic abnormalities.[4] | SLN activity helps preserve metabolic health during caloric overload. |
| Mitochondrial Function | Compromised muscle oxidative capacity.[14] | Increased mitochondrial biogenesis, fatty acid transport, and oxidative capacity.[1][14] | SLN signaling promotes mitochondrial health and a shift towards oxidative metabolism.[9][14] |
| Exercise Capacity | Reduced energy expenditure during submaximal exercise.[12] | More resistant to fatigue and can run significantly longer distances.[15] | Increased SLN levels improve muscle energetics and endurance.[15] |
Table 2: this compound's Role in Pathological Animal Models (Duchenne Muscular Dystrophy - mdx mice)
| Parameter | mdx Mice (Control) | mdx Mice with SLN Ablation (mdx:sln-/-) | Key Findings & References |
| SLN Expression | Significantly upregulated in skeletal and cardiac muscles.[16][17] | SLN expression is absent. | SLN upregulation is a feature of dystrophic muscle pathology.[9] |
| Glucose Metabolism | Impaired glucose clearance and insulin sensitivity. | Improved glucose tolerance and insulin sensitivity.[16][17] | Reducing elevated SLN levels in dystrophic muscle can correct metabolic dysfunction.[16] |
| Mitochondrial Function | Mitochondrial dysfunction and increased oxidative stress. | Improved mitochondrial metabolism and SR Ca2+ uptake; reduced oxidative stress.[16][17] | Normalizing SLN expression ameliorates mitochondrial defects associated with muscular dystrophy.[16] |
| Muscle Pathology | Progressive muscle degeneration, fibrosis, and necrosis. | Significantly reduced fibrosis and necrosis.[16][17] | Ablation of SLN improves overall muscle pathology in the mdx mouse model.[17] |
Signaling Pathways and Experimental Workflows
SLN-Mediated Metabolic Regulation Pathway
This compound's metabolic influence stems from its interaction with the SERCA pump. By uncoupling ATP hydrolysis from Ca2+ transport, SLN increases the energy cost of maintaining calcium homeostasis. This not only generates heat but also alters intracellular calcium signaling, which in turn activates pathways promoting mitochondrial biogenesis and a more oxidative muscle phenotype.
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Key Thermogenic and Metabolic Regulator in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound provides a novel muscle-based mechanism for adaptive thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of this compound in Muscle Non-shivering Thermogenesis [frontiersin.org]
- 8. Persistence of diet-induced obesity despite access to voluntary activity in mice lacking this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. Reduced efficiency of this compound-dependent respiration in myocytes from humans with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound trumps β-adrenergic receptor signaling as the favored mechanism for muscle-based diet-induced thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound overexpression improves muscle energetics and reduces fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Effects of Sarcolipin and Chemical Uncoupling Agents on Muscle Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the endogenous protein sarcolipin (SLN) and classical chemical uncoupling agents, such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), on skeletal muscle. The information presented is supported by experimental data to aid in research and therapeutic development aimed at modulating muscle energy expenditure.
Introduction: Two Distinct Approaches to Uncoupling Metabolism
Metabolic uncoupling is the dissociation of substrate oxidation in mitochondria from the synthesis of ATP. This process leads to energy being dissipated as heat, a phenomenon known as non-shivering thermogenesis. In skeletal muscle, which accounts for a significant portion of the body's energy expenditure, targeted metabolic uncoupling is a promising strategy for combating metabolic diseases like obesity and type 2 diabetes.
This guide explores two primary types of uncoupling agents:
-
This compound (SLN): A small proteolipid found in the sarcoplasmic reticulum (SR) of muscle cells. It is an endogenous regulator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1] SLN induces uncoupling by rendering the SERCA pump inefficient, leading to increased ATP hydrolysis and heat production.[1][2]
-
Classical Chemical Uncoupling Agents (e.g., DNP, FCCP): These are synthetic, lipophilic molecules that act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This uncouples mitochondrial respiration from ATP synthesis, resulting in increased oxygen consumption and heat generation.
While both this compound and chemical agents induce thermogenesis, their distinct mechanisms of action lead to different downstream cellular and physiological effects.
Mechanisms of Action: SERCA vs. Mitochondrial Uncoupling
The fundamental difference between this compound and chemical uncouplers lies in their cellular targets. This compound acts on the SERCA pump in the sarcoplasmic reticulum, while chemical uncouplers target the mitochondria.
This compound (SLN): SLN binds to the transmembrane domain of the SERCA pump. This interaction does not stop ATP hydrolysis but prevents the efficient transport of Ca2+ ions into the SR lumen, causing a "slippage" of Ca2+ back into the cytosol.[3] This futile cycling of the SERCA pump results in excessive ATP consumption to maintain Ca2+ homeostasis, with the energy from ATP hydrolysis being released as heat.[1][2]
Chemical Uncoupling Agents (DNP, FCCP): These agents are weak acids that are soluble in the lipid bilayer of the inner mitochondrial membrane. They pick up protons in the acidic intermembrane space and release them into the alkaline mitochondrial matrix, effectively creating a "short-circuit" for the proton gradient. This dissipates the energy stored in the proton gradient as heat, bypassing ATP synthase.
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Signaling Promotes Mitochondrial Biogenesis and Oxidative Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Direct In Vivo Interaction of Sarcolipin and SERCA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence confirming the direct in vivo interaction between sarcolipin (SLN) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). We compare key methodologies, present quantitative data, and offer detailed protocols to assist in the design and interpretation of experiments in this critical area of muscle physiology and bioenergetics.
The regulation of SERCA pump activity is fundamental to muscle contraction-relaxation cycles and non-shivering thermogenesis. While both this compound and its homolog phospholamban (PLN) are key regulators of SERCA, their mechanisms of interaction and functional consequences differ significantly. This guide focuses on the techniques used to validate the direct binding of SLN to SERCA in a physiological context and compares this interaction with that of PLN.
Comparative Analysis of In Vivo Interaction Methodologies
Several powerful techniques have been employed to demonstrate the direct interaction between SLN and SERCA in their native environment. The primary methods include co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET) microscopy, and chemical cross-linking.
| Technique | Principle | Key Findings for SLN-SERCA | Alternative (PLN-SERCA) |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein (e.g., SERCA) and its binding partners from a cell or tissue lysate. | Demonstrates a physical association between SLN and both SERCA1a and SERCA2a isoforms in human skeletal muscle.[1][2][3] Also shown in co-expression systems.[4][5] | PLN also co-immunoprecipitates with both SERCA isoforms, and a ternary complex of SLN-PLN-SERCA can be formed.[3][4][6] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescently tagged proteins when in close proximity (1-10 nm), indicating a direct interaction in living cells. | Direct interaction between SLN and SERCA monomers demonstrated in live cells, forming a 1:1 heterodimer.[7][8][9] | FRET has also been used to study the dynamics of PLN-SERCA interactions.[10] |
| Chemical Cross-linking | Covalently links interacting proteins that are in close proximity in their native environment, allowing for the capture of transient or weak interactions. | Confirms direct binding and shows that SLN, unlike PLN, remains bound to SERCA throughout its entire enzymatic cycle and at high Ca²⁺ concentrations.[1][11][12] | PLN's interaction with SERCA is abolished at Ca²⁺ concentrations above 1 μM.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the SLN-SERCA interaction.
| Parameter | Value | Method | System | Reference |
| Mean FRET Efficiency (SERCA-SLN) | 0.273 ± 0.008 | FRET Microscopy | Live Sf21 cells | [7] |
| Mean FRET Efficiency (SERCA-SLN I17A mutant) | 0.177 ± 0.008 | FRET Microscopy | Live Sf21 cells | [7] |
| Dissociation Constant (Kd) for SERCA-SLN | 2.08 ± 0.18 AU | FRET Microscopy | Live Sf21 cells | [9] |
| Maximal SERCA activity inhibition by SLN | Vmax of Ca²⁺ uptake is decreased | Ca²⁺ uptake and ATP hydrolysis assays | HEK cell microsomes | [1] |
| PLN effect on SERCA activity | Apparent Ca²⁺ affinity is decreased, Vmax unaffected | Ca²⁺ uptake and ATP hydrolysis assays | Various | [1] |
| Ca²⁺-dependent interaction | SLN interacts with SERCA at high Ca²⁺ (up to 100 μm) | Chemical Cross-linking | HEK cell microsomes | [1] |
| Ca²⁺-dependent interaction (PLN) | PLN interaction with SERCA is abolished above 1 μm Ca²⁺ | Chemical Cross-linking | HEK cell microsomes | [1] |
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the biological context of the SLN-SERCA interaction, we provide the following diagrams generated using Graphviz (DOT language).
References
- 1. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Dynamic Basis of Phospholamban and this compound Inhibition of Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homologous cardiac calcium pump regulators phospholamban and this compound adopt distinct oligomeric states in the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The regulation of SERCA-type pumps by phospholamban and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oligomeric Interactions of this compound and the Ca-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET assay for live-cell high-throughput screening of the cardiac SERCA pump yields multiple classes of small-molecule allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and phospholamban inhibit the calcium pump by populating a similar metal ion-free intermediate state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) by binding to transmembrane helices alone or in association with phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sarcolipin's Uncoupling Function: A Comparative Guide to ATP Hydrolysis and Ca2+ Uptake Assays
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the uncoupling function of sarcolipin (SLN) on the Sarco(Endo)plasmic Reticulum Ca2+-ATPase (SERCA) pump is now available. This guide provides a detailed comparison of experimental data, protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound, a small transmembrane protein, plays a crucial role in muscle physiology and metabolism by interacting with and regulating the SERCA pump. Unlike its counterpart, phospholamban (PLB), SLN possesses a unique uncoupling function. It allows for continued ATP hydrolysis by SERCA without the stoichiometric transport of calcium ions (Ca2+) into the sarcoplasmic reticulum. This "futile cycling" of ATP results in the production of heat, a process implicated in non-shivering thermogenesis.
This guide delves into the two primary experimental assays used to validate SLN's uncoupling effect: ATP hydrolysis assays and Ca2+ uptake assays. By comparing the results of these assays in the presence and absence of SLN, as well as in comparison to other SERCA regulators like PLB, researchers can definitively characterize the uncoupling phenomenon.
Comparative Analysis of SERCA Activity
The uncoupling function of this compound is quantitatively demonstrated by a decrease in the ratio of Ca2+ uptake to ATP hydrolysis. The following tables summarize experimental data on the effects of SLN and PLB on SERCA's kinetic parameters.
| Condition | Vmax (ATP Hydrolysis) (μmol/mg/min) | KCa (μM) |
| SERCA alone | 4.1 | 0.46 |
| SERCA + this compound (SLN) | ~4.1 (no significant change)[1][2] | 0.80 |
| SERCA + Phospholamban (PLB) | Decreased at low [Ca2+] | Increased |
Table 1: Effect of this compound and Phospholamban on SERCA ATP Hydrolysis. This table illustrates that SLN does not significantly inhibit the maximal rate of ATP hydrolysis by SERCA, whereas PLB's inhibitory effect is dependent on Ca2+ concentration.
| Condition | Vmax (Ca2+ Uptake) (nmol/mg/min) | EC50 (pCa) |
| SERCA alone | Varies by tissue/preparation | ~6.5 |
| SERCA + this compound (SLN) | Decreased by ~33%[3] | ~6.4 (no significant change)[3] |
| SERCA + Phospholamban (PLB) | Vmax not significantly affected | Decreased (inhibition of Ca2+ affinity) |
Table 2: Effect of this compound and Phospholamban on SERCA Ca2+ Uptake. This table highlights that SLN significantly reduces the maximal Ca2+ uptake capacity of SERCA without a major shift in its affinity for Ca2+, a key indicator of uncoupling.
| Regulator | Effect on Coupling Ratio (Ca2+/ATP) |
| None (SERCA alone) | ~1.5 - 2.0 |
| This compound (SLN) | Decreased |
| Phospholamban (PLB) | No significant change |
Table 3: Comparison of the Effect of this compound and Phospholamban on the SERCA Coupling Ratio. This table directly compares the impact of SLN and PLB on the efficiency of Ca2+ transport per ATP molecule hydrolyzed, clearly demonstrating SLN's uncoupling function.
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the concepts presented, the following diagrams, generated using Graphviz, illustrate the signaling pathway of SERCA regulation and the workflow of the experimental assays.
Caption: SERCA Regulation by this compound.
References
- 1. This compound uncouples hydrolysis of ATP from accumulation of Ca2+ by the Ca2+-ATPase of skeletal-muscle sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protein Interaction with Sarco(endo)plasmic Reticulum Ca2+ATPase (SERCA) Is Distinct from Phospholamban Protein, and Only this compound Can Promote Uncoupling of the SERCA Pump - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Strategies Targeting Sarcolipin Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcolipin (SLN) is a key regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, primarily by inhibiting its activity. This inhibition can lead to impaired calcium homeostasis and has been implicated in the pathophysiology of various muscle diseases, including Duchenne muscular dystrophy (DMD). Consequently, therapeutic strategies aimed at mitigating the inhibitory effect of SLN on SERCA are of significant interest. This guide provides a comparative overview of two primary approaches: the pharmacological activation of SERCA to overcome SLN-mediated inhibition and the genetic knockdown of SLN to reduce its inhibitory presence.
While the ideal therapeutic would be a small molecule that directly mimics or blocks SLN function, the current research landscape points towards these two alternative and promising strategies. This guide will objectively compare these approaches, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways.
Comparison of Therapeutic Strategies: Pharmacological SERCA Activation vs. Genetic SLN Knockdown
The following tables summarize the quantitative data from preclinical studies on the efficacy of the small molecule SERCA activator, CDN1163, and adeno-associated virus (AAV)-mediated short hairpin RNA (shRNA) knockdown of SLN.
Table 1: Effects on SERCA Activity and Muscle Function
| Parameter | Pharmacological SERCA Activation (CDN1163) | Genetic SLN Knockdown (AAV-shRNA) | Reference(s) |
| SERCA Vmax | ~30% increase in SERCA2a ATPase activity at 10 µM.[1] | Not directly reported in AAV-shRNA studies, but genetic knockout models show increased SERCA activity. | [1] |
| Cytosolic Ca2+ Levels | Significantly reduced in H2K-mdx myotubes after 30 min incubation.[2] | Not explicitly quantified in AAV-shRNA studies, but expected to decrease due to restored SERCA function. | [2] |
| Muscle Contractility | Increased specific muscle force in both mdx and wild-type mice.[2] | Not directly reported for AAV-shRNA, but genetic knockout of SLN improves muscle contractility. | [2] |
| Exercise Capacity | Increased treadmill running time in mdx mice.[2] | Not reported. | [2] |
| Muscle Pathology (mdx mice) | Reduced muscular degeneration and fibrosis after 7 weeks of treatment.[2] | AAV-mediated knockdown of SLN in mdx:utr-/- mice attenuates muscle pathology.[3] | [2][3] |
Table 2: Effects on Cellular Metabolism and Signaling
| Parameter | Pharmacological SERCA Activation (CDN1163) | Genetic SLN Knockdown (AAV-shRNA) | Reference(s) |
| Mitochondrial Function | Restored mitochondrial respiratory function in mdx mice.[2] | Knockdown in human myotubes led to reduced basal respiration.[4][5] | [2][4][5] |
| Substrate Oxidation | Enhanced glucose and oleic acid oxidation in human myotubes.[6] | Diminished glucose and oleic acid oxidation in human myotubes.[4][5] | [4][5][6] |
| AMPK Activation | Increased AMPKα phosphorylation.[6][7] | Not reported. | [6][7] |
| PGC-1α Expression | Not directly reported. | Reduced mRNA expression in human myotubes.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these therapeutic strategies and a typical experimental workflow for their evaluation.
Caption: Signaling pathways affected by SERCA activation and SLN knockdown.
Caption: A generalized experimental workflow for evaluating therapeutic strategies.
Detailed Experimental Protocols
SERCA Ca2+-ATPase Activity Assay in Muscle Homogenates
This protocol is adapted from established spectrophotometric methods to determine SERCA activity in unfractionated muscle homogenates.[8]
Materials:
-
Muscle tissue (~10-20 mg)
-
Homogenization buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.2 mM PMSF, pH 7.5)
-
Reaction buffer (e.g., 200 mM KCl, 20 mM HEPES, 15 mM MgCl2, 10 mM NaN3, 10 mM phosphoenolpyruvate, 1 mM EGTA, pH 7.0)
-
Enzyme-coupled assay components:
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
-
Calcium chloride (CaCl2) stock solution (e.g., 10 mM)
-
SERCA inhibitor (e.g., thapsigargin (B1683126) or cyclopiazonic acid - CPA)
-
96-well microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Homogenization: Homogenize the muscle tissue on ice in 10 volumes of ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, NADH, PK, LDH, and the muscle homogenate (e.g., 120 µg of protein).
-
Calcium Titration: Add varying concentrations of CaCl2 to different wells to achieve a range of free Ca2+ concentrations (pCa 7.5 to 5.0). Include a condition with a SERCA inhibitor (e.g., 10 µM CPA) to determine the background ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the decrease in NADH absorbance at 340 nm over time (e.g., for 30 minutes). The rate of NADH disappearance is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the SERCA-specific ATPase activity by subtracting the background activity (in the presence of the inhibitor) from the total activity at each Ca2+ concentration. Plot the activity as a function of pCa to determine the Vmax (maximal activity) and the pCa50 (Ca2+ concentration for half-maximal activation).
AAV9-mediated shRNA Knockdown of this compound in Mouse Muscle
This protocol provides a general framework for in vivo knockdown of SLN using AAV9-shRNA. Specific shRNA sequences and vector constructs should be designed and validated in vitro prior to in vivo use.
Materials:
-
AAV9 vector expressing a validated shRNA targeting mouse Sln mRNA under a suitable promoter (e.g., U6).
-
Animal model (e.g., C57BL/6 or mdx mice).
-
Anesthesia and surgical equipment for injections.
-
Saline or PBS for vector dilution.
Procedure:
-
AAV Vector Production: Produce high-titer AAV9-shSLN vectors using standard triple-transfection methods in HEK293 cells, followed by purification (e.g., by iodixanol (B1672021) gradient centrifugation). Determine the vector genome titer by qPCR.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Vector Administration:
-
Intramuscular (i.m.) injection: For localized knockdown, inject the AAV9-shSLN vector (e.g., 1 x 10^11 viral genomes in 30-50 µL of saline) directly into the target muscle (e.g., tibialis anterior).
-
Systemic injection: For widespread muscle transduction, administer a higher dose of the vector (e.g., 1 x 10^12 - 1 x 10^13 viral genomes per mouse) via intraperitoneal (i.p.) or intravenous (i.v.) injection, particularly in neonatal mice for better muscle targeting.[9]
-
-
Post-injection Monitoring: Monitor the animals for any adverse effects. Allow sufficient time for shRNA expression and target knockdown (typically 4-8 weeks).
-
Evaluation of Knockdown:
-
Harvest the target muscle(s).
-
Western Blot: Perform western blot analysis on muscle lysates to quantify the reduction in SLN protein levels. Use an antibody specific for SLN and a loading control (e.g., GAPDH).
-
qRT-PCR: Isolate RNA from the muscle tissue and perform quantitative real-time PCR to measure the decrease in Sln mRNA levels.
-
Western Blot Analysis for this compound
This protocol outlines the steps for detecting SLN protein levels in muscle tissue lysates.
Materials:
-
Muscle tissue lysate (prepared in RIPA buffer with protease inhibitors).
-
SDS-PAGE gels (e.g., 4-20% gradient gels).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T).
-
Primary antibody: anti-Sarcolipin antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
Procedure:
-
Protein Quantification: Determine the protein concentration of the muscle lysates.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SLN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
The modulation of this compound's inhibitory effect on the SERCA pump presents a compelling therapeutic avenue for muscle diseases characterized by impaired calcium homeostasis. While direct small molecule inhibitors of SLN are yet to be fully developed, this guide has compared two promising alternative strategies: pharmacological activation of SERCA with compounds like CDN1163 and genetic knockdown of SLN.
Pharmacological activation offers the advantage of systemic administration and reversible action, with CDN1163 demonstrating efficacy in improving muscle function and metabolism in preclinical models. Genetic knockdown, while more complex to implement clinically, provides a highly specific and potentially long-lasting reduction in SLN-mediated inhibition.
The choice between these strategies will depend on the specific therapeutic context, including the disease indication, desired duration of effect, and safety considerations. The experimental data and protocols provided herein offer a valuable resource for researchers and drug developers working to advance therapies targeting the this compound-SERCA axis. Further research is warranted to directly compare these approaches in relevant disease models and to explore the potential for combination therapies.
References
- 1. Stimulation of Ca2+‐ATPase Transport Activity by a Small‐Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sarco/Endoplasmic Reticulum Ca2+ ATPase 2 Activator Ameliorates Endothelial Dysfunction; Insulin Resistance in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK Dilates Resistance Arteries via Activation of SERCA and BKCa Channels in Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) Activity Prevents Age-Related Muscle Atrophy and Weakness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule SERCA activator CDN1163 increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic but not acute pharmacological activation of SERCA induces behavioral and neurochemical effects in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An assay for sarcoplasmic reticulum Ca2(+)-ATPase activity in muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal AAV9-shRNA inhibits target expression in neonatal skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validating the Role of Sarcolipin in Human Muscle Physiology Versus Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sarcolipin (SLN) is a small transmembrane proteolipid that plays a crucial role in skeletal muscle physiology by regulating the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides an objective comparison of SLN's function in human muscle versus commonly used rodent models, supported by experimental data and detailed methodologies. Understanding the species-specific differences is critical for translating preclinical findings into effective therapeutic strategies.
I. Expression and Distribution of this compound
The expression pattern of SLN is a key point of divergence between rodents and larger mammals, including humans. In rodents, SLN is predominantly found in slow-twitch oxidative muscles like the soleus and diaphragm and is nearly absent in fast-twitch glycolytic muscles.[1] Conversely, in humans and other large mammals, SLN is abundantly expressed in fast-twitch skeletal muscles.[2][3] This differential expression has significant implications for its physiological role.
In human vastus lateralis muscle, SLN is primarily co-expressed with SERCA1a in fast-twitch type IIA fibers.[1] A smaller percentage of slow-twitch type I fibers also co-express SLN, but with SERCA2a.[1] Rodent oxidative muscles that express SLN, such as the soleus, are largely composed of type IIA fibers, suggesting that SLN's primary interaction is with the SERCA1a isoform across species.[1]
Table 1: Comparative Expression of this compound (SLN) and SERCA Isoforms
| Feature | Rodent Models (Mouse, Rat) | Human |
| Primary SLN Expression | High in atria, slow-twitch oxidative skeletal muscle (e.g., soleus).[1][3] | High in fast-twitch skeletal muscle; lower in atria compared to rodents.[2][3][4] |
| Co-expression with SERCA | Primarily with SERCA1a in type IIA fibers of oxidative muscles.[1] | Primarily with SERCA1a in type IIA fibers; also found with SERCA2a in type I fibers.[1] |
| Co-expression with PLN | PLN and SLN can be co-expressed in rodent atria.[3] | PLN and SLN are co-expressed in both type I and II human muscle fibers.[5] |
| Relative Abundance | Lower overall skeletal muscle expression compared to larger mammals.[6][7] | Several-fold higher SLN expression in skeletal muscle compared to rodents.[7] |
II. Functional Roles of this compound
A. SERCA Regulation and Calcium Handling
The primary function of SLN is the regulation of the SERCA pump. SLN binds to SERCA and reduces its apparent affinity for Ca²⁺, which can lead to an "uncoupling" of ATP hydrolysis from calcium transport.[1][8] This futile cycle of ATP consumption generates heat.
In rodent models , the absence of SLN (SLN knockout) results in increased SERCA activity and faster muscle relaxation rates.[1] Conversely, overexpression of SLN in muscles where it's normally absent leads to increased twitch force.[1]
In humans , the situation is more complex due to the co-expression of SLN with another SERCA inhibitor, phospholamban (PLN). Evidence suggests that SLN and PLN can form a "super-inhibitory" ternary complex with SERCA, leading to a more pronounced reduction in the pump's calcium affinity.[5] This interaction may be a key regulatory mechanism in human muscle that is less prominent in the skeletal muscle of rodents.
Figure 1: SLN-mediated regulation of the SERCA pump.
B. Muscle Thermogenesis and Metabolism
A significant discovery, primarily from rodent studies, is SLN's role in non-shivering thermogenesis (NST).
-
Rodent Models: SLN-knockout mice are unable to maintain their core body temperature when exposed to cold.[7] This thermogenic function is crucial for adapting to cold and is also recruited during diet-induced thermogenesis (DIT).[9][10] The loss of SLN predisposes mice to diet-induced obesity, while SLN overexpression protects against it by increasing basal metabolic rate.[10][11] Studies suggest that in rodents, SLN-based muscle thermogenesis can compensate for compromised brown adipose tissue (BAT) function.[9]
-
Human Physiology: While humans have less BAT than rodents, especially in adulthood, the significantly higher expression of SLN in human muscle suggests it could be a major contributor to NST and overall energy expenditure.[7][9] Cold adaptation in humans has been shown to increase SLN expression along with insulin (B600854) sensitivity.[9] The relevance of SLN-mediated DIT in humans is an active area of research, with some evidence suggesting that SLN-mediated metabolism is downregulated in obese individuals.[8]
Table 2: Metabolic and Thermogenic Effects of SLN Modulation in Rodent Models
| Parameter | SLN Knockout (Sln⁻/⁻) | SLN Overexpression (SlnOE) |
| Cold Tolerance | Develop hypothermia upon acute cold exposure.[7] | Rescues cold-sensitive phenotype of knockout mice.[10] |
| Diet-Induced Obesity | Increased susceptibility to high-fat diet-induced obesity and glucose intolerance.[7][10][12] | Resistant to high-fat diet-induced obesity.[11] |
| Energy Expenditure | Reduced energy expenditure.[10] | Increased basal metabolic rate and oxygen consumption.[11] |
| Fatigue Resistance | Lower fatigue resistance compared to wild-type.[9] | Higher fatigue resistance and longer exercise capacity.[9] |
III. Role in Muscle Disease and Adaptation
SLN expression is dynamically regulated and often upregulated in various states of muscle atrophy and disease, including muscular dystrophies.[9][13][14] The interpretation of this upregulation is a subject of debate. One view is that increased SLN is a detrimental response that exacerbates muscle dysfunction.[9][14] However, a growing body of evidence, particularly from rodent models, suggests that SLN upregulation is a protective, compensatory response to meet the higher energetic demands of diseased or stressed muscle.[13][14][15] For instance, deleting SLN in a mouse model of myopathy with high phospholamban expression was found to worsen muscle atrophy and weakness.[16]
Figure 2: Proposed pathway linking SLN to mitochondrial biogenesis.
IV. Experimental Protocols
Accurate validation requires robust and standardized methodologies. Below are summaries of key experimental protocols used in SLN research.
1. Measurement of SERCA Activity
-
Objective: To quantify the rate of Ca²⁺ uptake or ATP hydrolysis by the SERCA pump.
-
Methodology (Spectrophotometric Assay):
-
Homogenization: Muscle samples are homogenized in a buffer containing sucrose (B13894) and HEPES to preserve sarcoplasmic reticulum vesicles.[17]
-
Assay Buffer: The homogenate is added to a reaction buffer containing a Ca²⁺-EGTA buffering system, ATP, and an enzyme-coupled system (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH).
-
Measurement: SERCA-mediated ATP hydrolysis is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm using a spectrophotometer. The rate of absorbance change is proportional to SERCA ATPase activity.[17]
-
Ca²⁺ Dependence: The assay is performed across a range of free Ca²⁺ concentrations to determine the maximal activity (Vmax) and the Ca²⁺ concentration at half-maximal activity (KCa or EC50).
-
-
Alternative (Fluorometric Assay):
-
Uses a ratiometric calcium-sensitive dye like Indo-1 to directly measure the depletion of Ca²⁺ from the buffer as it is taken up into SR vesicles.[18][19]
-
The reaction is initiated by adding ATP, and the change in fluorescence ratio over time is recorded. The rate of Ca²⁺ uptake is calculated from the slope of this curve.[18]
-
2. Assessment of Mitochondrial Respiration
-
Objective: To measure oxygen consumption as an indicator of mitochondrial oxidative capacity.
-
Methodology (High-Resolution Respirometry):
-
Sample Preparation: Skeletal muscle biopsies are gently permeabilized with saponin (B1150181) to maintain mitochondrial integrity while allowing substrates to access the mitochondria.[20]
-
Respirometry: The permeabilized fibers are placed in a chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph) containing a respiration medium.[21]
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates (e.g., pyruvate, glutamate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) are sequentially added to measure the activity of different complexes of the electron transport chain.[20][21]
-
Data Analysis: Oxygen consumption rates are measured under different respiratory states (e.g., LEAK state, oxidative phosphorylation) to provide a comprehensive profile of mitochondrial function.[20]
-
3. Quantification of Intracellular Calcium Transients
-
Objective: To measure the release and re-uptake of Ca²⁺ in single muscle fibers during excitation-contraction coupling.
-
Methodology (Confocal Microscopy):
-
Fiber Isolation: Intact single muscle fibers are enzymatically dissociated from muscles like the flexor digitorum brevis (FDB).[22]
-
Dye Loading: Fibers are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, OGB-5N).[22][23]
-
Stimulation & Imaging: The fiber is electrically stimulated to elicit an action potential, and the resulting change in fluorescence, which corresponds to the intracellular Ca²⁺ transient, is recorded using a line-scanning confocal microscope.[22][24]
-
Analysis: The amplitude, time-to-peak, and decay rate of the fluorescence signal are analyzed to characterize Ca²⁺ release and uptake dynamics.[24]
-
Figure 3: Experimental workflow for assessing SLN function.
V. Conclusion and Future Directions
The role of this compound is more conserved in its fundamental mechanism of SERCA regulation than in its broader physiological impact, which shows significant divergence between humans and rodents. Key differences lie in its expression patterns, its interaction with phospholamban, and its relative contribution to whole-body thermogenesis and metabolism.
-
Rodent models have been invaluable for elucidating the molecular mechanisms of SLN, particularly its critical role in non-shivering and diet-induced thermogenesis.
-
In humans , the higher abundance of SLN in fast-twitch muscle and its potential for super-inhibition with PLN suggest a more complex regulatory role. SLN likely represents a more significant component of basal metabolic rate and adaptive thermogenesis in humans than previously appreciated.
For drug development professionals, these differences underscore a critical consideration: targeting SLN to modulate energy expenditure may have a more pronounced effect in humans than what is predicted from rodent models alone. Future research should focus on quantifying the thermogenic contribution of SLN in human subjects and elucidating the regulatory network governing its expression in health and disease. Validating findings from preclinical models with human physiological data will be paramount to successfully harnessing SLN as a therapeutic target for metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and phospholamban mRNA and protein expression in cardiac and skeletal muscle of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring mitochondrial respiration in intact single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Makes Heat, but Is It Adaptive Thermogenesis? [frontiersin.org]
- 7. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
- 10. This compound is a novel regulator of muscle metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Key Determinant of the Basal Metabolic Rate, and Its Overexpression Enhances Energy Expenditure and Resistance against Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [texasbiomedical.theopenscholar.com]
- 14. Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound deletion exacerbates soleus muscle atrophy and weakness in phospholamban overexpressing mice | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry [jove.com]
- 21. Assessment of in vivo skeletal muscle mitochondrial respiratory capacity in humans by near-infrared spectroscopy: a comparison with in situ measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers [jove.com]
- 23. Calcium Release Domains in Mammalian Skeletal Muscle Studied with Two-photon Imaging and Spot Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
Assessing the Functional Redundancy of Sarcolipin and Phospholamban in Cardiac Atria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of sarcolipin (SLN) and phospholamban (PLN) in regulating cardiac atrial sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) activity. We will delve into the concept of their functional redundancy, supported by experimental data from murine models, and provide detailed experimental protocols for key assays.
Introduction: Key Regulators of Atrial Calcium Cycling
In cardiac muscle, the precise control of intracellular calcium (Ca²⁺) concentrations is paramount for normal contraction and relaxation. The SERCA pump, primarily the SERCA2a isoform in the heart, is responsible for re-uptaking Ca²⁺ into the sarcoplasmic reticulum (SR) during diastole.[1][2] The activity of this pump is modulated by two small transmembrane proteins: phospholamban (PLN) and this compound (SLN).[2][3][4] While PLN is the predominant regulator in the ventricles, SLN is highly expressed in the atria.[3][5] This differential expression pattern raises questions about their potentially distinct or redundant roles in atrial physiology and pathophysiology.
Studies on genetically engineered mouse models, including single and double knockouts of SLN and PLN, have been instrumental in dissecting their individual and combined contributions to atrial function.[1][6] This guide will synthesize the findings from these studies to provide a clear comparison.
Comparative Analysis of Atrial Function
The following tables summarize the quantitative data from studies on wild-type (WT), SLN knockout (sln-/-), PLN knockout (pln-/-), and SLN/PLN double knockout (dKO) mice, highlighting the impact of ablating these regulatory proteins on atrial Ca²⁺ handling and contractility.
Table 1: Atrial SERCA Pump Function
| Parameter | Wild-Type (WT) | SLN Knockout (sln-/-) | PLN Knockout (pln-/-) | Double Knockout (dKO) |
| SERCA Ca²⁺ Affinity (EC₅₀, nM) | 774 ± 39 | Enhanced (data not specified) | Enhanced (data not specified) | 314 ± 7 |
| Maximal Velocity (Vₘₐₓ, nmol Ca²⁺/mg/min) | 193 ± 39 | Increased | Increased | 322 ± 22 |
Data sourced from studies on 4-month-old mice.[7]
Table 2: Atrial Myocyte Ca²⁺ Transients and SR Ca²⁺ Load
| Parameter | Wild-Type (WT) | SLN Knockout (sln-/-) | Double Knockout (dKO) |
| Ca²⁺ Transient Amplitude | Baseline | Increased | Increased |
| SR Ca²⁺ Load | Baseline | Increased | Increased |
| Spontaneous Ca²⁺ Waves | Infrequent | Frequent | Not explicitly stated, but implied increase |
Data compiled from findings in sln-/- and dKO mice.[1][6]
Table 3: Cardiac Phenotype in Knockout Models
| Phenotype | SLN Knockout (sln-/-) | Double Knockout (dKO) |
| Atrial Remodeling | Interstitial fibrosis, altered gene expression for extracellular matrix proteins | Cardiac hypertrophy |
| Arrhythmia Susceptibility | Susceptible to atrial arrhythmias with aging | Worsened cardiac function with aging and pressure overload |
| Cardiac Contractility | Enhanced atrial contractility | Initially preserved basal function in young mice, decreased with age |
Observations from long-term studies on sln-/- and dKO mice.[1][6]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the SERCA regulatory pathway, a typical experimental workflow for assessing atrial function, and the logical framework for evaluating functional redundancy.
Signaling Pathway of SERCA2a Regulation in Atrial Myocytes
Caption: Regulation of SERCA2a by SLN and PLN in cardiac atrial myocytes.
Experimental Workflow for Assessing Atrial Function
Caption: Workflow for investigating atrial myocyte function in knockout mouse models.
Logical Framework of Functional Redundancy Assessment
Caption: Logical framework for assessing the functional redundancy of SLN and PLN.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key experiments cited in the comparative analysis.
Animal Models
Genetically engineered mice lacking SLN (sln-/-), PLN (pln-/-), or both (dKO) on a C57BL/6 background are typically used. Age- and sex-matched wild-type littermates serve as controls. All procedures must be approved by an Institutional Animal Care and Use Committee.
Isolation of Atrial Myocytes
-
Anesthesia and Heart Excision: Mice are anesthetized, and the hearts are rapidly excised and placed in ice-cold, oxygenated Tyrode's solution.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a Ca²⁺-free Tyrode's solution containing collagenase type II.
-
Digestion: The atria are then separated from the ventricles and minced in the same enzymatic solution.
-
Dissociation: The tissue is gently triturated to release individual atrial myocytes.
-
Calcium Reintroduction: The Ca²⁺ concentration is gradually increased back to physiological levels to obtain Ca²⁺-tolerant myocytes.
Measurement of Intracellular Ca²⁺ Transients
-
Dye Loading: Isolated atrial myocytes are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[8]
-
Microscopy: Myocytes are placed on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Pacing: Cells are field-stimulated at a defined frequency (e.g., 1 Hz) to elicit Ca²⁺ transients.
-
Data Acquisition: Fluorescence ratios (e.g., 340/380 nm for Fura-2) are recorded to measure changes in intracellular Ca²⁺ concentration.[9]
-
SR Ca²⁺ Load Assessment: Rapid application of caffeine (B1668208) (e.g., 10 mM) is used to induce the release of the entire SR Ca²⁺ content, providing an estimate of SR Ca²⁺ load.
SERCA Ca²⁺ Uptake Assay
-
Homogenate Preparation: Atrial tissue is homogenized in a buffer containing protease inhibitors.
-
Reaction Mixture: The homogenate is added to a reaction mixture containing a fluorescent Ca²⁺ indicator (e.g., Indo-1), buffer, and ATP.
-
Initiation of Uptake: The reaction is initiated by the addition of CaCl₂ to achieve a specific free Ca²⁺ concentration.
-
Measurement: The rate of Ca²⁺ uptake by the SR is measured as the decrease in extra-vesicular Ca²⁺ concentration over time using a fluorometer.
-
Data Analysis: The Ca²⁺-dependence of SERCA activity is determined by performing the assay at various Ca²⁺ concentrations, and the Vₘₐₓ and EC₅₀ are calculated.
Western Blot Analysis
-
Protein Extraction: Atrial tissue is homogenized in lysis buffer, and protein concentration is determined.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against SLN, PLN, SERCA2a, and a loading control (e.g., GAPDH).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence substrate are used for detection, and band intensities are quantified.
Discussion and Conclusion
The experimental evidence strongly suggests that while both this compound and phospholamban act as inhibitors of the SERCA pump in the cardiac atria, they are not fully functionally redundant. The ablation of SLN alone leads to a significant increase in atrial contractility and SR Ca²⁺ load, predisposing the heart to atrial arrhythmias and remodeling with age.[6] The double knockout of both SLN and PLN results in a more severe phenotype, with constitutive SERCA activation leading to cardiac hypertrophy and a decline in cardiac function over time.[1][7]
The finding that the combined ablation of both proteins has a more profound effect than the single ablation of either suggests that they have distinct, or at least partially non-overlapping, roles in the fine-tuning of atrial Ca²⁺ cycling. SLN appears to be the primary regulator of SERCA in the atria under basal conditions.[5] While both are relieved of their inhibitory effects by β-adrenergic stimulation, their precise mechanisms of interaction with SERCA may differ, with some studies suggesting SLN can uncouple ATP hydrolysis from Ca²⁺ transport.[3][10]
For drug development professionals, these findings highlight the complexity of targeting SERCA regulation. Simply activating the pump by inhibiting its regulators may have detrimental long-term consequences. A more nuanced approach that preserves the dynamic regulation of SERCA is likely necessary for therapeutic benefit. Future research should continue to explore the specific molecular interactions and downstream consequences of modulating SLN and PLN activity in the atria, particularly in the context of atrial fibrillation and heart failure.[11][12][13]
References
- 1. Ablation of phospholamban and this compound results in cardiac hypertrophy and decreased cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AND PHOSPHOLAMBAN AS REGULATORS OF CARDIAC SARCOPLASMIC RETICULUM CA2+ ATPASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)plasmic Reticulum Calcium ATPase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and phospholamban as regulators of cardiac sarcoplasmic reticulum Ca2+ ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ablation of this compound results in atrial remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Phospholamban and this compound: Are they functionally redundant or distinct regulators of the Sarco(Endo)Plasmic Reticulum Calcium ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased this compound protein expression and enhanced sarco(endo)plasmic reticulum Ca2+ uptake in human atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-regulation of this compound mRNA expression in chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased this compound protein expression and enhanced sarco(endo)plasmic reticulum Ca2+ uptake in human atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarcolipin's Effect on Different Muscle Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sarcolipin's (SLN) effects on various muscle types, supported by experimental data. This compound, a small transmembrane proteolipid, is a critical regulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, playing a significant role in calcium handling, muscle metabolism, and thermogenesis. Its expression and functional impact differ notably across cardiac and skeletal muscles, presenting unique considerations for therapeutic development.
Executive Summary
This compound's primary function is the regulation of the SERCA pump, which is responsible for transporting Ca2+ from the cytosol back into the sarcoplasmic reticulum (SR), a crucial step in muscle relaxation. SLN achieves this regulation primarily by uncoupling the ATP hydrolysis of SERCA from its Ca2+ transport activity. This "futile cycle" results in increased heat production, a process known as non-shivering thermogenesis.[1][2] The expression of SLN is not uniform across all muscle tissues; it is abundant in skeletal muscle and the atria of the heart, but has low expression in the ventricles.[1][3] This differential expression leads to varied physiological and pathophysiological roles of SLN in different muscle types.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative effects of this compound on key parameters in different muscle types.
Table 1: this compound Expression and SERCA Regulation
| Muscle Type | This compound (SLN) Expression Level | Primary SERCA Isoform Interacting with SLN | Effect on SERCA Ca2+ Affinity | Effect on SERCA Vmax (Ca2+ uptake) | Reference |
| Skeletal Muscle (Fast-twitch) | High in large mammals, low in rodents | SERCA1a | Reduces | Primarily affects | [3][4] |
| Skeletal Muscle (Slow-twitch) | Moderate to high | SERCA2a | Reduces | Primarily affects | [3] |
| Cardiac Muscle (Atria) | High | SERCA2a | Reduces | Decreases | [3][5] |
| Cardiac Muscle (Ventricle) | Low to undetectable | SERCA2a | Minimal | Minimal effect under normal conditions | [3][5] |
Table 2: Functional Consequences of this compound Activity
| Muscle Type | Role in Thermogenesis | Impact on Ca2+ Transients | Involvement in Pathophysiology | Reference |
| Skeletal Muscle | Major contributor to non-shivering thermogenesis | Modulates Ca2+ signaling and can increase resting cytosolic Ca2+ | Upregulated in muscular dystrophies (e.g., Duchenne) | [1][6][7] |
| Cardiac Muscle (Atria) | Contributes to atrial energy expenditure | Affects atrial contractility and relaxation | Upregulated in heart failure | [3][5] |
| Cardiac Muscle (Ventricle) | Negligible | Minimal direct impact on ventricular contractility | Low expression limits its direct role in ventricular diseases | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of SERCA-dependent Ca2+ Uptake
This protocol is used to determine the rate of Ca2+ uptake by the sarcoplasmic reticulum, a direct measure of SERCA activity.
Materials:
-
Muscle tissue homogenates or isolated SR vesicles
-
Ca2+-sensitive fluorescent dye (e.g., Indo-1) or a Ca2+-selective electrode
-
Reaction buffer (e.g., 100 mM KCl, 20 mM HEPES, 5 mM MgCl2, 5 mM NaN3, pH 7.0)
-
ATP
-
Calcium standards
Procedure:
-
Muscle tissue is homogenized and fractionated to isolate SR vesicles.
-
SR vesicles are resuspended in the reaction buffer.
-
The Ca2+-sensitive dye or electrode is added to the suspension to monitor extra-vesicular Ca2+ concentration.
-
A known amount of Ca2+ is added to the cuvette.
-
The reaction is initiated by the addition of ATP.
-
The change in fluorescence or electrode potential is recorded over time, reflecting the uptake of Ca2+ into the SR vesicles.
-
The initial rate of Ca2+ uptake is calculated from the slope of the curve.
SERCA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA, providing insight into the energy consumption of the pump.
Materials:
-
Isolated SR vesicles
-
Reaction buffer (as above)
-
ATP
-
Enzyme-coupled system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
Spectrophotometer
Procedure:
-
SR vesicles are added to the reaction buffer containing the enzyme-coupled system and NADH.
-
The reaction is initiated by the addition of ATP and Ca2+.
-
The hydrolysis of ATP by SERCA produces ADP, which is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate.
-
Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
In Vivo Measurement of Muscle Thermogenesis
This protocol assesses the contribution of muscle to whole-body heat production.
Materials:
-
Genetically modified mice (e.g., SLN knockout vs. wild-type)
-
Metabolic cages with temperature probes
-
Cold exposure setup (e.g., a temperature-controlled chamber)
Procedure:
-
Mice are individually housed in metabolic cages equipped to measure core body temperature and oxygen consumption.
-
Baseline measurements are taken at a thermoneutral temperature (e.g., 30°C).
-
The ambient temperature is then lowered to induce cold stress (e.g., 4°C).
-
Core body temperature and oxygen consumption are continuously monitored.
-
The ability of the mice to maintain their body temperature in the cold is used as a measure of their thermogenic capacity. Differences between SLN knockout and wild-type mice highlight the role of SLN in muscle-based thermogenesis.[6]
Mandatory Visualization
Diagram 1: this compound-SERCA Signaling Pathway
References
- 1. This compound: a key thermogenic and metabolic regulator in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Key Thermogenic and Metabolic Regulator in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression of this compound protein during muscle development and cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. This compound is a newly identified regulator of muscle-based thermogenesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Is Upregulation of this compound Beneficial or Detrimental to Muscle Function? [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sarcolipin
This document provides critical safety and logistical information for the proper handling and disposal of sarcolipin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and mitigate potential hazards.
Hazard Identification and Safety Data
This compound presents several health hazards that necessitate careful handling. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer.[1][2] |
| Reproductive toxicity (Category 1A/2) | H360/H361: May damage fertility or the unborn child.[1][2] |
| Specific target organ toxicity - single exposure (Category 3), Central nervous system | H336: May cause drowsiness or dizziness.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 1) | H372: Causes damage to the kidneys and the liver through prolonged or repeated exposure.[2] |
| Acute Toxicity - Inhalation (Category 3) | H331: Toxic if inhaled.[2] |
Operational and Handling Procedures
Adherence to the following step-by-step procedures is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Work should be conducted under a chemical fume hood.[1]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: Wear protective clothing to prevent skin exposure.[1][3]
2. Safe Handling Practices:
-
Obtain and read the Safety Data Sheet (SDS) before use.[1]
-
Do not handle the substance until all safety precautions have been read and understood.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[3]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
3. Storage:
-
Store in a dry place.[3]
-
For long-term stability, store in a freezer.[3]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.
1. Spill Response:
-
Evacuate the danger area and consult an expert.[1]
-
Avoid substance contact.[1]
-
Ensure adequate ventilation.[1]
-
Cover drains to prevent the product from entering them.[1]
-
Collect, bind, and pump off spills.[1]
-
Carefully take up the spilled material, avoiding dust generation.[1]
-
Clean the affected area thoroughly.[1]
-
Dispose of the collected material properly as hazardous waste.[1]
2. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[1] Rinse mouth.[1] Immediately make the victim drink water (two glasses at most).[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
-
In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.[2]
-
In Case of Eye Contact: Rinse opened eyes for several minutes under running water.[2] If symptoms persist, consult a doctor.[2]
Disposal Procedures
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound waste should be considered hazardous due to its toxicity, carcinogenicity, and reproductive hazards.
2. Collection and Storage of Waste:
-
Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
3. Disposal Method:
-
Do not let the product enter drains. [1]
-
Disposal must be in accordance with federal, state, and local environmental control regulations.
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow from handling to disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance and compliance with local regulations.
References
Essential Safety and Handling Protocols for Sarcolipin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for sarcolipin, a small transmembrane proteolipid that regulates the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA). Given its biological activity in modulating calcium ion transport and muscle thermogenesis, adherence to strict safety protocols is critical to ensure personnel safety and experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide : Store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.
-
Storage of Solubilized Peptide : Once reconstituted, store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Handling and Experimental Procedures
-
Designated Area : All handling of this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.
-
Weighing : When weighing the lyophilized powder, do so in a fume hood and wear respiratory protection to prevent inhalation.
-
Reconstitution : Reconstitute this compound by slowly adding the recommended solvent to the vial to avoid aerosolization.
-
Avoid Contamination : Use sterile pipette tips, tubes, and containers to prevent contamination of the peptide stock.
Disposal Plan
Treat all this compound waste as chemical waste. Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation and Collection
-
Solid Waste : Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste : Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.[1]
Chemical Inactivation Protocol
For liquid waste, chemical inactivation through hydrolysis can be an effective disposal method. Always consult your institution's Environmental Health & Safety (EHS) department before implementing this procedure.
| Step | Procedure | Reagent | Notes |
| 1. Preparation | In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). | 1 M HCl or 1 M NaOH | Use appropriate PPE for handling strong acids and bases. |
| 2. Inactivation | Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. | - | This ensures a sufficient excess of the hydrolyzing agent. |
| 3. Neutralization | After allowing the mixture to react (e.g., for several hours), neutralize the solution to a pH between 6.0 and 8.0. | Sodium bicarbonate (for acid) or a weak acid (for base) | Monitor the pH carefully during neutralization. |
| 4. Collection | Collect the neutralized waste in a clearly labeled hazardous waste container. | - | The label should indicate "Hazardous Waste" and "Inactivated this compound." |
Experimental Protocols
This compound Signaling Pathway
This compound regulates the SERCA pump, which is responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic reticulum (SR). By inhibiting SERCA, this compound modulates intracellular Ca²⁺ levels, impacting muscle contractility and metabolism.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on the form of this compound being handled and the potential for exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
